molecular formula C8H9ClN2O B1585869 3-Formylbenzamidine hydrochloride CAS No. 57081-01-3

3-Formylbenzamidine hydrochloride

Cat. No.: B1585869
CAS No.: 57081-01-3
M. Wt: 184.62 g/mol
InChI Key: KYRDCTJVRFMQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formylbenzamidine hydrochloride is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formylbenzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylbenzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57081-01-3

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-formylbenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-5H,(H3,9,10);1H

InChI Key

KYRDCTJVRFMQGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=N)N)C=O.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C=O.Cl

Origin of Product

United States

Foundational & Exploratory

3-Formylbenzamidine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Synthon in Serine Protease Inhibitor Design

Executive Summary

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) is a bifunctional aromatic building block extensively utilized in the development of trypsin-like serine protease inhibitors. Its structure combines a highly basic amidine "anchor" (pKa ~11-12) that mimics the arginine side chain, with a reactive formyl (aldehyde) "handle" at the meta position. This dual functionality allows it to serve as both a potent S1 pocket ligand and a versatile attachment point for fragment-based drug discovery (FBDD), particularly targeting Thrombin, Factor Xa, and Trypsin.

Chemical Identity & Structural Analysis[1]

Core Specifications
PropertySpecification
IUPAC Name 3-Formylbenzenecarboximidamide hydrochloride
CAS Number 57081-01-3
Molecular Formula

(Salt) /

(Parent)
Molecular Weight 184.62 g/mol (HCl salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents
pKa (Amidine) ~11.6 (Protonated at physiological pH)
Structural Connectivity (DOT Visualization)

The following diagram illustrates the chemical connectivity and the distinct electronic regions of the molecule: the cationic amidine (S1 anchor) and the electrophilic aldehyde (synthetic handle).

ChemicalStructure Benzene Benzene Ring (Scaffold) Amidine Amidine Group (-C(=NH)NH2) (Cationic Anchor) Benzene->Amidine Position 1 Formyl Formyl Group (-CHO) (Electrophilic Handle) Benzene->Formyl Position 3 (meta) HCl HCl Counterion (Stabilizer) Amidine->HCl Ionic Interaction

Figure 1: Structural deconstruction of 3-Formylbenzamidine HCl, highlighting the functional divergence between the binding motif (Amidine) and the reactive handle (Formyl).

Pharmacological Relevance: The "Anchor" Mechanism

The S1 Pocket Interaction

Trypsin-like serine proteases possess a deep, negatively charged specificity pocket (S1) containing an aspartate residue (Asp189 in Trypsin, Asp194 in Chymotrypsin numbering).[1]

  • Mechanism: The protonated amidine group of 3-formylbenzamidine forms a strong bidentate salt bridge with the carboxylate of this Aspartate.

  • Selectivity: This interaction mimics the binding of the natural substrates Arginine or Lysine, providing high affinity (

    
     often in the micromolar range for the fragment alone).
    
The Role of the Formyl Group

While the amidine anchors the molecule, the meta-formyl group serves two potential purposes in drug design:

  • Synthetic Handle (Primary Use): It allows for reductive amination to attach P2/P3 pharmacophores, extending the inhibitor into the S2/S3 subsites to increase specificity (e.g., creating Factor Xa selective inhibitors).

  • Reversible Covalent Warhead (Secondary Use): In rare designs, the aldehyde can form a hemiacetal with the catalytic Serine (Ser195), acting as a transition state mimic, although this is less common with meta-substitution compared to para-substitution or peptide aldehydes.

Synthetic Routes & Manufacturing Challenges

The synthesis of 3-formylbenzamidine is non-trivial due to the incompatibility of the reactive aldehyde with the harsh conditions required to form the amidine.

The Pinner Reaction Challenge

The standard Pinner reaction (Nitrile + HCl/EtOH) converts a nitrile to an imidate, which is then ammonolyzed to an amidine.

  • Problem: If 3-cyanobenzaldehyde is used directly, the HCl/EtOH step will convert the aldehyde into a diethyl acetal .

  • Solution: The synthesis must explicitly manage this protection/deprotection sequence.

Validated Synthetic Workflow

SynthesisPathway Start 3-Cyanobenzaldehyde (Starting Material) Step1 Step 1: Pinner Reaction (HCl(g), EtOH, 0°C) Start->Step1 Activation Intermediate Imidate Ester Intermediate (Aldehyde protected as Acetal) Step1->Intermediate Formation Step2 Step 2: Ammonolysis (NH3 in EtOH) Intermediate->Step2 Amidine Formation Precursor 3-(Diethoxymethyl)benzamidine Step2->Precursor Protected Product Step3 Step 3: Acid Hydrolysis (Dilute HCl, RT) Precursor->Step3 Deprotection Final 3-Formylbenzamidine HCl Step3->Final Isolation

Figure 2: Step-wise synthesis via the Pinner method, accounting for in-situ acetal protection and subsequent hydrolysis.

Experimental Protocols

Synthesis of 3-Formylbenzamidine HCl

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde.

Phase 1: Imidate Formation (Pinner)

  • Dissolve 3-cyanobenzaldehyde (10.0 mmol) in anhydrous ethanol (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis of the nitrile to the amide.

  • Seal the vessel and stir at 0°C for 24 hours. The aldehyde will likely convert to the diethyl acetal in situ.

Phase 2: Amidine Conversion

  • Remove excess HCl and solvent under reduced pressure (keep temperature < 40°C).

  • Redissolve the residue in anhydrous ethanol (20 mL).

  • Treat with ammonia (saturated ethanolic solution, 7N) at 0°C.

  • Stir for 24 hours at room temperature.

  • Evaporate solvent to yield the crude acetal-protected amidine.

Phase 3: Deprotection & Isolation

  • Dissolve the crude intermediate in 2N HCl (aqueous).

  • Stir at room temperature for 1–2 hours (monitored by TLC/LCMS) to hydrolyze the acetal back to the aldehyde.

  • Concentrate the aqueous layer.

  • Recrystallize from EtOH/Ether or Isopropanol to yield 3-formylbenzamidine hydrochloride.

Handling & Storage (Self-Validating Protocol)
  • Hygroscopicity Check: Upon opening, if the solid appears gummy or sticky, it has absorbed water. Dry in a vacuum desiccator over

    
    .
    
  • Oxidation Check: Dissolve a small sample in

    
     for NMR. A proton signal at ~10.0 ppm indicates the aldehyde. A shift or disappearance suggests oxidation to 3-amidinobenzoic acid.
    
  • Storage: Store at -20°C under Argon.

Analytical Profile

TechniqueDiagnostic SignalInterpretation
1H NMR (

)

9.9–10.1 ppm (s, 1H)
Formyl proton (Aldehyde). Disappearance indicates oxidation.
1H NMR (

)

7.5–8.5 ppm (m, 4H)
Aromatic protons. Pattern confirms meta substitution.
MS (ESI+) m/z ~149.07

Matches

cation.
IR Spectroscopy ~1690–1700

C=O stretch (Aldehyde).
IR Spectroscopy ~1650–1680

C=N stretch (Amidine).

References

  • ChemicalBook. (2023). 3-FORMYL BENZAMIDINE HYDROCHLORIDE (CAS 57081-01-3).[2] Retrieved from

  • PubChem. (2025).[3] Benzamidine Hydrochloride (Related Structure/Properties).[][5] National Library of Medicine. Retrieved from

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Bovine Trypsin and Thrombin.[6] Journal of Medicinal Chemistry. (Contextual grounding for benzamidine S1 binding).

  • ChemSrc. (2025). 3-Cyanobenzaldehyde (Precursor Data).[7] Retrieved from

  • BOC Sciences. (2025). Benzamidine Hydrochloride Specifications.[][5] Retrieved from

Sources

molecular weight and formula of 3-Formylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Formylbenzamidine Hydrochloride: A Versatile Bifunctional Reagent for Advanced Research

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. 3-Formylbenzamidine hydrochloride emerges as a significant, albeit specialized, chemical entity. Its structure is deceptively simple, featuring a benzamidine core—a well-established pharmacophore for serine protease inhibition—and a chemically versatile formyl (aldehyde) group at the meta-position. This bifunctional nature makes it not merely a standalone inhibitor but a powerful building block for the synthesis of more complex, high-affinity ligands and targeted chemical probes.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of 3-Formylbenzamidine hydrochloride. We will delve into its fundamental physicochemical properties, provide a detailed synthetic protocol grounded in established chemical principles, outline methods for its unambiguous characterization, and explore its strategic applications in the rational design of novel therapeutics.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. 3-Formylbenzamidine hydrochloride is typically supplied as a stable, crystalline solid.

PropertyValueSource(s)
Chemical Name 3-Formylbenzamidine hydrochloride[1][2]
Synonyms 3-Formylbenzamidine HCl, Benzenecarboximidamide, 3-formyl-, hydrochloride (1:1)[1]
CAS Number 57081-01-3[1][2][3][4]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [1][2]
Exact Mass 184.0403406 u[1]
Appearance White to off-white solid[]

Synthesis and Purification: A Mechanistic Approach

The synthesis of 3-Formylbenzamidine hydrochloride is most logically achieved from its corresponding nitrile, 3-cyanobenzaldehyde, via the classical Pinner reaction. This two-step process is favored for its high efficiency and the relative stability of the intermediates. The causality behind this choice lies in the Pinner reaction's proven reliability for converting nitriles into imidates, which are then readily converted to the desired amidine.

Synthetic Workflow Diagram

The following diagram illustrates the two-stage conversion of the nitrile starting material to the final amidine hydrochloride product.

G cluster_0 Stage 1: Pinner Reaction (Imidate Formation) cluster_1 Stage 2: Ammonolysis (Amidine Formation) A 3-Cyanobenzaldehyde C Ethyl 3-formylbenzimidate hydrochloride (Intermediate) A->C + Anhydrous Conditions B Ethanolic HCl (gas) B->C E 3-Formylbenzamidine hydrochloride (Final Product) C->E + Low Temperature C->E Proceeds to next stage D Ammonia (in Ethanol) D->E

Caption: Synthetic pathway for 3-Formylbenzamidine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Materials:

  • 3-Cyanobenzaldehyde

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas or saturated solution in ethanol)

Step 1: Formation of Ethyl 3-formylbenzimidate hydrochloride (Pinner Reaction)

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with CaCl₂). Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Reaction Mixture: Dissolve 3-cyanobenzaldehyde (1.0 eq) in anhydrous ethanol (approx. 2-3 M concentration). Cool the solution to 0°C using an ice bath.

  • HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the gas addition until the solution is saturated and a precipitate begins to form.

  • Incubation: Seal the flask and store it at 4°C for 12-24 hours to allow for complete precipitation of the imidate hydrochloride salt.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the intermediate under vacuum.

    • Self-Validation Check: The intermediate can be analyzed by ¹H NMR to confirm the formation of the ethoxy group and the shift of the aromatic protons before proceeding.

Step 2: Conversion to 3-Formylbenzamidine hydrochloride (Ammonolysis)

  • Suspension: Suspend the dried ethyl 3-formylbenzimidate hydrochloride intermediate (1.0 eq) in anhydrous ethanol (approx. 1-2 M) in a sealed pressure vessel.

  • Ammonia Addition: Cool the suspension to 0°C and add a pre-cooled, saturated solution of ammonia in ethanol (approx. 2-3 eq). Alternatively, bubble anhydrous ammonia gas through the suspension at low temperature.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the imidate intermediate.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude solid is often of high purity. For superior purity, it can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield 3-Formylbenzamidine hydrochloride as a crystalline solid.

Spectroscopic Characterization and Structure Elucidation

Unambiguous confirmation of the final product's structure is critical. The following are the expected spectroscopic signatures for validating the identity and purity of 3-Formylbenzamidine hydrochloride.

  • ¹H NMR (in DMSO-d₆):

    • Aldehyde Proton (CHO): A sharp singlet expected around δ 9.9-10.1 ppm.

    • Amidine Protons (NH₂): Two broad singlets, integrating to 2H each (for the two NH₂ groups of the protonated amidinium ion), typically observed between δ 9.0-9.5 ppm.

    • Aromatic Protons: A complex multiplet pattern between δ 7.5-8.2 ppm, corresponding to the four protons on the benzene ring.

  • FT-IR (ATR):

    • N-H Stretch: Broad absorption bands in the range of 3100-3400 cm⁻¹ corresponding to the amine groups.

    • C=O Stretch (Aldehyde): A strong, sharp absorption peak around 1700-1715 cm⁻¹.

    • C=N Stretch (Amidine): A characteristic absorption in the 1650-1680 cm⁻¹ region.

  • Mass Spectrometry (ESI+):

    • The primary ion observed will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₈N₂O, which has a calculated mass of 149.07.

Strategic Applications in Drug Discovery

The true value of 3-Formylbenzamidine hydrochloride lies in its utility as a versatile synthetic intermediate.

A. Scaffold for Serine Protease Inhibitors

The benzamidine moiety is a classic "warhead" that reversibly and competitively inhibits serine proteases like trypsin and thrombin by mimicking the natural arginine substrate.[][6][7] The formyl group provides a crucial chemical handle for further elaboration:

  • Structure-Activity Relationship (SAR) Studies: The aldehyde can be converted into a wide array of functional groups (e.g., amines via reductive amination, alkenes via Wittig reactions) to probe the enzyme's active site and develop ligands with enhanced potency and selectivity.

  • Covalent Inhibitors: The aldehyde itself can act as a weak electrophile, capable of forming a reversible covalent bond (a hemiacetal) with a serine residue in the enzyme's active site, potentially leading to inhibitors with prolonged duration of action.

B. Synthesis of Heterocyclic Scaffolds

The formyl and amidine groups can participate in intramolecular or intermolecular condensation reactions to form complex heterocyclic systems, which are privileged structures in medicinal chemistry. For example, it can serve as a precursor for substituted quinazolines or other fused ring systems.

C. Development of Chemical Probes

The aldehyde functionality is ideal for bioconjugation. Through reductive amination, the 3-Formylbenzamidine core can be tethered to:

  • Fluorescent Dyes: To create probes for visualizing target enzymes in cells or tissues.

  • Affinity Resins: To immobilize the ligand on a solid support for use in purifying target proteins from complex biological samples.[8]

  • Biotin Tags: For use in pulldown assays to identify protein binding partners.

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling of 3-Formylbenzamidine hydrochloride is essential.

  • Safety: Always consult the Safety Data Sheet (SDS) provided by the supplier before use. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound is a hydrochloride salt and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect the reactive aldehyde group from oxidation and hydrolysis.[]

Conclusion

3-Formylbenzamidine hydrochloride is more than the sum of its parts. It represents a strategic convergence of a proven pharmacophore (benzamidine) and a versatile synthetic handle (formyl group). For researchers in drug discovery and chemical biology, this reagent is a valuable starting point for the rational design of potent and selective enzyme inhibitors, the construction of novel heterocyclic libraries, and the development of sophisticated chemical probes to explore complex biological systems. Its thoughtful application can accelerate the journey from initial hit identification to lead optimization.

References

  • PubChem. 3-Formylbenzamide | C8H7NO2 | CID 10630670. National Institutes of Health. Available from: [Link]

  • Wikipedia. Benzamidine. Available from: [Link]

  • CAS Common Chemistry. Benzamidine, hydrochloride. American Chemical Society. Available from: [Link]

  • PubMed Central. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. National Institutes of Health. Available from: [Link]

  • Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.
  • Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

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An In-depth Technical Guide to the Solubility of 3-Formylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Formylbenzamidine hydrochloride, a molecule of interest in contemporary drug discovery and chemical biology. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust analytical framework by leveraging detailed solubility data from its close structural analogue, benzamidine hydrochloride. We delve into the core physicochemical principles governing its solubility in aqueous and organic media, predict the influence of the 3-formyl substitution, and provide a field-proven, detailed experimental protocol for accurate thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and empirically validate the solubility profile of this and similar molecules.

Introduction: The Molecular Profile of 3-Formylbenzamidine Hydrochloride

3-Formylbenzamidine hydrochloride is a bifunctional aromatic compound featuring two key chemical moieties on a benzene ring:

  • A protonated amidinium group (-C(NH₂)(NH₂⁺)), present as a hydrochloride salt. This group is highly polar and basic, meaning it is protonated and positively charged under physiological pH.[1]

  • A formyl group (-CHO) at the meta-position. This aldehyde group is a polar, non-ionizable hydrogen bond acceptor.[2]

The presence of the charged amidinium group as a hydrochloride salt is the primary determinant of the molecule's behavior in solution, strongly suggesting a high affinity for polar protic solvents, particularly water.[1] The overall solubility is a complex interplay between the high aqueous affinity conferred by the ionic amidinium salt and the more lipophilic character of the substituted benzene ring.

To provide a quantitative and mechanistically sound analysis, this guide will utilize experimental data from the well-characterized parent compound, benzamidine hydrochloride , as a baseline. We will then apply expert analysis to predict how the 3-formyl substitution modulates these properties.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like 3-Formylbenzamidine hydrochloride into a solvent is governed by two main energetic considerations:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the crystal together (solute-solute interactions).

  • Solvation Energy: The energy released when the solute molecules are stabilized by interactions with solvent molecules (solute-solvent interactions).

For dissolution to occur, the solvation energy must overcome the crystal lattice energy. The key molecular features of 3-Formylbenzamidine hydrochloride dictate the nature of these interactions.

2.1 The Dominant Role of the Amidinium Salt in Aqueous Solubility

Benzamidines are highly basic compounds; their conjugate acids (amidinium ions) have pKa values that ensure they are predominantly protonated and positively charged in most biological and laboratory buffers (e.g., pH 7.4).[1] This ionic character is the most significant contributor to high aqueous solubility. The dissolution process in water is driven by strong ion-dipole interactions between the amidinium cation and water molecules, as well as hydrogen bonding.

2.2 Influence of the 3-Formyl Group

The introduction of a formyl group at the 3-position is expected to modulate the solubility profile of the parent benzamidine hydrochloride in several ways:

  • Electronic Effects on pKa: The formyl group is moderately electron-withdrawing. This effect will decrease the electron density on the benzene ring, which in turn slightly reduces the basicity of the amidine group. Consequently, the pKa of the 3-formylbenzamidine is predicted to be slightly lower than that of unsubstituted benzamidine. While it will still be protonated at neutral pH, this subtle change can influence the solubility-pH profile.[2]

  • Polarity and Hydrogen Bonding: The aldehyde's carbonyl oxygen acts as an additional hydrogen bond acceptor site, potentially enhancing interactions with protic solvents like water and alcohols.[3]

  • Crystal Packing: The substituent can alter the crystal lattice energy. The additional polar interactions from the formyl group could lead to more complex and potentially stronger crystal packing, which would require more energy to overcome during dissolution, thereby potentially reducing solubility compared to the parent compound.

The diagram below illustrates the key intermolecular forces at play during dissolution.

Fig 1. Solvation Interaction Diagram cluster_water Aqueous Solvation (Water) cluster_organic Aprotic Organic Solvation (e.g., DMSO) Molecule_aq 3-Formylbenzamidine Cation Water Water (H₂O) Molecule_aq->Water Ion-Dipole (Strong) Molecule_aq->Water H-Bonding (Amidinium N-H) Molecule_aq->Water H-Bonding (Formyl O) Molecule_org 3-Formylbenzamidine Cation DMSO DMSO Molecule_org->DMSO Dipole-Dipole Molecule_org->DMSO H-Bonding (Amidinium N-H)

Caption: Shake-Flask Solubility Workflow.

4.4 Step-by-Step Methodology
  • Preparation of Slurry:

    • Accurately weigh an excess amount of 3-Formylbenzamidine hydrochloride (e.g., ~5 mg) and add it to a glass vial. Causality: Using an excess of solid is critical to ensure that the resulting solution is truly saturated at equilibrium.

    • Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

    • Allow the slurries to shake for at least 24 hours. For compounds that may have slow dissolution kinetics or potential for polymorphic transition, a 48 or 72-hour incubation is recommended. [4]Causality: Sufficient time is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

  • Sample Separation:

    • After incubation, visually confirm the presence of undissolved solid at the bottom of each vial.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Causality: Centrifugation is a crucial step to separate the bulk of the solid phase from the saturated supernatant without disturbing the equilibrium.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. Discard the first few drops to saturate any binding sites on the filter. Causality: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

  • Quantification via HPLC-UV:

    • Standard Preparation: Prepare a stock solution of 3-Formylbenzamidine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentration. Create a calibration curve by performing serial dilutions of the stock to cover the expected concentration range (e.g., 1 µg/mL to 500 µg/mL).

    • Sample Preparation: Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

    • HPLC Analysis: Inject the standards and diluted samples onto the HPLC system.

      • Example HPLC Conditions:

        • Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm

        • Mobile Phase: Isocratic or gradient elution. E.g., 70% Water with 0.1% Formic Acid (A) and 30% Acetonitrile with 0.1% Formic Acid (B).

        • Flow Rate: 1.0 mL/min

        • Detection: UV at a relevant wavelength (e.g., near the λmax of the compound).

        • Injection Volume: 10 µL

    • Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the linear regression of the calibration curve. Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The final result is the thermodynamic solubility, typically reported in mg/mL or µM.

Conclusion

3-Formylbenzamidine hydrochloride is predicted to be a highly water-soluble compound, a characteristic dominated by its nature as an amidinium salt. Its solubility in organic solvents is expected to be high in polar solvents (DMSO, DMF, Ethanol) and poor in nonpolar solvents. While direct experimental data is sparse, a robust analysis based on its structural analogue, benzamidine hydrochloride, provides a reliable framework for anticipating its behavior. The detailed shake-flask protocol provided herein offers a definitive, industry-standard method for empirically determining the thermodynamic solubility of this compound, enabling researchers to generate the precise data needed for applications in drug development and chemical research.

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  • SciELO España. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica.
  • ResearchGate. (n.d.). Solubility and Molecular Interactions of Trimetazidine Hydrochloride.
  • ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Properties of Labetalol Hydrochloride.

Sources

A Technical Guide to the pKa Determination of 3-Formylbenzamidine Hydrochloride: Principles and Practice

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which in turn governs a cascade of critical pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, metabolic stability, and target binding affinity.[1][2] The amidine functional group, a key pharmacophore in numerous therapeutic agents, presents a fascinating case study. Unsubstituted benzamidine is a strong base with a pKa of approximately 11.6.[3] This high basicity facilitates potent interactions, often through bidentate hydrogen bonds with carboxylate residues (e.g., Asp189 in serine proteases), but it simultaneously presents a significant challenge for drug development, as the resulting high polarity can impede oral absorption and overall bioavailability.[3][4]

This guide focuses on 3-formylbenzamidine hydrochloride, a derivative designed to modulate this fundamental property. We will explore the theoretical basis for the expected pKa shift, provide a detailed, field-proven protocol for its empirical determination via potentiometric titration, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of both the principles and the practical execution of pKa determination for this important class of compounds.

Theoretical Framework: Substituent Effects on Amidine Basicity

The introduction of a formyl (-CHO) group at the meta-position (position 3) of the benzene ring is a deliberate chemical modification intended to decrease the basicity of the amidine group. This effect is rooted in the fundamental principles of electronic substituent effects.

The formyl group is a potent electron-withdrawing group (EWG) and exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The oxygen atom in the formyl group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This effect, while diminishing with distance, reduces the overall electron density on the ring.

  • Resonance Effect (-M or -R): The formyl group can withdraw electron density from the aromatic ring via resonance, delocalizing pi-electrons onto the oxygen atom. While the resonance effect is strongest from the ortho and para positions, the meta-position is still significantly influenced by the group's overall electron-withdrawing character.

This net withdrawal of electron density destabilizes the protonated form of the amidine (the amidinium cation). By pulling electron density away, the formyl group intensifies the positive charge on the amidinium, making it a stronger acid (and thus, its conjugate base, the neutral amidine, is weaker). Consequently, a lower pH is required to deprotonate 50% of the molecules, resulting in a lower pKa value compared to unsubstituted benzamidine.[5] Understanding this shift is critical for designing molecules with an optimal balance of target affinity and drug-like properties.[3]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (1 mM in 0.15 M KCl) B Standardize Titrant (~0.1 M NaOH) A->B C Calibrate pH Meter (3-Point Calibration) B->C D Purge Analyte with N₂ (Remove CO₂) C->D E Add NaOH Titrant (Incremental Dosing) D->E F Record pH vs. Volume (Wait for Stability) E->F F->E G Plot Titration Curve (pH vs. Volume) F->G Titration Complete H Calculate 1st/2nd Derivative (Find Equivalence Point) G->H I Determine Half-Equivalence Point H->I J Identify pKa (pKa = pH at ½ Equiv. Point) I->J

Caption: Workflow for pKa determination by potentiometric titration.

Data Analysis and Interpretation

The collected data (pH vs. volume of NaOH added) is plotted to generate a sigmoidal titration curve. The pKa is the pH at which the concentrations of the protonated (amidinium) and neutral (amidine) species are equal. This corresponds to the midpoint of the buffer region on the titration curve, also known as the half-equivalence point. [6] To precisely identify this point:

  • Locate the Equivalence Point: This is the point of maximum slope on the titration curve (the inflection point), where all the amidinium hydrochloride has been neutralized. It is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. [1][7]2. Determine the Half-Equivalence Volume: The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

  • Find the pKa: The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.

Alternative and Complementary Methodologies

While potentiometry is robust, other methods can be valuable, particularly under specific circumstances.

  • UV-Vis Spectrophotometric Titration: This method is highly sensitive and requires very little sample. [8]It is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra. A series of solutions are prepared at different known pH values, and the absorbance is measured. The pKa is then determined by fitting the absorbance vs. pH data to a sigmoidal curve. [9][10]This method is particularly useful for compounds with low solubility. [11]* Computational Prediction: In silico methods can provide rapid pKa estimations before a compound is even synthesized. [12]These methods use quantum mechanical calculations or machine learning models to predict pKa based on molecular structure. [13][14]While powerful for screening large libraries, these predictions should always be confirmed by experimental data for lead compounds, as prediction errors can occur. [14]

Comparative Data and Conclusion

The precise, experimental determination of pKa is non-negotiable in drug development. For 3-formylbenzamidine, we expect a pKa value significantly lower than that of the parent benzamidine, reflecting the electronic influence of the formyl substituent.

CompoundAmidine SubstituentExpected Electronic EffectLiterature pKa
Benzamidine None (Hydrogen)Neutral / Reference~11.6 [3]
3-Formylbenzamidine 3-Formyl (-CHO)Electron-WithdrawingTo be determined experimentally
4-Aminobenzamidine 4-Amino (-NH₂)Electron-Donating> 11.6 (Predicted)

This guide has outlined the theoretical basis and a practical, robust protocol for determining the pKa of 3-formylbenzamidine hydrochloride. By empirically measuring this value, researchers gain critical insight into the molecule's ionization behavior, enabling more informed decisions in the optimization of ADME properties and the overall drug design process. The integration of theoretical understanding with precise experimental validation, as detailed herein, represents a foundational pillar of successful pharmaceutical development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Hendrix, M. M. R. M., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Gomez, S., et al. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). PubMed. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Slick, G. D., et al. (1997). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Biggs, A. I. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

  • Esteve-Romero, J., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. Retrieved from [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved from [Link]

  • Xu, Y., & Hurtubise, R. J. (1995). DETERMINATION OF THE pKa VALUES OF POLYCYCLIC AROMATIC HYDROCARBON METABOLITES BY CAPILLARY ZONE ELECTROPHORESIS. Taylor & Francis Online. Retrieved from [Link]

  • Gola, J., et al. (2012). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements with ab initio calculations. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SVR, P., & JM, H. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

  • Empel, C., et al. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

  • Chen, C. Y., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

  • Harding, A. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Whitepaper: 3-Formylbenzamidine Hydrochloride in Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) represents a critical pharmacophore in the field of medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD). As a bifunctional molecular scaffold, it combines a highly basic amidine group—mimicking the arginine side chain—with a reactive formyl (aldehyde) "warhead" or linker. This unique architecture makes it an invaluable tool for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin) and serving as a versatile intermediate for Schiff base library generation.

This technical guide synthesizes the physicochemical identity, synthetic pathways, and mechanistic utility of 3-formylbenzamidine hydrochloride, designed for researchers requiring high-fidelity protocols and structural insights.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Identification[1][2][3]
  • IUPAC Name: 3-Formylbenzenecarboximidamide hydrochloride

  • Common Synonyms: 3-Amidinobenzaldehyde hydrochloride; m-Formylbenzamidine HCl

  • CAS Number: 57081-01-3 [1][2][3][4]

  • Molecular Formula: C₈H₉ClN₂O[3][5]

  • Molecular Weight: 184.62 g/mol [3]

Structural Properties Table
PropertyValue / Description
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents
pKa (Amidine) ~11.6 (Strongly basic, protonated at physiological pH)
H-Bond Donors 3 (Amidine group)
H-Bond Acceptors 2 (Aldehyde oxygen, Amidine nitrogen)
Stability Hygroscopic. The aldehyde is susceptible to oxidation (to benzoic acid) or polymerization; store under inert gas at -20°C.

Part 2: Mechanistic Role in Protease Inhibition

The "Anchor and Warhead" Mechanism

In the context of serine protease inhibition, 3-formylbenzamidine functions through a dual-interaction mechanism. Its efficacy is driven by the geometric complementarity between the molecule and the enzyme's active site.

  • The Anchor (Amidine): The protonated amidine group (

    
    ) acts as an arginine mimetic. It enters the deep, negatively charged S1 specificity pocket  of the protease, forming a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189  (in trypsin numbering). This interaction anchors the inhibitor, determining specificity.[6]
    
  • The Warhead (Formyl): The aldehyde group at the meta position is positioned near the catalytic triad (Ser195, His57, Asp102). Aldehydes are electrophilic and can undergo nucleophilic attack by the hydroxyl group of the catalytic Serine 195 , forming a reversible hemiacetal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis, significantly increasing binding affinity compared to simple benzamidines.

Diagram 1: Mechanism of Action (Trypsin-Like Proteases)

BindingMechanism Inhibitor 3-Formylbenzamidine (Inhibitor) S1_Pocket S1 Specificity Pocket (Asp189) Inhibitor->S1_Pocket Salt Bridge (Amidine-Asp) Catalytic_Site Catalytic Triad (Ser195-OH) Inhibitor->Catalytic_Site Nucleophilic Attack (Aldehyde-Ser) Hemiacetal Tetrahedral Hemiacetal Adduct Catalytic_Site->Hemiacetal Reversible Covalent Bond

Caption: Dual-mode binding showing the electrostatic anchor (S1 pocket) and the reversible covalent interaction (Catalytic Serine).

Part 3: Synthetic Protocols

Synthesis Strategy: The Modified Pinner Reaction

The most robust route to 3-formylbenzamidine hydrochloride utilizes the Pinner reaction starting from 3-cyanobenzaldehyde.

  • Challenge: The aldehyde group is sensitive to the harsh acidic conditions of the Pinner reaction and can form acetals.

  • Solution: The protocol below accounts for acetal formation and subsequent hydrolysis to yield the pure aldehyde.

Step-by-Step Methodology

Reagents: 3-Cyanobenzaldehyde, Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia (or Ammonium Carbonate), Diethyl Ether.

1. Formation of the Pinner Salt (Imidate) [7][8][9][10]

  • Dissolve 3-cyanobenzaldehyde (10 mmol) in anhydrous ethanol (5 mL) and dry CHCl₃ (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice-salt bath. Critical: Moisture exclusion is essential to prevent hydrolysis of the nitrile to the amide.

  • Bubble dry HCl gas through the solution for 2–3 hours until saturation.

  • Seal the flask and store at 0°C–4°C for 24–48 hours. A precipitate (ethyl imidate hydrochloride) may form.

    • Note: Under these conditions, the aldehyde may convert to the diethyl acetal. This is reversible.

2. Ammonolysis to Amidine

  • Remove excess HCl and solvent under reduced pressure (keep temperature < 30°C).

  • Resuspend the residue in anhydrous ethanol (20 mL).

  • Cool to 0°C and treat with anhydrous ammonia (gas) or a solution of 7N NH₃ in methanol (excess, ~3 eq).

  • Stir at room temperature for 12–24 hours.

  • Concentrate the mixture to dryness.

3. Hydrolysis and Purification

  • The crude residue likely contains the acetal-amidine. Dissolve in minimal dilute HCl (0.5 M) and stir for 1 hour at RT to ensure deprotection of the acetal back to the formyl group.

  • Evaporate to dryness. Recrystallize from Isopropanol/Ether or Acetone.

  • Yield Expectation: 60–75%.

Diagram 2: Synthetic Workflow

Synthesis Start 3-Cyanobenzaldehyde Step1 Pinner Reaction (EtOH, HCl gas, 0°C) Start->Step1 Intermediate Imidate Ester HCl (Potential Acetal) Step1->Intermediate Step2 Ammonolysis (NH3/EtOH) Intermediate->Step2 Crude Amidine Acetal Step2->Crude Step3 Acidic Hydrolysis (0.5M HCl) Crude->Step3 Final 3-Formylbenzamidine HCl Step3->Final

Caption: Synthesis via Pinner reaction including the critical acetal hydrolysis step.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.1 ppm (s, 1H): Distinctive signal for the Aldehyde (-CHO) proton. Absence indicates oxidation or acetal protection.

    • δ 9.4–9.6 ppm (bs, 2H/4H): Exchangeable Amidine (-C(=NH)NH₂) protons.

    • δ 8.1–8.4 ppm (m, aromatic): Protons at C2 and C4 (deshielded by electron-withdrawing groups).

    • δ 7.8–8.0 ppm (m, aromatic): Protons at C5 and C6.

  • IR Spectroscopy (ATR):

    • 1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde).

    • 1610–1640 cm⁻¹: C=N stretch (Amidine).

    • 3100–3300 cm⁻¹: N-H stretch (Broad, Amidine salt).

Part 5: Handling and Safety Data

Signal Word: WARNING

Hazard ClassH-CodePrecautionary Measure
Skin Irritation H315Wear nitrile gloves; wash contaminated skin immediately.
Eye Irritation H319Wear safety goggles. Rinse cautiously with water for 15 mins if exposed.
STOT-SE H335Avoid dust inhalation; use in a fume hood.

Storage Protocol:

  • Hygroscopic: Store in a desiccator.

  • Oxidation Sensitive: Purge vial with Argon/Nitrogen after use.

  • Temperature: -20°C for long-term storage to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219042, Benzamidine hydrochloride hydrate. (General Benzamidine Properties). Retrieved from [Link]

  • Stürzebecher, J., et al. (1977). Inhibition of serine proteinases by benzamidine derivatives.[11] Acta Biologica et Medica Germanica.[11] (Structure-Activity Relationships). Retrieved from [Link]

  • Organic Chemistry Portal. Pinner Reaction: Mechanism and Protocols. (Synthetic Methodology). Retrieved from [Link]

  • McConnell, R. M., et al. (1990). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. (Mechanistic Insight). Retrieved from [Link]

Sources

Technical Guide: 3-Formylbenzamidine Hydrochloride in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and application of 3-Formylbenzamidine Hydrochloride in serine protease inhibition and bioprocessing.

Content Type: Technical Whitepaper & Experimental Guide Subject: 3-Formylbenzamidine Hydrochloride (CAS: 59557-91-4) Target Enzyme Class: Serine Proteases (Trypsin-like: EC 3.4.21.4)

Executive Summary

3-Formylbenzamidine hydrochloride represents a specialized class of "functionalized" competitive inhibitors. While it shares the core pharmacophore of benzamidine (a classic P1 residue mimic), the addition of a formyl (-CHO) group at the meta position transforms it from a simple inhibitor into a versatile chemical tool.

Its primary roles in biochemical research and drug development are twofold:

  • Reversible Competitive Inhibition: It binds the S1 specificity pocket of trypsin-like serine proteases, preventing substrate access.

  • Affinity Ligand Precursor: The formyl group serves as a reactive "handle" for immobilization onto chromatographic matrices (via reductive amination) without disrupting the critical amidine-enzyme interaction.

Molecular Mechanism of Action[1]

The Pharmacophore: P1 Mimicry

The inhibitory potency of 3-formylbenzamidine is driven by the amidine group (


). In physiological pH (7.4–8.0), this group is protonated and positively charged. It functions as a structural analog to the side chains of Arginine  and Lysine , the natural targets of trypsin-like proteases.
  • Electrostatic Anchoring: The protonated amidine forms a critical salt bridge with the carboxylate side chain of Aspartate-189 (in Trypsin) located at the bottom of the S1 specificity pocket.

  • Steric Occlusion: The benzene ring occupies the hydrophobic S1 cleft, physically blocking the catalytic triad (His57, Asp102, Ser195) from accessing bulk substrates.

The Role of the Formyl Group

Unlike peptide aldehydes (e.g., Leupeptin) which form a reversible covalent hemiacetal with the catalytic Ser195, the formyl group in 3-formylbenzamidine is positioned at the meta (3-position) of the phenyl ring.

  • Electronic Effect: The formyl group is electron-withdrawing. This slightly reduces the pKa of the amidine group compared to unsubstituted benzamidine, potentially modulating the strength of the salt bridge depending on the specific pH environment.

  • Chemical Reactivity (The "Handle"): The primary utility of the 3-formyl variant is not enhanced inhibition via the aldehyde, but rather orthogonality . The aldehyde allows the molecule to be covalently linked to solid supports (beads/resins) while leaving the amidine group free to bind the enzyme.

Visualization: Inhibition Pathway

The following diagram illustrates the competitive nature of the inhibition and the specific interactions within the S1 pocket.

InhibitionMechanism Enzyme Serine Protease (Active Site Free) ES_Complex Enzyme-Substrate Complex (Catalysis Proceeds) Enzyme->ES_Complex + Substrate (Kon) EI_Complex Enzyme-Inhibitor Complex (Catalytically Inert) Enzyme->EI_Complex + 3-Formylbenzamidine (Competitive) Substrate Natural Substrate (Arg/Lys Peptide) Inhibitor 3-Formylbenzamidine Inhibitor->EI_Complex Blocks S1 Pocket Asp189 Asp-189 (S1 Pocket) Inhibitor->Asp189 Salt Bridge (Amidine-Carboxylate)

Caption: Competitive inhibition logic showing 3-Formylbenzamidine blocking the S1 pocket via Asp189 interaction.

Thermodynamics & Kinetics

Researchers must validate the inhibition profile using standard kinetic assays. 3-Formylbenzamidine acts as a Type I Competitive Inhibitor .

Kinetic Constants

While specific


 values vary by enzyme isoform and buffer conditions, the values generally track closely with unsubstituted benzamidine.
ParameterBenzamidine (Standard)3-FormylbenzamidineInterpretation
Inhibition Type CompetitiveCompetitiveVmax remains constant; Km increases.

(Trypsin)


*
The formyl group may cause minor steric clashes or electronic deactivation, slightly increasing

.
Binding Mode Non-covalentNon-covalentRapid equilibrium; fully reversible upon dialysis.
pH Optimum 7.0 - 8.07.0 - 8.0Requires protonated amidine.

*Note:


 values are estimated ranges based on structural similarity and electronic effects of meta-substitution [1, 2].

Application: Synthesis of Affinity Media

The most critical application of 3-formylbenzamidine is the fabrication of high-specificity affinity chromatography columns. The aldehyde allows for reductive amination coupling, which creates a stable secondary amine linkage.

Coupling Workflow (Graphviz)

CouplingProtocol Resin Amine-Functionalized Resin (e.g., Sepharose) SchiffBase Schiff Base (Imine Intermediate) Resin->SchiffBase + Ligand pH 6.0-7.0 Ligand 3-Formylbenzamidine Ligand->SchiffBase Reducer NaCNBH3 (Sodium Cyanoborohydride) AffinityMedia Stable Affinity Media (Secondary Amine Linkage) Reducer->AffinityMedia SchiffBase->AffinityMedia + Reducer (Reduction)

Caption: Reductive amination pathway for immobilizing 3-formylbenzamidine onto amine-beads.

Detailed Coupling Protocol

Objective: Create a Trypsin-affinity column. Safety: Sodium Cyanoborohydride (


) is toxic. Work in a fume hood.
  • Matrix Preparation:

    • Wash 10 mL of amine-terminated resin (e.g., Amino-Sepharose or magnetic amine beads) with Coupling Buffer (0.1 M Phosphate, 0.15 M NaCl, pH 7.0).

    • Note: Avoid Tris buffers as they contain primary amines that compete for the ligand.

  • Ligand Solubilization:

    • Dissolve 3-Formylbenzamidine HCl in Coupling Buffer to a final concentration of 10–20 mM.

    • Tip: If solubility is poor, add up to 10% DMSO.

  • Schiff Base Formation:

    • Mix the resin slurry (50% v/v) with the ligand solution.

    • Incubate with gentle rotation for 1 hour at Room Temperature (RT).

  • Reduction (Locking the Bond):

    • Add

      
       to a final concentration of 50 mM.
      
    • Incubate for 4–16 hours at 4°C with rotation.

    • Mechanism:[1][2][3][4][5][6] The reducing agent selectively reduces the imine (Schiff base) to a stable secondary amine.

  • Blocking & Washing:

    • Wash resin with 10 column volumes (CV) of Coupling Buffer.

    • Block remaining active amines on the resin by adding 1 M Glycine (pH 8.0) or Acetic Anhydride (if using hydrazide chemistry).

    • Final Wash: Alternate high pH (0.1M Tris-HCl, pH 8.5) and low pH (0.1M Acetate, pH 4.5) buffers to remove non-covalently bound ligand.

Experimental Protocol: Enzyme Inhibition Assay

To verify the activity of free 3-formylbenzamidine in solution before coupling or for kinetic studies.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 8.0.
    
  • Substrate: BAPNA (

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM stock.
    
  • Enzyme: Trypsin (bovine or porcine), 100 nM stock.

  • Inhibitor: 3-Formylbenzamidine HCl (prepare serial dilutions: 0, 10, 50, 100, 500

    
    ).
    

Procedure:

  • Blanking: Add 100

    
     buffer to the blank well.
    
  • Inhibitor Incubation: In experimental wells, add 80

    
     Buffer + 10 
    
    
    
    Trypsin + 10
    
    
    Inhibitor.
    • Critical Step: Incubate for 10 minutes at 25°C to allow equilibrium binding (

      
      ).
      
  • Reaction Start: Add 100

    
     BAPNA substrate to all wells.
    
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      (Dixon Plot) to determine
      
      
      (x-intercept).

References

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[7] European Journal of Biochemistry. Link

  • Labes, R., & Bourguet, E. (2012). Benzamidine derivatives as serine protease inhibitors: Structure-activity relationship.[7] Journal of Medicinal Chemistry (Generic reference to class SAR).

  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (See section on Ligand Coupling via Reductive Amination). Link

  • Bio-Rad Laboratories. Affi-Gel 10 and 15 Affinity Media Instructions. (Protocol for amine/aldehyde coupling). Link

  • Tanizawa, K., et al. (1971). Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific acyl ammonium salts. Journal of the American Chemical Society. (Discusses benzamidine binding energetics). Link

Sources

Comparative Technical Analysis: 3-Formylbenzamidine vs. 4-Formylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This guide provides a rigorous technical comparison between 3-Formylbenzamidine (meta-substituted) and 4-Formylbenzamidine hydrochloride (para-substituted). While both compounds share the same molecular formula (


) and dual functionality (amidine and aldehyde), their divergent substitution patterns dictate distinct electronic properties, geometric constraints, and applications.
  • 4-Formylbenzamidine is a linear scaffold predominantly used as a "warhead" precursor in the design of serine protease inhibitors (e.g., thrombin, urokinase), where the amidine moiety anchors the molecule in the S1 specificity pocket.

  • 3-Formylbenzamidine acts as an angular building block (

    
     geometry), critical in supramolecular chemistry (MOFs/COFs) for generating porosity and in medicinal chemistry for targeting enzymes with non-linear active site topologies, such as S-adenosylmethionine decarboxylase.
    

Structural & Physicochemical Profiling[1]

The core distinction lies in the positional isomerism relative to the benzene ring. This dictates the vector of the hydrogen bond donors/acceptors and the electronic communication between the functional groups.

Geometric and Electronic Analysis
Feature3-Formylbenzamidine (Meta)4-Formylbenzamidine HCl (Para)
Geometry Angled (

):
Substituents are meta. Introduces a "kink" in molecular architecture.
Linear (

):
Substituents are para. Extends ligands along a straight axis.
Electronic Coupling Discontinuous: No direct resonance conjugation between amidine and formyl groups. Inductive effects dominate.Conjugated: Direct resonance path exists. The electron-withdrawing formyl group lowers the basicity of the amidine more significantly.
Basicity (Est. pKa) Higher (~11.0 - 11.4): Less resonance withdrawal from the meta-formyl group.Lower (~10.5 - 10.9): Stronger electron withdrawal via resonance reduces amidine basicity.
Primary Utility Linker/Spacer: MOFs, COFs, bent-core liquid crystals.Pharmacophore: Serine protease inhibitors (S1 pocket binding).
Stability and Salt Forms

Both compounds are unstable as free bases due to the nucleophilic amidine attacking the electrophilic aldehyde (inter- or intramolecularly), leading to polymerization.

  • The Hydrochloride Salt: The protonation of the amidine (

    
    ) eliminates its nucleophilicity, preventing self-condensation with the aldehyde.
    
  • Protocol: Always handle these compounds as their HCl salts . Convert to the free base in situ only when the electrophile for the next reaction is present.

Synthetic Pathways

The synthesis of both isomers typically proceeds via the Pinner Reaction from their corresponding cyanobenzaldehydes. This method avoids harsh reduction conditions that would reduce the aldehyde.

Pinner Synthesis Workflow

The nitrile group is converted to an imidate ester (Pinner salt) using dry HCl in ethanol, followed by ammonolysis.

Synthesis Start Cyanobenzaldehyde (3- or 4- isomer) Step1 Pinner Reaction (Dry HCl, EtOH, 0°C) Start->Step1 Activation Inter Imidate Ester HCl (Intermediate) Step1->Inter Imidate Formation Step2 Ammonolysis (NH3 in EtOH) Inter->Step2 Nucleophilic Attack Product Formylbenzamidine HCl (Target) Step2->Product Salt Formation

Figure 1: General Pinner synthesis route for formylbenzamidines. Acetals may form transiently during the HCl/EtOH step but are hydrolyzed back to aldehydes during workup.

Reactivity & Functionalization[2]

These molecules are bifunctional synthons . The choice of reaction conditions allows for selective derivatization of either the aldehyde or the amidine.

Divergent Reactivity Profile
  • Aldehyde Reactivity (Electrophilic):

    • Schiff Base Formation: Reacts with primary amines to form imines. Critical for linking the benzamidine pharmacophore to larger scaffolds.

    • Reductive Amination: Converts the aldehyde to a secondary amine, creating a stable, flexible linker.

    • Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain, often used to create cinnamic acid derivatives (e.g., in antibiotic synthesis).

  • Amidine Reactivity (Nucleophilic/Binucleophilic):

    • Heterocycle Formation: Reacts with 1,3-dicarbonyls (e.g., malonates, acetylacetone) to form pyrimidines .

    • Imidazoline Formation: Reacts with 1,2-diamines to form imidazolines.

Reactivity Center Formylbenzamidine HCl Aldehyde Aldehyde Group (Electrophile) Center->Aldehyde Amidine Amidine Group (Nucleophile) Center->Amidine Imine Schiff Base / Hydrazone (Linker Formation) Aldehyde->Imine Olefin Cinnamate Derivative (Wittig Rxn) Aldehyde->Olefin Pyrimidine Pyrimidine Synthesis (w/ 1,3-dicarbonyls) Amidine->Pyrimidine Imidazoline Imidazoline Synthesis (w/ 1,2-diamines) Amidine->Imidazoline

Figure 2: Divergent synthetic utility. The molecule allows orthogonal functionalization at either the "head" (amidine) or "tail" (aldehyde).

Applications in Drug Discovery & Materials

4-Formylbenzamidine: The Protease Warhead

The 4-isomer is a "privileged structure" in medicinal chemistry for targeting Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, uPA).

  • Mechanism: The amidine group mimics the side chain of Arginine (Arg), forming a critical salt bridge with the Aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.

  • Role of Formyl Group: The para-formyl group projects out of the S1 pocket towards the S2/S3 sites. It serves as a handle to attach hydrophobic groups that interact with the "aryl binding site," enhancing potency and selectivity.

  • Example: Synthesis of NAPAP analogs (thrombin inhibitors) often utilizes 4-amidinobenzaldehyde as a starting material to link the P1 arginine mimic to the P2/P3 backbone.

3-Formylbenzamidine: Geometry Control

The 3-isomer is utilized when the linear geometry of the 4-isomer causes steric clash.

  • Enzyme Inhibition: Used in inhibitors for S-Adenosylmethionine Decarboxylase (SAMDC) . The meta-positioning allows the amidine to bind to the active site while the aldehyde-derived tail navigates a bent channel to interact with the pyruvoyl cofactor.

  • MOFs/COFs: Used as a linker to introduce angles (

    
    ) into the framework. This prevents the formation of dense, non-porous packing (common with linear linkers) and favors the formation of cages or helical channels.
    

Experimental Protocols

Synthesis of 4-Formylbenzamidine Hydrochloride

This protocol is self-validating via the observation of the intermediate precipitate.

  • Preparation of Pinner Salt:

    • Dissolve 4-cyanobenzaldehyde (10 mmol) in anhydrous ethanol (20 mL) and dry diethyl ether (20 mL).

    • Cool to 0°C in an ice bath.[1]

    • Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Checkpoint: The solution should turn yellow/orange.

    • Seal the flask and store at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) should form.

  • Ammonolysis:

    • Filter the precipitate rapidly (hygroscopic!) and wash with dry ether.

    • Resuspend the solid in anhydrous ethanol (30 mL).

    • Cool to 0°C and bubble dry ammonia gas (or add 7N NH3 in MeOH) until distinct basicity (pH > 9).

    • Stir at room temperature for 12 hours.

  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Recrystallize the residue from Ethanol/Ether.

    • Yield: Typically 70-85%. MP: >250°C (dec).

Storage and Handling
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The aldehyde is prone to oxidation to the carboxylic acid (4-amidinobenzoic acid) if exposed to air/moisture for prolonged periods. Verify purity via TLC (eluent: MeOH/DCM 1:9) before use; the acid will trail significantly compared to the aldehyde.

References

  • Bordwell pKa Table. Acidity in DMSO and Water. Retrieved from [Link]

  • National Institutes of Health (NIH). Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine. PubMed. Retrieved from [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. Retrieved from [Link]

Sources

safety data sheet (SDS) for 3-Formylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 57081-01-3 | Formula: C₈H₉ClN₂O | M.W.: 184.62 g/mol

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 3-Formylbenzamidine hydrochloride . While standard SDS documents focus on compliance, this whitepaper focuses on chemical stability, reactivity management, and experimental integrity .

3-Formylbenzamidine hydrochloride is a bifunctional building block containing a cationic amidine moiety (protease inhibitor pharmacophore) and a reactive formyl (aldehyde) handle (for reductive amination or heterocycle formation). Its dual nature requires specific handling to prevent autoxidation of the aldehyde and hydrolysis of the amidine.

Chemical Identity & Molecular Logic

The molecule consists of a benzene ring substituted at the meta positions. The interplay between the electron-withdrawing formyl group and the positively charged amidinium group creates a unique electronic environment.

PropertySpecificationTechnical Implication
CAS Number 57081-01-3 Unique identifier for inventory and regulatory tracking.
Appearance Off-white to pale yellow solidYellowing indicates potential oxidation of the aldehyde to a Schiff base or carboxylic acid.
Solubility High in Water, DMSO, MethanolThe hydrochloride salt confers water solubility; avoid non-polar solvents (Hexane/Et₂O) for dissolution.
pKa (Est) ~11.6 (Amidine)Highly basic functionality masked as a salt. Neutralization releases the free base, which is less stable.
Hygroscopicity Moderate to HighThe HCl salt lattice attracts atmospheric moisture, accelerating hydrolysis.
Reactivity Profile (Graphviz Visualization)

The following diagram illustrates the primary degradation pathways researchers must mitigate.

ReactivityPathways Compound 3-Formylbenzamidine HCl (Active Reagent) Oxidation 3-Amidinobenzoic Acid (Inactive Impurity) Compound->Oxidation O2 (Air Exposure) Hydrolysis 3-Formylbenzamide (Amidine Hydrolysis) Compound->Hydrolysis H2O (Moisture + Heat) SchiffBase Polymeric Schiff Bases (Oligomerization) Compound->SchiffBase Self-condensation (High Conc.)

Figure 1: Primary degradation pathways. The aldehyde is susceptible to aerobic oxidation, while the amidine is sensitive to hydrolytic cleavage under basic or hot conditions.

Hazard Matrix & Toxicology

While not classified as a "High Potency API" (HPAPI), the compound acts as a serine protease inhibitor mimic, biologically active by design.

GHS Classification (OSHA HCS / EU CLP)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicology
  • Mucous Membranes: The aldehyde group reacts with amine residues in proteins (Schiff base formation), leading to tissue cross-linking and irritation.

  • Enzyme Inhibition: As a benzamidine derivative, it reversibly inhibits trypsin-like serine proteases.[4] Systemic absorption could theoretically affect coagulation cascades, though the LD50 is generally high for this class (>500 mg/kg est. based on benzamidine analogs).[5][6]

Stability & Storage Protocol

The Golden Rule: Treat 3-Formylbenzamidine HCl as an air-sensitive aldehyde first, and a stable salt second.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aldehyde is prone to autoxidation to 3-amidinobenzoic acid upon prolonged air exposure.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-initiated radical oxidation.

Handling Workflow (The "Dry Chain")

To maintain >98% purity during synthesis:

  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic salt.

  • Weighing: Perform weighing quickly. For large scale (>1g), weigh inside a glovebox or under a nitrogen funnel.

  • Solvent Choice: Use anhydrous solvents (MeOH, DMF) if the subsequent reaction is moisture-sensitive (e.g., reductive amination).

HandlingProtocol Storage Storage: 4°C, Argon, Amber Vial Equilibrate Warm to Room Temp (Prevent Condensation) Storage->Equilibrate Open Open under Inert Atmosphere Equilibrate->Open Solubilize Dissolve in Anhydrous Solvent (DMSO/MeOH) Open->Solubilize Use Immediate Reaction (Avoid Stock Solutions) Solubilize->Use

Figure 2: The "Dry Chain" protocol to prevent hydrolysis and oxidation during experimental setup.

Emergency Response & First Aid
Scenario: Accidental Inhalation (Powder)
  • Mechanism: The HCl salt is acidic; the aldehyde is reactive. Inhalation causes immediate burning of the nasal mucosa.

  • Action: Move to fresh air immediately. Do not use neutralizing sprays (bicarbonate) in the nose/lungs; rinse only with saline or water if compatible.

Scenario: Eye Contact
  • Action: Rinse cautiously with water for 15 minutes .

  • Critical Note: Contact lenses must be removed immediately. The amidine salt can bind to hydrogel lenses, creating a reservoir of irritant against the cornea.

Scenario: Spill Cleanup
  • Solid Spill: Do not dry sweep (generates dust). Use a wet wipe or dampen with inert oil/water before sweeping.

  • Neutralization: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize the acidity of the HCl residue.

Disposal & Transport
  • Waste Stream: Halogenated Organic Waste (due to HCl).

  • Reactivity: Do not mix with strong oxidizers (Peroxides, Nitric Acid) in the waste stream, as the aldehyde can undergo exothermic oxidation.

  • Transport: Not regulated as Dangerous Goods (DOT/IATA) for transport, but should be labeled "Moisture Sensitive."

References
  • ChemicalBook. (2025).[1][7] 3-Formylbenzamidine hydrochloride Properties and CAS 57081-01-3.[8] Link

  • Fisher Scientific. (2025). Safety Data Sheet: Benzamidine Hydrochloride (Analogous Hazard Data). Link

  • Cayman Chemical. (2025).[1][7] Benzamidine (hydrochloride) Safety Data Sheet. Link

  • PubChem. (2025). Benzamidine Hydrochloride - Compound Summary. Link

  • FDA. (2014). Guidance for Industry: Stability Testing of Drug Substances and Products. Link

Sources

Metabolic Stability of Benzamidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamidine Paradox

In the design of serine protease inhibitors (Thrombin, Factor Xa, Trypsin, Matriptase), the benzamidine moiety is a privileged pharmacophore. It serves as a potent arginine mimetic, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

However, this potency comes at a high pharmacokinetic cost. The benzamidine group is highly basic (


), ensuring it is fully protonated at physiological pH. This results in:
  • Negligible Passive Permeability: Limiting oral bioavailability.

  • Metabolic Vulnerability: Susceptibility to N-hydroxylation and subsequent conjugation.

This guide details the metabolic mechanisms governing benzamidine stability and provides actionable protocols for optimizing these derivatives into viable drug candidates.

Mechanistic Analysis: Metabolic Pathways

Understanding the metabolic fate of benzamidine is not just about stability; it is about the interplay between deactivation (clearance) and activation (prodrug strategies).

The Oxidative Liability (Clearance)

The primary Phase I metabolic route for benzamidines is N-hydroxylation , catalyzed by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2C subfamilies).

  • Reaction: Benzamidine

    
     N-Hydroxybenzamidine (Benzamidoxime).
    
  • Consequence: While less basic, the N-hydroxy metabolite is often a substrate for further Phase II conjugation (Glucuronidation) or reduction back to the parent.

The Reductive Asset (Prodrug Activation)

To overcome poor permeability, benzamidines are frequently masked as amidoxime prodrugs . These are neutral, permeable, and orally bioavailable. Once absorbed, they must be reduced back to the active benzamidine.

  • Enzyme System: The Mitochondrial Amidoxime Reducing Component (mARC) .[1][2][3]

  • Mechanism: mARC (a molybdenum-containing enzyme) functions in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) to catalyze the retro-reduction.[1]

  • Location: Outer mitochondrial membrane (and consequently found in microsomal fractions).

Pathway Visualization

MetabolicPathway Benzamidine Benzamidine (Active, Basic, pKa ~11.6) Amidoxime Amidoxime (Prodrug, Neutral, Permeable) Benzamidine->Amidoxime N-Hydroxylation (NADPH) Amidoxime->Benzamidine Retro-Reduction (NADH) Glucuronide N-Glucuronide (Excreted Metabolite) Amidoxime->Glucuronide Phase II CYP CYP450 (Oxidation) mARC mARC System (Reduction) UGT UGT (Conjugation)

Figure 1: The Oxidative-Reductive Cycle of Benzamidine Metabolism. Note the reversibility between the active drug and the prodrug form.

Optimization Strategies

When a benzamidine lead shows poor stability or permeability, employ the following engineering strategies.

The Double-Prodrug Strategy (Dabigatran Model)

A single amidoxime modification may not be sufficient for optimal lipophilicity.

  • Approach: Cap the amidine with a hydroxy group (amidoxime) AND an ester (e.g., hexyloxycarbonyl).

  • Mechanism:

    • Esterases cleave the carbamate/ester.

    • mARC reduces the amidoxime to the benzamidine.

  • Benefit: Increases

    
     significantly, enabling intestinal absorption.
    
Bioisosteric Replacement

Replace the benzamidine with less basic, metabolically robust scaffolds that maintain the critical salt-bridge geometry.

Scaffold ClassExample StructurepKaMetabolic StabilityKey Feature
Benzamidine Phenyl-C(=NH)NH2~11.6Low (Oxidation)High Potency (Arg mimic)
Amidoxime Phenyl-C(=NOH)NH2~5.0High (Reversible)Prodrug (Permeable)
Amino-isoquinoline 1-Amino-isoquinoline~7-9ModerateRigid, lower basicity
Chlorophenyl p-Cl-PhenylNeutralHighHydrophobic S1 binding (Factor Xa)
Aminopyridine 2-Aminopyridine~6.8ModerateWeak base, good H-bond donor
Fluorine Modulation

Introduction of a fluorine atom ortho to the amidine group lowers the


 by 1–2 units through inductive effects, improving permeability without abolishing the salt bridge.

Experimental Protocols

To validate these strategies, you must distinguish between oxidative clearance (bad) and reductive activation (good). Standard S9 stability assays often fail to capture the reductive pathway unless specifically optimized.

Protocol A: Reductive Activation Assay (Prodrug Validation)

Objective: Determine the rate of conversion from Amidoxime Prodrug


 Active Benzamidine.
Critical Factor: Standard metabolic assays use NADPH. The mARC system prefers NADH  and Cytochrome b5.

Materials:

  • Enzyme Source: Human Liver S9 Fraction (contains both microsomes and mitochondria) or purified Mitochondrial fractions.

  • Cofactor: 1 mM NADH (freshly prepared).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

  • Preparation: Thaw S9 fractions on ice. Dilute to 1.0 mg/mL protein concentration in phosphate buffer.

  • Pre-incubation: Add test compound (Amidoxime derivative) at 10

    
    M. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADH (not NADPH) to a final concentration of 1 mM.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor the appearance of the benzamidine parent mass.

Protocol B: Oxidative Stability Assay (Clearance)

Objective: Assess the stability of the active benzamidine against CYP-mediated N-hydroxylation.

Materials:

  • Enzyme Source: Human Liver Microsomes (HLM).

  • Cofactor: 1 mM NADPH (or regenerating system).

Step-by-Step Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Initiation: Add Benzamidine derivative (1

    
    M) + NADPH (1 mM).
    
  • Sampling:

    
     min.
    
  • Quenching: Add Acetonitrile/MeOH (1:1).

  • Analysis: LC-MS/MS monitoring disappearance of parent.

  • Calculation: Calculate

    
     based on the elimination rate constant 
    
    
    
    .
Assay Decision Tree

AssayWorkflow Start New Benzamidine Analog CheckBasicity Is pKa > 10? Start->CheckBasicity Permeability Permeability Screen (PAMPA/Caco-2) CheckBasicity->Permeability ProdrugDesign Design Amidoxime Prodrug Permeability->ProdrugDesign Low Perm (< 10^-6 cm/s) OxidativeAssay Protocol B: Oxidative Stability (NADPH) Permeability->OxidativeAssay High Perm ReductiveAssay Protocol A: Reductive Activation (NADH) ProdrugDesign->ReductiveAssay ReductiveAssay->OxidativeAssay Analyze Active Metabolite

Figure 2: Screening workflow for benzamidine derivatives. Note that prodrugs require a reductive pre-screen before standard oxidative stability testing.

References

  • The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug Activation to Drug Target. Source: Journal of Biological Chemistry (2023) URL:[Link]

  • N-hydroxylation of benzamidine to benzamidoxime by a reconstituted cytochrome P-450 oxidase system. Source: PubMed (NIH) URL:[Link]

  • Dabigatran etexilate: The first oral direct thrombin inhibitor. Source: Spandidos Publications URL:[Link]

  • Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec URL:[Link]

  • The Influence of Bioisosteres in Drug Design. Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Synthesis of Potent Trypsin Inhibitors Utilizing a 3-Formylbenzamidine Hydrochloride Scaffold: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, purification, characterization, and enzymatic evaluation of a novel class of trypsin inhibitors based on a 3-Formylbenzamidine hydrochloride scaffold. We present a robust and reproducible protocol for the synthesis of these inhibitors via reductive amination, a versatile method for forming stable carbon-nitrogen bonds. This document provides not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both technical accuracy and practical applicability. Furthermore, we include detailed protocols for the characterization of the synthesized compounds and the determination of their inhibitory potency against trypsin. This guide is intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore this promising class of enzyme inhibitors.

Introduction: The Rationale for Targeting Trypsin with Benzamidine-Based Inhibitors

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds.[1] Its overactivity or dysregulation is implicated in a variety of pathological conditions, including pancreatitis, inflammation, and certain cancers, making it a significant target for therapeutic intervention.[2] The development of potent and selective trypsin inhibitors is therefore an area of active research in drug discovery.

Benzamidine and its derivatives are a well-established class of competitive trypsin inhibitors.[3][4] The positively charged benzamidine moiety effectively mimics the side chains of arginine and lysine, the natural substrates of trypsin, allowing it to bind with high affinity to the S1 specificity pocket of the enzyme.[3] This interaction blocks the active site and prevents substrate binding, thereby inhibiting the enzyme's catalytic activity.

3-Formylbenzamidine hydrochloride serves as an excellent starting material for the synthesis of novel trypsin inhibitors. The benzamidine group provides the core binding element, while the reactive formyl group offers a convenient handle for introducing diverse chemical functionalities through reactions such as reductive amination. This allows for the systematic exploration of the chemical space around the benzamidine core to optimize inhibitory potency and selectivity.

Synthetic Strategy: Reductive Amination for C-N Bond Formation

The synthetic approach outlined in this guide employs a one-pot reductive amination reaction. This powerful and widely used method involves the reaction of a carbonyl compound (3-Formylbenzamidine hydrochloride) with a primary or secondary amine (in this case, an amino acid) to form an imine intermediate, which is then reduced in situ to a stable secondary amine.[5][6][7] We have chosen to exemplify this with the reaction of 3-Formylbenzamidine hydrochloride with L-Alanine, a simple amino acid, to clearly illustrate the synthetic principle. The resulting product is N-(3-amidinobenzyl)-L-alanine.

G A 3-Formylbenzamidine hydrochloride C Imine Intermediate (Schiff Base) A->C Condensation B L-Alanine B->C D N-(3-amidinobenzyl)-L-alanine (Final Product) C->D Reduction E Sodium triacetoxyborohydride (Reducing Agent) E->C

Figure 1: Synthetic workflow for N-(3-amidinobenzyl)-L-alanine.

Detailed Experimental Protocols

Synthesis of N-(3-amidinobenzyl)-L-alanine

This protocol details the synthesis of a model trypsin inhibitor via reductive amination.

Materials and Reagents:

  • 3-Formylbenzamidine hydrochloride

  • L-Alanine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply with manifold

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Formylbenzamidine hydrochloride (1.0 g, 5.42 mmol) and L-Alanine (0.58 g, 6.50 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) and anhydrous methanol (10 mL) to the flask. The mixture will be a suspension.

  • Base Addition: Add triethylamine (0.83 mL, 5.96 mmol) dropwise to the suspension. Stir the mixture at room temperature for 30 minutes. The triethylamine neutralizes the hydrochloride salt and facilitates the reaction.

  • Formation of Imine: Continue stirring at room temperature for 2 hours to allow for the formation of the imine intermediate (Schiff base).

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.72 g, 8.13 mmol) in anhydrous dichloromethane (10 mL). Add this suspension to the reaction mixture portion-wise over 15 minutes. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (approximately 16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH 9:1 with a few drops of acetic acid).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Neutralization and Extraction: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL). The bicarbonate wash removes any unreacted acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of N-(3-amidinobenzyl)-L-alanine

The crude product can be purified using affinity chromatography, which is highly effective for benzamidine derivatives.[8][9][10]

Materials and Reagents:

  • Benzamidine Sepharose 4 Fast Flow resin

  • Chromatography column

  • Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 0.05 M Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Crude N-(3-amidinobenzyl)-L-alanine

Procedure:

  • Column Packing: Pack a chromatography column with Benzamidine Sepharose 4 Fast Flow resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Dissolve the crude product in a minimal amount of Binding Buffer and apply it to the column.

  • Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound inhibitor with Elution Buffer. Collect fractions and monitor the absorbance at 280 nm.

  • Neutralization: Immediately neutralize the eluted fractions by adding a small amount of Neutralization Buffer.

  • Desalting and Concentration: Pool the fractions containing the purified product, desalt if necessary (e.g., by dialysis or using a desalting column), and concentrate under reduced pressure or by lyophilization.

Characterization of the Synthesized Inhibitor

The structure and purity of the synthesized N-(3-amidinobenzyl)-L-alanine should be confirmed using standard analytical techniques.[11][12]

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O): Expected signals would include aromatic protons from the benzamidine ring, a singlet for the benzylic CH₂ group, a quartet for the α-proton of the alanine moiety, and a doublet for the methyl group of alanine.

  • ¹³C NMR (100 MHz, D₂O): Expected signals would include those for the amidine carbon, aromatic carbons, the benzylic carbon, and the carbons of the alanine residue.

  • Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) for N-(3-amidinobenzyl)-L-alanine (C₁₁H₁₅N₃O₂) is approximately 222.12.

In Vitro Evaluation of Trypsin Inhibition

The inhibitory potency of the synthesized compound is determined by measuring its effect on the rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Trypsin Inhibition Assay Protocol

Materials and Reagents:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Synthesized inhibitor stock solution (in DMSO or water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of BAPNA in DMSO.

    • Prepare a series of dilutions of the synthesized inhibitor in Assay Buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 160 µL of Assay Buffer

    • 20 µL of the inhibitor solution at various concentrations (or buffer for the control).

    • 10 µL of trypsin solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the BAPNA substrate solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of p-nitroaniline release is directly proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the inhibition constant (Ki) by fitting the data to the Michaelis-Menten equation for competitive inhibition or by using a Dixon plot.

Expected Results and Data Presentation

The synthesis and purification protocol is expected to yield the target inhibitor with good purity. The trypsin inhibition assay will provide a quantitative measure of its potency.

Table 1: Summary of Expected Synthesis and Characterization Data

ParameterExpected Value
Yield 60-80%
Purity (by HPLC) >95%
¹H NMR Conforms to expected structure
Mass (ESI-MS) [M+H]⁺ ≈ 222.12

Table 2: Representative Inhibitory Constants (Ki) of Benzamidine-Based Trypsin Inhibitors

InhibitorKi (µM)Reference
Benzamidine10 - 40[3]
4,4'-Diazoamino-bis-benzamidine~1.50[13]
Benzylamine>100 (weaker inhibitor)[4]
N-(3-amidinobenzyl)-L-alanine To be determined -

Mechanism of Action: Competitive Inhibition

The synthesized N-(3-amidinobenzyl)-L-alanine is designed to act as a competitive inhibitor of trypsin. The positively charged amidinium group is expected to form a salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 specificity pocket of trypsin. The rest of the molecule can form additional interactions with the enzyme's active site, further enhancing its binding affinity.

G cluster_0 Trypsin Active Site S1 S1 Specificity Pocket (Asp189) AS Catalytic Triad (His57, Asp102, Ser195) Inhibitor N-(3-amidinobenzyl)-L-alanine Inhibitor->AS Blocks Access Amidine Amidinium Group Alanine Alanine Moiety Amidine->S1 Binding Substrate Natural Substrate (e.g., Arginine/Lysine) Substrate->S1 Binding Prevented

Figure 2: Conceptual diagram of competitive inhibition of trypsin.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and evaluation of novel trypsin inhibitors based on the 3-Formylbenzamidine hydrochloride scaffold. The detailed protocols for synthesis, purification, characterization, and enzyme inhibition assays are designed to be readily implemented in a standard laboratory setting. By providing both the "how" and the "why" behind the experimental procedures, we aim to facilitate the exploration of this promising class of compounds for researchers engaged in drug discovery and development.

References

  • Markwardt, F., et al. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. [Link]

  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]

  • Bieth, J. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Comptes Rendus des Seances de la Societe de Biologie et de Ses Filiales, 168(8-9), 963-9. [Link]

  • dos Santos, E. A., et al. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. The International Journal of Biochemistry, 24(11), 1835-40. [Link]

  • GLK-gel Benzamidine Affinity Resin. (n.d.). Benzamidine Affinity Chromatography Media. [Link]

  • Gaspari, M., et al. (2006). List of Calculated Dissociation Constants (K D ) for Five Benzamidine... ResearchGate. [Link]

  • Tofflon Life Science. (n.d.). Benzamidine series AC Resins-Affinity Chromatography Resins. [Link]

  • Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]

  • Akiyama, M., et al. (2015). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 5, 9857. [Link]

  • PubChem. (n.d.). Benzamidine. [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 6B. [Link]

  • Brandl, T., et al. (2016). Trypsin inhibitors for the treatment of pancreatitis. Bioorganic & Medicinal Chemistry Letters, 26(17), 4340-4. [Link]

  • Abu Khalaf, R., et al. (2017). Scheme 1. Synthesis of benzyl benzamide derivatives 8a-j. Reagents and... ResearchGate. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]

  • Google Patents. (n.d.).
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Li, Q., et al. (2017). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 22(10), 1693. [Link]

Sources

reductive amination protocols using 3-Formylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols Using 3-Formylbenzamidine Hydrochloride

Executive Summary

3-Formylbenzamidine hydrochloride is a critical building block in the synthesis of serine protease inhibitors (e.g., thrombin, Factor Xa, and trypsin inhibitors). The benzamidine moiety mimics the side chain of arginine, allowing it to anchor into the S1 specificity pocket of these enzymes.

However, incorporating this moiety via reductive amination presents unique challenges:

  • Solubility: The hydrochloride salt is highly polar, necessitating protic or high-dielectric solvents (MeOH, DMF) which restricts the choice of reducing agents.

  • Chemoselectivity: The amidine group is a strong base (

    
    ). While protonated under reaction conditions (preventing self-condensation), it requires careful pH management to ensure the coupling amine remains nucleophilic.
    
  • Purification: The permanent positive charge of the product complicates standard silica chromatography.

This guide details two optimized protocols: a Standard Methanolic Protocol (using NaBH


CN) for maximum solubility and a Cyanide-Free Protocol  (using STAB/DMF) for safety-critical workflows.

Chemical Context & Mechanism

The reaction proceeds via the formation of an iminium ion intermediate.[1][2] Unlike standard aldehydes, the 3-formylbenzamidine substrate carries a spectator cation (the amidinium group).

Key Mechanistic Insight: The reaction pH must be maintained between 5.0 and 6.0 .

  • pH < 4.0: The nucleophilic amine is fully protonated (

    
    ), halting imine formation.
    
  • pH > 8.0: The amidine group may deprotonate, leading to potential side reactions or hydrolysis of the intermediate imine.

Reaction Pathway Diagram

ReductiveAmination Reactants 3-Formylbenzamidine (Aldehyde) + Amine Imine Iminium Intermediate (pH 5-6) Reactants->Imine - H2O (Equilibrium) Reduction Hydride Transfer (NaBH3CN or STAB) Imine->Reduction Fast Step Product Secondary Amine (Benzamidine Ligand) Reduction->Product Irreversible pH_Control Critical Parameter: pH 5.0 - 6.0 pH_Control->Imine Optimizes Formation

Figure 1: Mechanistic flow of the reductive amination of 3-formylbenzamidine. Note the critical pH dependency for the iminium intermediate.

Protocol A: The Standard Methanolic Method

Best for: Maximum solubility, difficult amines, and small-scale synthesis. Reagent: Sodium Cyanoborohydride (NaBH


CN).[3]

Why this works: 3-Formylbenzamidine HCl is soluble in methanol. NaBH


CN is stable in acidic methanol, allowing the "one-pot" reduction of the imine as it forms without reducing the aldehyde competitively [1].
Materials
  • 3-Formylbenzamidine hydrochloride (1.0 eq)

  • Amine nucleophile (1.0 – 1.2 eq)[4]

  • Solvent: Anhydrous Methanol (MeOH)

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 eq)
    
  • Additive: Glacial Acetic Acid (AcOH)

  • Quench: 1M HCl or aqueous NaHCO

    
    
    
Step-by-Step Procedure
  • Solubilization: In a round-bottom flask under inert atmosphere (

    
    ), dissolve 3-Formylbenzamidine HCl  (1.0 mmol, 184 mg) in anhydrous MeOH (5 mL).
    
    • Observation: The solution should be clear. If cloudy, sonicate.

  • Amine Addition & pH Adjustment: Add the Amine nucleophile (1.0 mmol).

    • Critical Step: Check the pH of the solution using wet pH paper. The target is pH 5–6 .

    • Action: It is likely the solution will be acidic due to the HCl salt. If pH < 4, add Triethylamine (TEA) dropwise. If pH > 6 (due to a basic nucleophile), add Glacial Acetic Acid dropwise.

  • Imine Formation (Equilibration): Stir the mixture at Room Temperature (RT) for 30–60 minutes.

    • Expert Note: Unlike standard aldehydes, you typically cannot isolate the imine intermediate easily due to the polarity of the amidine. Proceed to reduction in situ.

  • Reduction: Add NaBH

    
    CN  (1.5 mmol, 95 mg) in one portion.
    
    • Safety: Perform in a fume hood; cyanide generation is possible if strongly acidified.

  • Reaction Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS (preferred) or TLC.

    • TLC Tip: Standard silica plates will streak. Use C18-silica plates or run TLC with 1% TEA in the eluent.

  • Workup: Concentrate the methanol under reduced pressure.

    • Caution: Do not acidify strongly before venting, as HCN gas may evolve.

    • Quench: Resuspend residue in water and neutralize with saturated NaHCO

      
      .
      

Protocol B: The "Green" Cyanide-Free Method

Best for: Scale-up, safety-restricted labs, and acid-sensitive substrates. Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)


).

Why this works: STAB is less toxic than cyanoborohydride and generally does not reduce aldehydes significantly at RT, allowing for chemoselectivity. However, STAB reacts with methanol; therefore, DMF or DMA must be used to solubilize the benzamidine salt [2].

Step-by-Step Procedure
  • Solubilization: Dissolve 3-Formylbenzamidine HCl (1.0 mmol) in anhydrous DMF (3 mL).

    • Note: DMSO is an alternative if DMF is contraindicated.

  • Amine Addition: Add the Amine nucleophile (1.1 eq). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 60 minutes.

  • Reduction: Add STAB (2.0 eq) in two portions over 30 minutes.

    • Reasoning: STAB is bulky and reacts slower; the stepwise addition ensures a steady concentration of hydride.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup (Aqueous): Dilute the reaction 10x with water. If the product is hydrophobic enough, it may precipitate. If not, proceed directly to purification (SCX or Prep-HPLC).

Purification Strategies

Purification is the most common failure point for this specific compound class due to the high polarity of the amidine.

Method 1: Strong Cation Exchange (SCX) - Recommended

This "Catch and Release" method is ideal for removing non-basic impurities (unreacted aldehyde, borate salts, DMF).

  • Load: Dissolve crude mixture in MeOH/Water and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH (removes neutral/acidic impurities).

  • Elute: Elute the product using 2M Ammonia in Methanol .

  • Finish: Evaporate the ammoniacal methanol to yield the free base (or amidine free base).

Method 2: Reverse-Phase HPLC (Prep-HPLC)

Required for high-purity biological testing.

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[5][6]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[5]

  • Gradient: Typically 0% B to 40% B over 20 minutes (Benzamidines are very polar and elute early).

  • Result: Product is isolated as the TFA salt.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (Aldehyde remains) pH is too low (Amine protonated).Add TEA to adjust pH to 5–6.
Aldehyde Reduced to Alcohol Reducing agent too active or added too fast.Ensure 30-60 min imine formation time before adding hydride. Switch to STAB.
Low Yield / Streaking on Silica Product sticking to silica.Do not use standard silica columns. Use SCX cartridges or C18 HPLC.
Precipitation Poor solubility of intermediate.Switch solvent to DMF or a MeOH/DMF (1:1) mixture.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • BenchChem. (2025).[5] "High-Performance Liquid Chromatography (HPLC) Purification of Benzamide Derivatives." Application Notes. Link

  • Sigma-Aldrich. (2024). "Reductive Amination Application Guide." Technical Library. Link

Sources

Application Note: Synthesis of Schiff Bases from 3-Formylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of Schiff bases derived from 3-Formylbenzamidine hydrochloride . This specific aldehyde is a critical intermediate in the synthesis of serine protease inhibitors (e.g., Thrombin, Factor Xa) and DNA-binding ligands.

Abstract

This guide details the optimized protocols for synthesizing Schiff bases (imines) using 3-Formylbenzamidine hydrochloride (3-FB-HCl) as the electrophilic partner. Unlike standard aromatic aldehydes, 3-FB-HCl possesses a highly polar, charged amidine moiety (


), which dictates specific solubility requirements and reactivity profiles. This document outlines two primary methodologies: Method A (Thermodynamic Reflux)  for bulk synthesis and Method B (Microwave-Assisted)  for high-throughput library generation.

Introduction & Chemical Context

Schiff bases derived from benzamidines are pharmacophores of significant interest in medicinal chemistry.[1][2][3] The positively charged amidine group mimics the side chain of arginine, allowing these molecules to anchor into the S1 specificity pocket of trypsin-like serine proteases.

Substrate Properties
  • Compound: 3-Formylbenzamidine hydrochloride[4]

  • CAS: 57081-01-3[4]

  • Molecular Weight: 184.62 g/mol

  • Solubility Profile: Soluble in Methanol, Ethanol, DMSO, Water. Insoluble in non-polar solvents (Hexane, Toluene, DCM).

  • Reactivity: The protonated amidine group at the meta position acts as a strong Electron Withdrawing Group (EWG), activating the carbonyl carbon toward nucleophilic attack but also destabilizing the resulting imine against hydrolysis if not properly isolated.

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible acid-catalyzed condensation. Since the starting material is a hydrochloride salt, the reaction medium is inherently acidic, which catalyzes the elimination of water but requires careful control to prevent protonation of the nucleophilic amine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 3-Formylbenzamidine (Protonated Amidine) Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product Schiff Base Hydrochloride Transition->Product Imine Formation

Figure 1: Step-wise mechanism of Schiff base condensation involving a charged benzamidine substrate.

Experimental Protocols

Pre-requisites
  • Solvent Selection: Anhydrous Methanol (MeOH) or Ethanol (EtOH) is strictly required. Avoid water to prevent hydrolysis of the imine product.

  • Stoichiometry: 1.0 equivalent Aldehyde : 1.0–1.1 equivalents Amine.

  • Catalyst: Glacial Acetic Acid (GAA) is optional. The HCl from the starting material often provides sufficient catalysis.

Method A: Standard Thermodynamic Reflux (Batch Synthesis)

Best for: Gram-scale synthesis, thermally stable amines.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Formylbenzamidine hydrochloride (1.0 mmol, 185 mg) in anhydrous Methanol (10 mL).

    • Note: Ensure the solid is fully dissolved before proceeding. Mild warming (40°C) may be required.

  • Addition: Add the Primary Amine (1.0 mmol) dropwise.

    • Critical Step: If the amine is also a salt (e.g., amine hydrochloride), add Triethylamine (TEA) (1.0 mmol) to liberate the free base amine before addition.

  • Catalysis: Add 1-2 drops of Glacial Acetic Acid (only if reaction is sluggish).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation:

    • Concentrate the reaction mixture to ~2 mL under reduced pressure.

    • Add Diethyl Ether (20 mL) or Acetone to precipitate the Schiff base hydrochloride salt.

    • Filter the precipitate and wash with cold ether.

  • Drying: Dry under vacuum over

    
     to remove trace water.
    
Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, unstable amines, rapid optimization.

  • Setup: In a 10 mL microwave vial, combine 3-Formylbenzamidine HCl (0.5 mmol) and the Primary Amine (0.55 mmol) in Ethanol (3 mL).

  • Scavenger: Add anhydrous

    
     (50 mg) to the vial to sequester water in situ (drives equilibrium forward).
    
  • Irradiation: Cap the vial and irradiate at 90°C for 10–15 minutes (Power: 100W, Max Pressure: 200 psi).

  • Work-up: Filter the hot solution to remove

    
    . Allow the filtrate to cool to room temperature; crystals usually form spontaneously.
    

Characterization & Data Analysis

Expected Analytical Data

The formation of the Schiff base is confirmed by the disappearance of the carbonyl peak and the appearance of the imine stretch.

TechniqueParameterExpected Signal (Schiff Base HCl)Notes
FT-IR


Strong, sharp band. Distinct from amide C=O.[5]
FT-IR


Amidine C=N stretch (salt form).
1H NMR Imine Proton

Diagnostic singlet.
1H NMR Amidine Protons

Broad singlets due to exchangeable NH protons.
Mass Spec ESI (+)

Parent ion corresponds to the free base mass + 1.
Workflow Diagram (DOT Visualization)

ProtocolWorkflow Step1 Dissolve 3-FB-HCl in Anhydrous MeOH Step2 Add Primary Amine (+ Et3N if amine salt) Step1->Step2 Step3 Reflux (4-6h) or Microwave (15m) Step2->Step3 Step4 Concentrate & Precipitate with Ether Step3->Step4 Step5 Filter & Dry (Schiff Base HCl) Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation of benzamidine Schiff bases.

Troubleshooting & Optimization

  • Issue: Hydrolysis (Reversion to Aldehyde)

    • Cause: Presence of water in solvent or during workup.

    • Solution: Use strictly anhydrous solvents. Store product in a desiccator. Avoid aqueous washes; use precipitation from organic solvents instead.

  • Issue: No Precipitation

    • Cause: Product is too soluble in methanol.

    • Solution: Switch solvent to Ethanol/Isopropanol mixture. Add excess Diethyl Ether or Hexane to force precipitation.

  • Issue: "Oiling Out"

    • Cause: Impurities or mixed salt forms.

    • Solution: Triturate the oil with fresh diethyl ether and sonicate until a solid forms. Recrystallize from hot ethanol.

References

  • Menegatti, E., et al. (1992). Synthesis and antiproteolytic activity of 3-amidinobenzaldehyde derivatives. Journal of Enzyme Inhibition, 6(2), 165-173.

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Novel Trypsin-Like Protease Inhibitors. Journal of Medicinal Chemistry, 40(19), 3091-3099.

  • BenchChem Technical Support. (2025). Application Notes for the Synthesis of Schiff Bases Using 3-Chlorobenzaldehyde (Analogous Protocols). BenchChem.[5]

  • Sriram, D., et al. (2006). Synthesis of Schiff bases of 3-amidinobenzaldehyde as potential antibacterial agents.[6] European Journal of Medicinal Chemistry, 41(7), 890-896.

Sources

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 3-Formylbenzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Formylbenzamidine Hydrochloride (3-FB-HCl) represents a "privileged scaffold" in medicinal chemistry due to its unique bifunctionality. It possesses a nucleophilic amidine moiety (masked as an HCl salt) and an electrophilic formyl group. This duality allows for the rapid construction of nitrogen-rich heterocycles—such as pyrimidines, imidazoles, and triazines—while retaining a reactive aldehyde handle for downstream diversification.

This application note details optimized protocols for transforming 3-FB-HCl into bioactive heterocyclic cores. Unlike standard benzamidines, the presence of the 3-formyl group dictates specific chemoselective strategies to avoid polymerization or side reactions (e.g., Cannizzaro disproportionation). We present self-validating workflows for generating pyrimidine and imidazole libraries, supported by mechanistic insights and rigorous troubleshooting guides.

Chemical Profile & Strategic Analysis

The Bifunctional Advantage

The utility of 3-FB-HCl lies in its orthogonal reactivity. The amidine group serves as a 1,3-binucleophile (


), ideal for cyclization with 1,3-dielectrophiles. The aldehyde remains relatively inert under the acidic conditions of the salt but becomes reactive under the basic conditions required to free-base the amidine.

Key Stability Consideration: The aldehyde at the meta position is susceptible to oxidation (to carboxylic acid) or Cannizzaro reaction under strongly basic, aqueous conditions. Therefore, anhydrous organic bases and non-aqueous solvents are preferred during cyclization.

Solubility & Handling

3-FB-HCl is a polar ionic solid.

  • Soluble: Water, DMSO, Methanol, Ethanol (warm).

  • Insoluble: Diethyl ether, Hexanes, Toluene.

  • Handling: Hygroscopic. Store in a desiccator.

Reaction Landscape (Visualized)

The following diagram illustrates the divergent pathways available from this single precursor.

ReactionLandscape Start 3-Formylbenzamidine HCl Reagent1 1,3-Dicarbonyls (Base/EtOH) Start->Reagent1 Reagent2 α-Haloketones (NaHCO3/CHCl3) Start->Reagent2 Pyrim Pyrimidine Core (Retention of Aldehyde) Div Library Diversification (Reductive Amination) Pyrim->Div NaCNBH3 / R-NH2 Reagent1->Pyrim Cyclocondensation Imid Imidazole Core (Retention of Aldehyde) Imid->Div Reagent2->Imid Cyclization

Figure 1: Divergent synthesis pathways from 3-Formylbenzamidine HCl. The scaffold acts as a linchpin for accessing distinct heterocycles while preserving the aldehyde for late-stage functionalization.

Application I: Synthesis of Pyrimidines

Target: 3-(4,6-Dimethylpyrimidin-2-yl)benzaldehyde Mechanism: Pinner-type cyclization followed by dehydration.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the free-based amidine nitrogen onto the carbonyl carbon of the 1,3-diketone. The critical step is the deprotonation of the amidine HCl salt. Using a stoichiometric amount of base (e.g., Sodium Ethoxide) generates the free amidine in situ, which is more nucleophilic than the neutral form.

Protocol A: Condensation with Acetylacetone
ParameterSpecification
Scale 5.0 mmol
Solvent Absolute Ethanol (20 mL)
Base Sodium Ethoxide (NaOEt), 21% wt in EtOH
Temp/Time Reflux / 4–6 Hours
Yield Target 75–85%

Step-by-Step Procedure:

  • Free-Basing: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Formylbenzamidine HCl (0.92 g, 5.0 mmol) in absolute ethanol (10 mL).

  • Neutralization: Add NaOEt solution (5.0 mmol, approx. 1.9 mL of 21% solution) dropwise at room temperature. Stir for 15 minutes.

    • Observation: The solution will become turbid as NaCl precipitates. This confirms the liberation of the free amidine.

  • Addition: Add Acetylacetone (0.55 mL, 5.5 mmol, 1.1 equiv) dropwise.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting amidine (polar, baseline) should disappear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (20 mL) to dissolve the NaCl byproduct.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if necessary.

Self-Validating Checkpoint: The product should show a distinct aldehyde peak in ¹H NMR (~10.0 ppm) and the disappearance of the broad amidine N-H signals.

Application II: Synthesis of Imidazoles

Target: 2-(3-Formylphenyl)-4-phenylimidazole Mechanism: Reaction with


-haloketones (Phenacyl Bromide).
Mechanistic Insight

Unlike the pyrimidine synthesis which uses a strong alkoxide base, imidazole synthesis from amidines and


-haloketones often performs better with weaker, heterogeneous bases (like NaHCO₃) to prevent self-condensation of the haloketone.
Protocol B: Reaction with Phenacyl Bromide
ParameterSpecification
Scale 2.0 mmol
Solvent THF / Water (4:1) or DMF
Base NaHCO₃ (4.0 equiv)
Temp/Time Reflux / 6–8 Hours

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Formylbenzamidine HCl (0.37 g, 2.0 mmol) in THF (10 mL) and Water (2.5 mL).

  • Base Addition: Add solid NaHCO₃ (0.67 g, 8.0 mmol). The excess base acts as a buffer.

  • Alkylation: Add 2-Bromoacetophenone (Phenacyl bromide) (0.40 g, 2.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 6 hours.

    • Note: The reaction proceeds via an acyclic intermediate which then dehydrates to close the imidazole ring.

  • Workup:

    • Evaporate THF.

    • Dilute the aqueous residue with water (10 mL) to precipitate the crude product.

    • Filter the solid and wash with cold water and minimal cold diethyl ether.

  • Purification: Recrystallization from Ethanol is usually sufficient.

Application III: The "Aldehyde Handle" (Downstream Diversification)

Target: Reductive Amination of the Pendant Aldehyde Context: After forming the heterocycle (e.g., the pyrimidine from Protocol A), the aldehyde remains available for library generation.

Protocol C: Reductive Amination

Workflow:

  • Imine Formation: Dissolve the Pyrimidine-Aldehyde (1.0 equiv) in DCE (Dichloroethane) or MeOH. Add Amine (R-NH₂, 1.2 equiv) and a catalytic amount of Acetic Acid (1 drop). Stir for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) at room temperature. Stir for 4–12 hours.

    • Why STAB? It is milder than NaBH₄ and will not reduce the pyrimidine ring or the imine before it forms.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ObservationRoot CauseCorrective Action
Low Yield (Pyrimidine) Incomplete free-basing of HCl salt.Ensure NaOEt is fresh. Use a pH indicator to ensure basicity (pH > 9) before adding diketone.
Polymerization/Tar Cannizzaro reaction of aldehyde.Avoid aqueous strong bases (NaOH/KOH). Stick to anhydrous NaOEt/EtOH or K₂CO₃/DMF.
Starting Material Remains Amidine hydrolysis to amide.Ensure solvents are dry. Water hydrolyzes amidines to amides at high temps.[3]
Precipitate is Salt NaCl coprecipitation.The workup must include a water wash step to remove inorganic salts.
Validated Pathway Diagram

The mechanism for Pyrimidine synthesis (Protocol A) is detailed below to aid in monitoring.

PyrimidineMech Step1 Step 1: Free-Basing (Amidine-HCl + NaOEt -> Free Amidine) Step2 Step 2: Nucleophilic Attack (Amidine N attacks Ketone C=O) Step1->Step2 Step3 Step 3: Intermediate (Hydroxy-dihydropyrimidine) Step2->Step3 Step4 Step 4: Dehydration (-H2O -> Aromatization) Step3->Step4 Heat/Reflux Final Target Pyrimidine Step4->Final

Figure 2: Step-wise mechanistic flow for the condensation of 3-formylbenzamidine with 1,3-dicarbonyls.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Pinner synthesis and amidine reactivity).

  • Organic Chemistry Portal. Synthesis of Pyrimidines. (Comprehensive database of pyrimidine synthesis methods including amidine condensation).

  • PubChem Compound Summary. Benzamidine Hydrochloride (CID 16218). National Center for Biotechnology Information. (Physicochemical properties and safety data).

  • Fraley, M. E., et al. "Optimization of a pyrazole series of inhibitors of p38 kinase." Bioorganic & Medicinal Chemistry Letters, 2002 , 12(24), 3521-3525. (Demonstrates the use of benzamidine intermediates in kinase inhibitor synthesis).

  • Shelle, K. & Maleczka, R. E. "Synthesis of functionalized pyrimidines." Tetrahedron Letters, 2006 , 47, 3321. (Modern variations of amidine condensations).

Sources

Application Notes and Protocols: Coupling -Formylbenzamidine Hydrochloride to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This comprehensive guide provides detailed application notes and protocols for the covalent immobilization of 3-formylbenzamidine hydrochloride onto various solid-phase resins. This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis (SPOS), combinatorial chemistry, and the development of affinity chromatography media or enzyme inhibitors. We delve into the critical aspects of resin selection, coupling chemistries, reaction optimization, and analytical verification, emphasizing the underlying scientific principles to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Immobilized Benzamidine

Benzamidine and its derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their ability to inhibit serine proteases such as thrombin and trypsin.[1] The covalent attachment of these molecules to solid supports unlocks a wide array of applications, from the purification of target proteins via affinity chromatography to the high-throughput screening of potential drug candidates in combinatorial libraries.[2] The 3-formyl group on the benzamidine core serves as a versatile chemical handle, allowing for its conjugation to suitably functionalized solid-phase resins.

The success of any solid-phase synthesis is contingent upon the judicious selection of the solid support, the linker (if applicable), and the coupling chemistry.[3] This guide will focus on the direct coupling of 3-formylbenzamidine to resins bearing primary or secondary amine functionalities via reductive amination, a robust and widely employed method for the formation of carbon-nitrogen bonds.[4][5][6]

Foundational Principles: Choosing Your Synthetic Strategy

The immobilization of 3-formylbenzamidine onto a solid support is a multi-faceted process where each choice has a downstream impact on the final application. Here, we dissect the key decision points.

Resin Selection: The Solid-Phase Environment

The choice of resin dictates the chemical and physical environment of the reaction. Key considerations include:

  • Polymer Backbone: Polystyrene (PS) resins are hydrophobic and swell well in non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF). Polyethylene glycol (PEG) grafted resins, such as TentaGel, are more hydrophilic and offer better swelling in a wider range of solvents, including polar aprotic solvents like dimethylformamide (DMF).[7]

  • Linker: The linker connects the functional group on the resin to the molecule of interest. For applications where the benzamidine moiety will be cleaved from the resin, a cleavable linker is necessary.[8][9] For applications like affinity chromatography, a stable linker is preferred.

  • Functional Group: To couple 3-formylbenzamidine via reductive amination, the resin must possess a primary or secondary amine. Common examples include aminomethyl (AM) resins and Rink amide resins.[10][11]

Table 1: Comparison of Common Amine-Functionalized Resins

Resin TypePolymer BackboneTypical SolventsKey Characteristics
Aminomethyl (AM) Resin PolystyreneDCM, THF, DMFHydrophobic; suitable for a wide range of organic reactions.
Rink Amide Resin PolystyreneDCM, DMFFeatures an acid-labile linker, allowing for cleavage of the final product.[10][11]
TentaGel NH2 Resin PEG-grafted PolystyreneDCM, DMF, WaterAmphiphilic; provides a more "solution-like" reaction environment.[7]
Coupling Chemistry: The Power of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence: the formation of an imine intermediate followed by its reduction to a secondary amine.[4][5][6] This method is highly efficient and avoids the over-alkylation issues often associated with direct alkylation.[6]

The reaction between the resin-bound amine and 3-formylbenzamidine forms a transient iminium ion, which is then reduced in situ by a mild reducing agent.

Figure 1: Reductive amination workflow.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for solid-phase reductive aminations due to its mildness and tolerance of a wide range of functional groups.[6] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic and can sometimes lead to side reactions.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for coupling 3-formylbenzamidine hydrochloride to an aminomethyl resin. These protocols can be adapted for other amine-functionalized resins with appropriate solvent considerations.

Materials and Reagents
  • Aminomethyl (AM) resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)

  • 3-Formylbenzamidine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a fritted bottom

  • Shaker or orbital mixer

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to the reagents.[3][10] Washing with alternating solvents helps to remove any impurities and fully expand the polymer chains.[3]

  • Weigh out the desired amount of aminomethyl resin (e.g., 100 mg, 0.1 mmol) into a solid-phase synthesis vessel.

  • Add DCM (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM through the frit.

  • Wash the resin sequentially with the following solvents (2-3 mL each, 2 minutes agitation per wash):

    • DMF (3x)

    • DCM (3x)

    • MeOH (3x)

    • DCM (3x)

    • DMF (3x)

  • After the final DMF wash, drain the solvent. The resin is now ready for the coupling reaction.

G start Start: Dry Resin swell Swell in DCM (30 min) start->swell wash_dmf1 Wash with DMF (3x) swell->wash_dmf1 wash_dcm Wash with DCM (3x) wash_dmf1->wash_dcm wash_meoh Wash with MeOH (3x) wash_dcm->wash_meoh wash_dmf2 Wash with DMF (3x) wash_dcm->wash_dmf2 wash_meoh->wash_dcm Repeat DCM Wash end End: Swollen, Clean Resin wash_dmf2->end

Figure 2: Resin washing and swelling workflow.

Protocol 2: Reductive Amination Coupling

Rationale: The hydrochloride salt of 3-formylbenzamidine must be neutralized to the free base for the reaction to proceed. DIPEA is a non-nucleophilic base commonly used for this purpose in solid-phase synthesis.[11][12] An excess of the aldehyde and reducing agent is used to drive the reaction to completion.[3]

  • Prepare a solution of 3-formylbenzamidine hydrochloride (e.g., 3 equivalents relative to resin loading) and DIPEA (3.3 equivalents) in DMF (1-2 mL). Gently agitate until the solid dissolves.

  • Add the 3-formylbenzamidine solution to the swollen resin.

  • Agitate the mixture for 15-30 minutes at room temperature to allow for imine formation.

  • Add solid sodium triacetoxyborohydride (e.g., 3 equivalents) to the reaction vessel. Caution: The addition may cause some gas evolution.

  • Agitate the reaction mixture at room temperature for 4-16 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly with the following solvents (2-3 mL each, 2 minutes agitation per wash):

    • DMF (3x)

    • DCM (3x)

    • MeOH (3x)

    • DCM (3x)

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Table 2: Recommended Reagent Stoichiometry

ReagentEquivalents (relative to resin loading)
3-Formylbenzamidine HCl 3.0
DIPEA 3.3
NaBH(OAc)₃ 3.0

Analytical Verification: Confirming Successful Coupling

Monitoring the progress of solid-phase reactions is more challenging than for solution-phase chemistry.[7][13][14][15] Several "on-bead" and "off-bead" analytical techniques can be employed to verify the successful coupling of 3-formylbenzamidine.

Qualitative On-Bead Analysis: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive method to monitor the disappearance of starting materials and the appearance of products directly on the resin beads.[13][16]

  • Disappearance of N-H stretch: The characteristic N-H stretching vibrations of the primary amine on the starting resin (typically around 3300-3400 cm⁻¹) should diminish significantly.

  • Appearance of C=O stretch: The strong carbonyl (C=O) stretch of the aldehyde group of 3-formylbenzamidine (around 1690-1710 cm⁻¹) should be absent in the final product.

  • Appearance of Aromatic C-H stretch: The aromatic C-H stretches of the benzamidine ring (around 3000-3100 cm⁻¹) should be present.

Quantitative Off-Bead Analysis: Cleavage and LC-MS/HPLC

For resins with a cleavable linker (e.g., Rink amide), a small sample of the resin can be treated with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to release the product into solution.[8][9] The resulting solution can then be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the coupled product.

Conclusion

The successful coupling of 3-formylbenzamidine hydrochloride to solid-phase resins is a readily achievable process when guided by a sound understanding of the underlying chemical principles. By carefully selecting the appropriate resin and employing a robust reductive amination protocol, researchers can efficiently generate valuable tools for a wide range of applications in drug discovery and biotechnology. The analytical methods outlined in this guide provide the necessary means to validate the outcome of the synthesis, ensuring the quality and reliability of the final product.

References

  • Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Marques, M. M. B. et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
  • Tompkins, C. T. et al. (2002). A Method To Accurately Determine the Extent of Solid-Phase Reactions by Monitoring an Intermediate in a Nondestructive Manner. Analytical Chemistry. [Link]

  • Scicinski, J. J. et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. [Link]

  • Nefzi, A. et al. (2001). Solid phase synthesis of benzamidine and butylamine-derived hydantoin libraries. PubMed. [Link]

  • Sperling, C. et al. (2006). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. PubMed. [Link]

  • Kwon, Y.-U. & Kodadek, T. (2007). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

  • O'Donnell, M. J. (Ed.). (2000). Solid-Phase Synthesis: A Practical Guide. John Wiley & Sons.
  • Nowick, J. S. et al. (2020).
  • Fields, G. B. et al. (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
  • Lee, Y. S. et al. (2004). Practical synthesis of peptide C-terminal aldehyde on a solid support. PMC. [Link]

  • Holsinger, K. (2012). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University. [Link]

  • Sannino, F. et al. (2019). Solid-phase synthesis of DNA-encoded libraries via an “aldehyde explosion” strategy. Chemical Communications. [Link]

  • Kwon, Y.-U. & Kodadek, T. (2007). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. [Link]

  • Isidro-Llobet, A. et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Greenberg, M. M. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. Tetrahedron Letters. [Link]

  • Borch, R. F. et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]

  • El-Fakharany, E. M. et al. (2023). Synthesis and Characterization of Aminoamidine-Based Polyacrylonitrile Fibers for Lipase Immobilization with Effective Reusability and Storage Stability. MDPI. [Link]

  • Zhang, L. et al. (2012). Immobilization of membrane proteins on solid supports using functionalized β-sheet peptides and click chemistry. Chemical Communications. [Link]

  • Applied Biosystems. (1998). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Patsnap. (2025). How to Immobilize Enzymes on Solid Supports. Patsnap Synapse. [Link]

  • Danishefsky, S. J. et al. (2005). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC. [Link]

  • Li, Y. et al. (2006). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. PubMed. [Link]

  • Glen Research. (1998). Update - Universal Supports, Q-supports. Glen Research. [Link]

Sources

procedure for converting 3-Formylbenzamidine hydrochloride to amidoximes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of N'-Hydroxy-3-formylbenzamidine from 3-Formylbenzamidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amidoximes are a critical class of compounds in medicinal chemistry, frequently employed as prodrugs for amidines to enhance bioavailability or as bioisosteres for carboxylic acids.[1] This document provides a detailed, field-tested protocol for the conversion of 3-Formylbenzamidine hydrochloride to its corresponding amidoxime, N'-hydroxy-3-formylbenzamidine. The procedure emphasizes scientific causality, safety, and robust product validation through standard analytical techniques. It is designed to be a self-validating system, ensuring researchers can confidently replicate and verify the outcome.

Introduction and Scientific Context

The conversion of an amidine to an amidoxime is a fundamental transformation in the synthesis of pharmacologically active molecules.[2] Amidoximes serve as key intermediates and are valued for their ability to chelate metal ions and, most notably, to act as nitric oxide (NO) donors in vivo.[1][3] The primary synthetic route involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the amidine group.

The most established and reliable method for this conversion is the reaction of a nitrile or its corresponding amidine with hydroxylamine hydrochloride in the presence of a base.[1] The base is crucial as it liberates the free hydroxylamine (NH₂OH) nucleophile from its more stable hydrochloride salt (NH₃OH⁺Cl⁻). The choice of base and solvent system can significantly influence reaction kinetics and yield. This protocol utilizes potassium carbonate as a mild inorganic base in an ethanol-water solvent system, which provides a balance of reactivity and safety, while facilitating product precipitation during work-up.

Reaction Scheme

Figure 1: Conversion of 3-Formylbenzamidine hydrochloride to N'-hydroxy-3-formylbenzamidine.

Reaction Scheme

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
3-Formylbenzamidine hydrochloride≥97%(Example) Sigma-Aldrich175278-80-7
Hydroxylamine hydrochloride (NH₂OH·HCl)≥99%(Example) Fluka5470-11-1
Potassium Carbonate (K₂CO₃), anhydrous≥99%(Example) Fisher Scientific584-08-7
Ethanol (EtOH), 200 proofACS Grade(Example) VWR64-17-5
Deionized Water (H₂O)Type IIIn-house7732-18-5
Hydrochloric Acid (HCl), 2N solutionVolumetric(Example) Acros Organics7647-01-0
Ethyl Acetate (EtOAc)ACS Grade(Example) VWR141-78-6
HexanesACS Grade(Example) VWR110-54-3
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Reflux condenser and heating mantle with temperature controller

  • Digital thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Analytical balance (± 0.001 g)

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Safety Precautions and Hazard Management

Hydroxylamine hydrochloride is a corrosive, toxic, and skin-sensitizing substance. [4][5] It must be handled with extreme care in a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7] Contaminated gloves must be disposed of properly after use.[7]

  • Handling: Avoid creating dust and avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Spills: In case of a spill, evacuate the area. Pick up and arrange disposal without creating dust.[6] Clean the affected surfaces thoroughly with water.[6]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Avoid release into the environment.[4][8]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup & Execution
  • Reagent Charging: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-Formylbenzamidine hydrochloride (1.85 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add ethanol (50 mL) and deionized water (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reactants: Add hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 eq) followed by anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

    • Causality Note: A molar excess of hydroxylamine is used to drive the reaction to completion. Two equivalents of potassium carbonate are used: one to neutralize the hydrochloride salt of the starting material and one to liberate the free hydroxylamine from its salt, ensuring a sufficient concentration of the active nucleophile.

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 5:1 Ethyl Acetate/Hexane mobile phase. The disappearance of the starting material spot indicates reaction completion.

Work-up and Product Isolation
  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the ethanol. An aqueous slurry will remain.

  • Precipitation: Cool the remaining aqueous slurry in an ice bath for 30 minutes.

  • pH Adjustment: While stirring in the ice bath, slowly add 2N HCl dropwise to neutralize the excess base and adjust the pH to approximately 6-7.[9] This pH range typically corresponds to the isoelectric point of the amidoxime, minimizing its solubility and maximizing precipitation.

    • Causality Note: Precise pH control is critical. If the solution is too basic, the product remains deprotonated and soluble. If it becomes too acidic, the product will protonate and form a soluble salt.

  • Filtration: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield is 75-85%.

Purification (Optional)

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized N'-hydroxy-3-formylbenzamidine should be confirmed using the following analytical methods.

TechniqueExpected Results and Key Features
Appearance White to off-white crystalline solid.
Melting Point Literature values should be consulted; sharp melting range indicates high purity.
FT-IR (KBr, cm⁻¹) - Broad peak ~3400-3200 cm⁻¹ (O-H and N-H stretching)- ~1690 cm⁻¹ (C=O stretching of aldehyde)- ~1650 cm⁻¹ (C=N stretching)- ~940 cm⁻¹ (N-O stretching)[10]
¹H NMR (400 MHz, DMSO-d₆) - Singlet ~10.0 ppm (1H, Aldehyde -CHO)- Signals in the range ~8.2-7.6 ppm (4H, Aromatic protons)- Broad singlet ~9.5 ppm (1H, N-OH, D₂O exchangeable)- Broad singlet ~6.0 ppm (2H, -NH₂, D₂O exchangeable)
¹³C NMR (100 MHz, DMSO-d₆) - ~192 ppm (Aldehyde C=O)- ~150 ppm (Amidine C=N)- Multiple signals ~138-128 ppm (Aromatic carbons)
Mass Spec (ESI+) Calculated for C₈H₈N₂O₂: 164.06. Expected [M+H]⁺: 165.07.

Workflow Visualization

The following diagram illustrates the complete procedural workflow from initial setup to final analysis.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & QC A Charge Flask: 3-Formylbenzamidine HCl Ethanol/Water B Add Reagents: Hydroxylamine HCl Potassium Carbonate A->B Stir to dissolve C Heat to Reflux (80-85 °C) for 4-6 hours B->C Attach condenser D Monitor by TLC (EtOAc/Hexanes) C->D E Cool to RT & Remove EtOH (Rotovap) D->E Upon completion F Cool in Ice Bath & Adjust pH to 6-7 with HCl E->F G Filter Precipitate & Wash with Cold Water F->G H Dry Product Under Vacuum G->H I FT-IR H->I Characterize Final Product J NMR (1H, 13C) H->J Characterize Final Product K Mass Spec H->K Characterize Final Product L Melting Point H->L Characterize Final Product

Caption: Workflow for the synthesis of N'-hydroxy-3-formylbenzamidine.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield 1. Incomplete reaction.2. Incorrect pH during work-up.3. Base (K₂CO₃) was not anhydrous or was old.1. Extend reaction time and re-check by TLC.2. Re-dissolve in base, re-precipitate carefully monitoring pH.3. Use freshly opened or properly stored anhydrous K₂CO₃.
Oily Product Instead of Solid Impurities present, or product is not precipitating cleanly.1. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether.2. Proceed with recrystallization as described in section 4.3.
Product Fails Purity Specs Incomplete removal of salts or starting materials.1. Ensure thorough washing of the filter cake with cold water.2. Perform recrystallization.
Reaction Stalls (TLC) Insufficient base to liberate free hydroxylamine.Add an additional 0.5 eq of K₂CO₃ and continue refluxing.

References

  • Penta chemicals. (2025, March 17).
  • GFS Chemicals. (n.d.).
  • Sigma-Aldrich. (2011, January 18).
  • Loba Chemie. (2022, May 18).
  • Fisher Scientific. (2010, November 16).
  • Google Patents. (n.d.).
  • Patsnap. (2017, November 17). Synthesis method of benzamidine hydrochloride.
  • Siritron, S., et al. (2021). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 11(32), 19163-19174.
  • Clément, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1395.
  • Karaaslan, C., et al. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Journal of Faculty of Pharmacy of Ankara University, 42(1), 99-114.
  • Lutfor, M. R., et al. (2000). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. European Polymer Journal, 36(10), 2105-2112.
  • Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft, 17(2), 1685-1698. (Historical context, URL not available).
  • Ide, S., et al. (2022). Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction.
  • Wang, J., et al. (2022). Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions.
  • Zhang, M., et al. (2022). Preparation and Characterization of a Novel Amidoxime-Modified Polyacrylonitrile/Fly Ash Composite Adsorbent and Its Application to Metal Wastewater Treatment. International Journal of Environmental Research and Public Health, 19(2), 856.

Sources

designing thrombin inhibitors with 3-Formylbenzamidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dynamic Combinatorial Discovery of Thrombin Inhibitors using 3-Formylbenzamidine Scaffolds

Abstract

This guide details a fragment-based drug discovery (FBDD) workflow utilizing 3-formylbenzamidine as a "warhead" anchor for the serine protease Thrombin. Unlike traditional high-throughput screening, this protocol employs Dynamic Combinatorial Chemistry (DCC) .[1] By exploiting the reversible reaction between the 3-formyl group and a library of primary amines, the target protein (Thrombin) acts as a template to select and stabilize the most potent bidentate inhibitors from a thermodynamic equilibrium. We provide the complete workflow: library assembly, enzymatic selection, "hit" freezing via reduction, and validation using the S-2238 chromogenic kinetic assay.

Scientific Rationale & Mechanism

The Target: Thrombin S1 Specificity Thrombin, a trypsin-like serine protease, possesses a deep, electronegative S1 specificity pocket defined by Asp189 . This residue forms a critical salt bridge with the guanidine group of the substrate's Arginine (P1 position).

The Scaffold: 3-Formylbenzamidine Benzamidine is a classic P1 mimetic (


). However, unmodified benzamidine lacks interactions with the S2/S3 hydrophobic pockets (aryl binding site), limiting its potency.
  • The "Anchor": The benzamidine moiety locks into the S1 pocket.

  • The "Hook": The 3-formyl group (aldehyde) is positioned to react reversibly with primary amines in the solution to form imines (Schiff bases) .

  • The Selection: If an amine fragment binds favorably to the adjacent S2/S3 sites, the equilibrium shifts to stabilize that specific imine species.

The Workflow Logic

  • Equilibration: 3-Formylbenzamidine + Amine Library

    
     Dynamic Imine Pool.
    
  • Templating: Thrombin binds specific imines, removing them from the pool and driving the equilibrium to produce more of the active species (Le Chatelier’s principle).

  • Freezing:

    
     reduces the transient imines to stable secondary amines for analysis.
    

Visualization: Dynamic Combinatorial Selection

The following diagram illustrates the thermodynamic selection process driven by the Thrombin protein template.

DCC_Workflow cluster_inputs Input Reagents cluster_process Dynamic Equilibrium Anchor 3-Formylbenzamidine (S1 Anchor) IminePool Transient Imine Pool (Schiff Bases) Anchor->IminePool + Library Amine Library (R-NH2) Library->IminePool Reversible IminePool->IminePool Exchange Complex Thrombin-Inhibitor Complex IminePool->Complex Protein Templating Reduction Reductive Amination (NaBH3CN) Complex->Reduction Freeze Analysis LC-MS Deconvolution (Hit ID) Reduction->Analysis Stable Amines

Caption: Thrombin selects the optimal binder from the dynamic imine pool, shifting equilibrium toward the active inhibitor, which is then chemically 'frozen' for identification.

Experimental Protocols

Protocol A: Dynamic Library Generation & Selection

Purpose: To identify amine fragments that synergize with the benzamidine anchor.

Reagents:

  • Scaffold: 3-Formylbenzamidine hydrochloride (Store under

    
    , hygroscopic).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl. (Note: Avoid phosphate buffers as they can inhibit imine formation).

  • Enzyme: Human

    
    -Thrombin (High purity, >2,000 NIH U/mg).
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    ).
    

Step-by-Step:

  • Library Prep: Prepare 10 mM stock solutions of 20-50 structurally diverse primary amines (e.g., benzylamines, phenethylamines) in DMSO.

  • Equilibration Mix: In a 96-well plate, mix:

    • 3-Formylbenzamidine (

      
       final).
      
    • Amine Library Pool (

      
       each amine).
      
    • Tris Buffer (to volume).[2]

    • Allow to equilibrate for 2 hours at Room Temp (RT).

  • Protein Templating: Add Thrombin (

    
     final concentration) to the "Template" wells. Prepare "Control" wells with buffer only (no protein).
    
  • Incubation: Incubate for 24 hours at 4°C. The lower temperature favors enthalpy-driven binding and stabilizes the protein.

  • Reduction (The "Lock"): Add

    
     (5 mM final) to all wells. Incubate 1 hour at RT. This converts reversible imines into stable secondary amines.
    
  • Denaturation: Add 1 volume of Acetonitrile to precipitate Thrombin. Centrifuge (10,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Hit Criteria: Any mass peak showing >2-fold enrichment in the "Template" sample vs. "Control" is a hit.

Protocol B: Validation via Chromogenic Kinetic Assay

Purpose: To determine the inhibition constant (


) of the synthesized hits.

Principle: Thrombin cleaves the substrate S-2238 (H-D-Phe-Pip-Arg-pNA), releasing p-nitroaniline (pNA).[2][3][4][5] The rate of pNA formation (yellow color) is monitored at 405 nm.[2][3][5] Inhibitors compete with S-2238, reducing the reaction velocity.

Reagents:

  • Substrate: S-2238 (Chromogenix/Diapharma).[5] Reconstitute to 4 mM in

    
    .
    
  • Assay Buffer: 50 mM Tris-HCl pH 8.4, 150 mM NaCl, 0.1% BSA (BSA is critical to prevent Thrombin adsorption to plastic).

  • Stop Solution: 20% Acetic Acid (for endpoint assays only; kinetic is preferred).

Kinetic Assay Setup (96-well format):

ComponentVolume (

)
Final Conc.Notes
Inhibitor (Hit) 200 - 100

8-point dilution series
Thrombin 400.5 nMAdd immediately before read
Buffer 100-Adjust for volume
Substrate S-2238 40100


Procedure:

  • Pre-incubation: Pipette Inhibitor and Thrombin into the wells. Incubate 10 mins at 37°C to allow inhibitor binding.

  • Initiation: Add S-2238 substrate using a multi-channel pipette.

  • Measurement: Immediately place in a microplate reader pre-heated to 37°C.

  • Detection: Measure Absorbance at 405 nm (

    
    ) every 30 seconds for 20 minutes.
    
  • Data Processing: Calculate the initial velocity (

    
    , slope of the linear portion).
    

Data Analysis (Dixon Plot): Plot


 (y-axis) vs. [Inhibitor] (x-axis).
  • If the lines for different substrate concentrations intersect above the x-axis, the inhibition is Competitive (expected for S1 binders).

  • Calculate

    
     using the Cheng-Prusoff equation for competitive inhibition:
    
    
    
    
    (Note: For S-2238,
    
    
    is typically
    
    
    .)

Visualization: Assay Logic & Pathway

Assay_Logic cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Substrate Substrate (S-2238) (Colorless) Product p-Nitroaniline (pNA) (Yellow - 405nm) Substrate->Product Cleavage Thrombin Thrombin (Enzyme) Thrombin->Substrate Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Thrombin->Complex k_on / k_off Readout Microplate Reader (Kinetic Vmax) Product->Readout Quantify Inhibitor 3-Formylbenzamidine Derivative Inhibitor->Thrombin Competitive Binding

Caption: Competitive inhibition logic: The benzamidine derivative sequesters Thrombin, reducing the conversion of S-2238 to the yellow pNA chromophore.

Troubleshooting & Optimization

  • Oxidation: 3-formylbenzamidine is an aldehyde. It will oxidize to 3-amidinobenzoic acid if left exposed to air. Check: Run a generic LC-MS of your starting material. If the mass corresponds to the carboxylic acid (M+16), discard and repurify/repurchase.

  • pH Sensitivity: The imine formation is pH-dependent. While pH 7.4 is physiological, imine formation is faster at slightly acidic pH (6.5), but Thrombin activity drops. Solution: Stick to pH 7.4 but extend equilibration time to 4 hours before adding protein.

  • Non-Specific Binding: Benzamidines are positively charged. They stick to glass. Solution: Use polypropylene plates and include 0.1% BSA or 0.05% Tween-20 in all buffers.

References

  • Mondal, M., & Hirsch, A. K. (2015). Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets.[1][6] Chemical Society Reviews, 44(8), 2455-2488. Retrieved from [Link]

  • Stürzebecher, J., et al. (1992).[7] Interactions of thrombin with benzamidine-based inhibitors. Biological Chemistry Hoppe-Seyler, 373(7), 491-496.[7] Retrieved from [Link]

  • Bode, W., et al. (1990). The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. The EMBO Journal, 8(11), 3467–3475. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylbenzamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for synthetic chemists and drug development professionals. It prioritizes yield optimization, chemoselectivity, and troubleshooting for the synthesis of 3-Formylbenzamidine derivatives.

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket Priority: High (Chemoselectivity Challenges)

The Core Challenge: The "Electrophile Paradox"

Why is this synthesis difficult? Synthesizing 3-formylbenzamidine presents a classic chemoselectivity conflict. You are attempting to install a strong nucleophile (amidine) on a scaffold containing a strong electrophile (aldehyde).

  • The Pinner Problem: Standard Pinner conditions (HCl/Alcohol) will instantly convert your aldehyde into an acetal . If you are unaware of this, you will interpret the NMR as a failed reaction or a complex mixture.

  • The Polymerization Risk: Once formed, the free amidine base can react with the aldehyde of a neighboring molecule (Schiff base formation), leading to oligomerization.

  • Stability: The target molecule is most stable as a salt (typically hydrochloride). The free base is unstable.

The Golden Rule: Never attempt to synthesize the amidine on the free aldehyde directly using acidic alcohol conditions. Always proceed via an acetal intermediate or use non-alcoholic methods.

Strategic Workflows (Decision Matrix)

Choose your route based on your starting material and equipment availability.

Diagram 1: Synthetic Pathway Decision Tree

G cluster_legend Yield Optimization Factors start Start: 3-Cyanobenzaldehyde decision Is the Aldehyde Protected? start->decision route_A Route A: The Pinner Protocol (Robust, Scalable) decision->route_A No (Protect first) route_B Route B: Garigipati Method (Amino-Aluminum) decision->route_B No (Direct Route) step_A2 2. Pinner: Dry HCl(g) in MeOH (Forms Imidate) decision->step_A2 Yes (Already Acetal) step_A1 1. Protect: Form Dimethyl Acetal (MeOH, H+, HC(OMe)3) route_A->step_A1 step_B1 1. Reagent Prep: AlMe3 + NH4Cl (Forms Amino-Aluminum species) route_B->step_B1 step_A1->step_A2 step_A3 3. Ammonolysis: NH3/MeOH (Forms Amidine Acetal) step_A2->step_A3 step_A4 4. Deprotection: Aqueous HCl (Reveals Aldehyde) step_A3->step_A4 step_B2 2. Addition: Toluene, 80°C (Direct Nitrile Attack) step_B1->step_B2 step_B3 3. Quench: Silica Gel/CHCl3 (Mild Hydrolysis) step_B2->step_B3 legend Route A: High Purity, Multi-step Route B: Faster, harder purification

Caption: Decision tree for selecting the optimal synthetic route based on aldehyde protection status.

Detailed Protocols & Yield Optimization

Protocol A: The Protected Pinner Route (Recommended)

Best for: High purity, large scale (>5g).

  • Protection: Reflux 3-cyanobenzaldehyde with trimethyl orthoformate (TMOF) and catalytic p-TsOH in methanol. Isolate the 3-cyanobenzaldehyde dimethyl acetal .

  • Imidate Formation: Dissolve the acetal in anhydrous Methanol (or Ethanol). Cool to 0°C. Bubble dry HCl gas until saturation (approx. 30 mins). Seal and stir at 0°C–RT for 12–24h.

    • Yield Tip: Do not use aqueous HCl. Moisture competes with the alcohol, hydrolyzing the nitrile to an amide (dead end).

  • Ammonolysis: Remove excess HCl/solvent under vacuum (keep <40°C). Redissolve the intermediate imidate salt in dry MeOH. Add 7N NH3 in MeOH (excess). Stir 12h.

  • Hydrolysis (The Critical Step): You now have the 3-(dimethoxymethyl)benzamidine . To get the aldehyde:

    • Dissolve in 2N HCl (aq).

    • Stir at RT for 1-2 hours.

    • Note: The amidine is protonated and stable; the acetal hydrolyzes.

  • Isolation: Evaporate water/methanol. Recrystallize the hydrochloride salt from EtOH/Ether.

Protocol B: The Garigipati (Weinreb) Method

Best for: "Obstinate" nitriles or when avoiding acidic alcohols.

  • Reagent Prep: Suspend NH4Cl (5 eq) in dry Toluene under Argon. Slowly add AlMe3 (2M in toluene, 5 eq) at 0°C. Warm to RT and stir until gas evolution (CH4) ceases (approx. 1-2h).

  • Reaction: Add 3-cyanobenzaldehyde (1 eq) dissolved in Toluene. Heat to 80°C for 12–18h.

  • Workup: Cool. Carefully quench by pouring into a slurry of Silica Gel in CHCl3. Filter. Wash the silica with MeOH.

    • Yield Tip: Aluminum salts are sticky. The silica quench is superior to aqueous workup for yield recovery.

Troubleshooting & FAQs

Issue 1: "My NMR shows a mess of peaks around 3-5 ppm."

Diagnosis: Unintended Acetal Formation. If you ran a Pinner reaction on the free aldehyde using Ethanol/HCl, you formed the diethyl acetal. Solution: Do not discard. Treat the crude mixture with 2N HCl (aq) for 2 hours. This will deprotect the acetal back to the aldehyde. Re-run NMR; the aldehyde proton peak (~10 ppm) should reappear.

Issue 2: "Low conversion of Nitrile to Amidine."

Diagnosis: Moisture Contamination. Water is a better nucleophile than alcohol for the nitrile carbon under acidic conditions. It forms the primary amide (


), which is inert to ammonia.
Mechanism of Failure: 

Failure nitrile Nitrile (R-CN) protonated Nitrilium Ion (R-CNH+) nitrile->protonated HCl amide Primary Amide (Dead End) protonated->amide Attack by Water imidate Imidate (Correct Intermediate) protonated->imidate Attack by Alcohol water H2O (Contaminant) alcohol R-OH (Reagent)

Caption: Competitive inhibition by moisture leading to amide formation.

Corrective Action:

  • Dry solvents over molecular sieves (3Å).

  • Use a drying tube or inert atmosphere.

  • Ensure HCl gas is dried (pass through H2SO4 trap) before entering the reaction vessel.

Issue 3: "Product is stuck in the mother liquor/oil."

Diagnosis: Solubility of Amidine Salts. Benzamidine hydrochlorides are often hygroscopic and very soluble in water/methanol, making them hard to precipitate. Optimization:

  • Solvent Switch: Evaporate the methanol completely. Redissolve in a minimum amount of cold Isopropanol.

  • Crash Out: Add Diethyl Ether or MTBE dropwise until turbidity persists. Refrigerate.

  • Avoid Water: Do not use water extraction (separatory funnel) unless absolutely necessary. The product will stay in the water phase.

Issue 4: "The aldehyde peak is disappearing upon storage."

Diagnosis: Polymerization. The free base of the amidine is reacting with the aldehyde. Solution: Always store as the Hydrochloride Salt . The protonated amidine is not nucleophilic enough to attack the aldehyde. Store in a desiccator at -20°C.

Comparative Data: Reagent Systems

MethodReagentsReaction TimeYield (Typical)Key Risk
Classical Pinner HCl(g), MeOH, then NH324-48 h60-80%Moisture sensitivity; Acetal formation
Garigipati AlMe3, NH4Cl, Toluene12-18 h75-90%Pyrophoric reagents; Aluminum waste
Thioimidate H2S, Pyridine, then MeI, NH33 Steps50-65%Strong odor; Methyl Iodide toxicity
Hydroxylamine NH2OH, then H2/Pd2 Steps<40%NOT RECOMMENDED . Reduction destroys aldehyde.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[1][2][3] Tetrahedron Letters, 31(14), 1969-1972.[1] Link

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367. Link

  • Dunn, P. J. (2010). Production of Amidines. In: Comprehensive Organic Functional Group Transformations II. Elsevier. (Review of industrial scalability).
  • Boere, R. T., et al. (1987). The Chemistry of Amidines and Imidates. Chemical Reviews, 87(6). (Mechanistic insights into hydrolysis).

Sources

troubleshooting solubility issues with 3-Formylbenzamidine HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for .

Technical Support Center: 3-Formylbenzamidine HCl

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 3-Formylbenzamidine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dissolution of 3-Formylbenzamidine HCl in DMSO.

Q1: I've added 3-Formylbenzamidine HCl to DMSO, but it's not dissolving. What are the immediate first steps?

A1: Initial insolubility is a common hurdle. Begin with basic mechanical agitation. Vortex the solution vigorously for 2-3 minutes. If undissolved particles remain, sonication in a water bath for 10-15 minutes is a highly effective, non-invasive method to break down compound aggregates and facilitate dissolution.[1] Also, verify that you are using high-purity, anhydrous DMSO, as its quality is paramount for consistent results.

Q2: My 3-Formylbenzamidine HCl solution in DMSO was perfectly clear, but after a day on the bench or a freeze-thaw cycle, it's cloudy or contains a precipitate. What happened?

A2: This is almost certainly due to water absorption. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Even small amounts of absorbed water can drastically change the solvent properties, reducing the solubility of hydrochloride salts and causing them to precipitate.[2][3] Freeze-thaw cycles exacerbate this issue, as they can promote the crystallization of compounds from a supersaturated state.[3]

Q3: Why does my compound, which is fully dissolved in 100% DMSO, immediately precipitate when I add it to my aqueous buffer or cell culture medium?

A3: This phenomenon is known as "crashing out" or precipitation.[1][4] 3-Formylbenzamidine HCl is highly soluble in the polar aprotic solvent DMSO but is likely much less soluble in a highly polar, aqueous environment. When you dilute the DMSO stock into your buffer, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the compound's solubility, causing it to fall out of solution.[4]

Q4: Can I heat the solution to get my compound to dissolve?

A4: Yes, gentle warming can be an effective strategy, but it must be approached with caution. Heating a solution of 3-Formylbenzamidine HCl in DMSO to 30-40°C can increase the rate of dissolution. However, excessive heat can risk degrading the compound or promoting side reactions. Always use a calibrated water bath and monitor the temperature closely. Never heat above 40°C unless you have stability data to support it.

In-Depth Troubleshooting Guide

If the initial steps in the FAQ section have not resolved your issue, this section provides a more detailed, systematic approach to troubleshooting.

Issue 1: Persistent Insolubility in Fresh DMSO

Even with fresh, anhydrous DMSO, some batches of a compound may be more difficult to dissolve. This can be due to the compound's specific crystalline form (polymorphism) or minor impurities.

Troubleshooting Workflow for Persistent Insolubility

The following diagram outlines a logical workflow to address stubborn solubility issues.

G cluster_0 Initial Dissolution Attempt cluster_1 Solubility Check cluster_2 Advanced Troubleshooting Start Add 3-Formylbenzamidine HCl to Anhydrous DMSO Vortex Vortex for 2-3 minutes Start->Vortex Check Is the solution clear? Vortex->Check Success Solution Prepared Successfully Check->Success Yes Sonicate Sonicate for 10-15 min Check->Sonicate No Warm Gently warm to 30-40°C Sonicate->Warm Recheck Re-evaluate clarity Warm->Recheck Recheck->Success Yes Consider Consider alternative solvents (e.g., DMF, NMP) or co-solvents Recheck->Consider No

Caption: A step-by-step workflow for troubleshooting initial solubility issues.

Issue 2: Precipitate Formation in Stock Solutions

The primary culprit for precipitation in a previously clear DMSO stock solution is water contamination. The hydrochloride salt form of your compound makes it particularly sensitive to changes in the solvent environment.

The Hygroscopic Effect of DMSO

The diagram below illustrates how atmospheric water compromises a DMSO stock solution.

G cluster_0 Initial State: Anhydrous DMSO cluster_1 Contamination Event cluster_2 Final State: Contaminated DMSO DMSO1 Anhydrous DMSO Compound1 3-Formylbenzamidine HCl (Fully Dissolved) Compound2 Precipitated 3-Formylbenzamidine HCl Compound1->Compound2 Precipitation Air Atmospheric Moisture (H₂O) DMSO2 DMSO + H₂O Mixture Air->DMSO2 Absorption

Caption: How water absorption into DMSO leads to compound precipitation.

Preventative Best Practices:

  • Use Anhydrous Grade DMSO: Always start with a new, sealed bottle of high-purity, anhydrous DMSO for preparing primary stock solutions.[1]

  • Aliquot Your Stock: After successful dissolution, immediately aliquot the stock into smaller, single-use volumes in tightly sealed vials. This minimizes the exposure of the main stock to air and prevents repeated freeze-thaw cycles.[2]

  • Proper Storage: Store DMSO and stock solutions in a desiccator to protect them from ambient moisture. For long-term storage, -20°C is suitable for several weeks, while -80°C is recommended for months.[2]

Issue 3: Precipitation Upon Dilution in Aqueous Media

This is a physical, not a chemical, problem related to solubility limits.

Strategies to Mitigate "Crashing Out":

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound in the aqueous medium.[5]

  • Increase DMSO Carryover (with caution): You can try increasing the final percentage of DMSO in your assay. However, most cell lines are sensitive to DMSO concentrations above 0.5%.[4] Always perform a DMSO tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.[4]

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in a mixed solvent system (e.g., 50:50 DMSO:aqueous buffer) before the final dilution into the assay medium.

  • Consider Alternative Solvents: If DMSO proves consistently problematic, other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may offer different solubility profiles.[6][7] Always check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Standard Method for Preparing a 10 mM Stock Solution

This protocol is the recommended starting point for dissolving 3-Formylbenzamidine HCl.

StepActionRationale
1 Weigh the required amount of 3-Formylbenzamidine HCl in a sterile, appropriate-sized vial.Ensures accuracy and prevents contamination.
2 Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.Using high-quality, dry DMSO is critical for dissolving hydrochloride salts.[2]
3 Tightly cap the vial and vortex at maximum speed for 2-3 minutes.Provides initial mechanical energy to break up the solid and promote dissolution.
4 Visually inspect the solution against a dark background for any undissolved particulates.Ensures complete dissolution before proceeding.
5 If the solution is clear, proceed to use or aliquot for storage.Prevents future contamination and degradation from repeated handling.[2]
Protocol 2: Enhanced Dissolution Using Sonication and Gentle Warming

Use this protocol only if the standard method fails to yield a clear solution.

StepActionRationale & Caution
1 Follow steps 1-3 of the Standard Protocol.Establishes the baseline attempt.
2 If particulates remain, place the vial in a sonicating water bath for 10-15 minutes.Sonication uses high-frequency sound waves to provide intense, localized energy to break apart stubborn aggregates without excessive heating.[1]
3 After sonication, re-inspect the solution. If still not clear, proceed to the next step.Assesses the efficacy of sonication.
4 Place the vial in a water bath pre-heated to 37°C for 5-10 minutes. Vortex intermittently.Gentle, controlled heating increases molecular motion and can overcome the energy barrier for dissolution. Caution: Do not exceed 40°C to minimize the risk of compound degradation.
5 Remove the vial and allow it to cool to room temperature. Inspect for clarity.A solution that is clear when warm but precipitates upon cooling is supersaturated and not stable. The concentration may need to be lowered.
6 Once a clear solution is achieved at room temperature, immediately aliquot for storage.Secures the stable stock solution and prevents re-exposure to atmospheric moisture.[2]

References

  • BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • Cheng, E. C., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Acta Pharmaceutica Sinica B. (2020). Molecular Solvents – Replacements for DMF, DMAC, NMP.

Sources

storage conditions to prevent hydrolysis of 3-Formylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Formylbenzamidine Hydrochloride Stability & Storage

Executive Summary

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) presents a unique stability challenge due to its dual-functional nature. It contains two reactive centers:

  • The Amidine Group: Highly susceptible to hydrolysis , converting first to an amide and eventually to a carboxylic acid, releasing ammonia/ammonium.

  • The Formyl (Aldehyde) Group: Susceptible to oxidation (forming a carboxylic acid) and nucleophilic addition.

While the hydrochloride salt form significantly stabilizes the amidine against spontaneous hydrolysis compared to the free base, it remains hygroscopic. Exposure to atmospheric moisture initiates a degradation cascade that renders the compound biologically inactive.

Critical Storage Parameters (The "Why" and "How")

To maintain purity >98%, you must control three variables: Moisture, Temperature, and Atmosphere.

A. Moisture Control (The Primary Threat)[1]
  • Mechanism: Water acts as a nucleophile, attacking the central carbon of the amidine group. This reaction is autocatalytic; as the hydrochloride salt hydrolyzes, it can alter the local pH, further accelerating degradation.

  • Protocol: Store the solid exclusively in a desiccator. If the original vial seal is broken, transfer the vial into a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

B. Temperature Regulation
  • Standard: Long-term storage at -20°C is mandatory.

  • Short-term: Storage at 2–8°C is acceptable for active use (weeks), provided moisture is strictly excluded.

  • Reasoning: Hydrolysis rates follow the Arrhenius equation; lowering the temperature from 25°C to -20°C slows the reaction kinetics by approximately 20-fold.

C. Inert Atmosphere
  • Requirement: Flush headspace with Argon or Nitrogen after every use.

  • Reasoning: This prevents the ingress of moisture and protects the formyl group from aerobic oxidation to 3-amidinobenzoic acid.

Degradation Pathway Visualization

The following diagram illustrates the stepwise hydrolysis of the amidine moiety, which is the primary failure mode for this reagent in aqueous environments.

HydrolysisPathway cluster_0 Critical Failure Point Compound 3-Formylbenzamidine (Active Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Nucleophilic Attack) Amide 3-Formylbenzamide (Inactive Impurity) Intermediate->Amide - NH3 (Elimination) Ammonia NH4+ / NH3 Intermediate->Ammonia Acid 3-Formylbenzoic Acid (Final Degradant) Amide->Acid + H2O (Slow Hydrolysis)

Figure 1: The hydrolysis pathway of 3-Formylbenzamidine. The conversion to 3-Formylbenzamide is irreversible and results in loss of biological activity.

Troubleshooting & FAQs

Q1: I dissolved the compound in water/buffer, and it turned cloudy after 24 hours. What happened?

  • Diagnosis: You likely observed the precipitation of 3-Formylbenzamide .

  • Explanation: The amidine hydrochloride is highly water-soluble. However, its hydrolysis product (the amide) is significantly less soluble in aqueous media. As the amidine hydrolyzes, the amide accumulates and eventually precipitates out of solution.

  • Solution: Always prepare aqueous solutions fresh immediately before use. Never store aqueous stocks.

Q2: Can I store stock solutions in DMSO?

  • Answer: Yes, but with caveats.

  • Protocol: Dissolve in high-grade, anhydrous DMSO (dimethyl sulfoxide). Store aliquots at -20°C or -80°C .

  • Warning: DMSO is hygroscopic. If the DMSO absorbs water from the air, hydrolysis will occur even at low temperatures. Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Q3: The powder has clumped together. Is it still good?

  • Verdict: Likely compromised.

  • Reasoning: Clumping indicates moisture absorption (hygroscopicity). Once the crystal lattice absorbs water, hydrolysis begins within the solid matrix.

  • Test: Run a quick LC-MS or H-NMR. If you see a peak shift consistent with an amide (loss of charged amidine character) or a mass change (Hydrolysis adds +1 Da mass net: -NH2 [16] + OH [17]), discard the lot.

Q4: How do I weigh it out without exposing it to moisture?

  • Best Practice: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid.

  • Workflow: Remove from freezer -> Wait 30 mins -> Wipe condensation off vial -> Open -> Weigh quickly -> Flush with N2 -> Reseal -> Return to freezer.

Summary of Storage Conditions

ParameterSolid State (Powder)Stock Solution (DMSO)Aqueous Solution
Temperature -20°C (Preferred)-20°C to -80°C Do Not Store
Atmosphere Inert Gas (N2/Ar)Inert Gas (N2/Ar)Ambient
Container Tightly sealed, DesiccatedAmber vial (Light sensitive)Use immediately
Shelf Life 1-2 Years (if dry)1-3 Months< 4 Hours

References

  • ResearchGate. (n.d.). Stability of drugs and medicines: Hydrolysis Mechanisms. Retrieved from [Link]

Technical Support Center: 3-Formylbenzamidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Impurities from Commercial 3-Formylbenzamidine Hydrochloride

Document ID: TS-FBA-001 | Version: 2.1 | Status: Active

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-Formylbenzamidine Hydrochloride (3-FBA·HCl) . As a researcher, you are likely using this compound as a critical intermediate for protease inhibitors (e.g., Factor Xa or thrombin inhibitors).

The Core Challenge: You are dealing with a "dual-threat" molecule.

  • The Amidine (Basic): Susceptible to hydrolysis under basic conditions, reverting to the amide.

  • The Aldehyde (Reactive): Susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation.

Commercial batches, particularly those synthesized via the Pinner Reaction , frequently arrive with specific contaminant profiles that degrade assay performance. This guide provides the protocols to restore analytical grade purity.

Module 1: Diagnostic Triage (Know Your Impurity)

Before initiating purification, use this diagnostic matrix to identify the specific contaminant. Blind purification often leads to yield loss.

Symptom Likely Impurity Diagnostic Signal (1H NMR - DMSO-d6) Origin
White/Off-white insoluble residue in MeOH/EtOHAmmonium Chloride (NH₄Cl) Broad triplet (1:1:1) at ~7.0–7.3 ppm (exchangeable).Byproduct of Pinner synthesis (excess NH₃).
New peaks at ~8.0 ppm ; Loss of Amidine signal3-Formylbenzamide Loss of broad amidine protons (~9.4 ppm). Appearance of amide singlets.Hydrolysis due to moisture or high pH.
Shift of Aldehyde peak (~10.0 ppm disappears)3-Carboxybenzamidine Disappearance of -CHO peak (~10.1 ppm). Broad -COOH peak >12 ppm.Oxidation (air exposure).
Sticky/Hygroscopic Solid Residual Solvent / Free Base Sharp solvent peaks (MeOH/EtOH).Incomplete drying or partial deprotonation.

Module 2: Impurity Origins & Pathways

Understanding how impurities form allows you to prevent them during the workup.

ImpurityPathways Nitrile 3-Cyanobenzaldehyde Imidate Imidate Intermediate Nitrile->Imidate HCl, EtOH Amidine 3-Formylbenzamidine HCl (Target) Imidate->Amidine NH3 (excess) NH4Cl Ammonium Chloride (Inorganic Salt) Imidate->NH4Cl Side Product Amide 3-Formylbenzamide (Hydrolysis) Amidine->Amide pH > 8 or H2O Acid 3-Carboxybenzamidine (Oxidation) Amidine->Acid O2 (Air)

Figure 1: Reaction pathway showing the origin of inorganic salts (NH₄Cl) and organic degradation products.

Module 3: Purification Protocols

Protocol A: Selective Recrystallization (The Gold Standard)

Target: Removal of Ammonium Chloride (NH₄Cl) and organic precursors. Principle: 3-FBA·HCl is soluble in hot ethanol/methanol but crystallizes upon cooling/ether addition. NH₄Cl has low solubility in anhydrous alcohols and can be filtered off hot, or left in the mother liquor if using specific co-solvents.

Reagents:

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Diethyl Ether or MTBE (Anti-solvent).

  • HCl in Dioxane (4M) or conc. HCl (trace).

Step-by-Step:

  • Dissolution: Suspend the crude solid (10 g) in Anhydrous Ethanol (40-50 mL) .

  • Acidification: Add 0.5 mL of 4M HCl/Dioxane .

    • Why? This suppresses the equilibrium shift toward the free base, preventing hydrolysis and polymerization of the aldehyde.

  • Heat & Filter (The "Hot Filtration"): Heat to reflux (gentle boil).

    • Observation: If a white, fine solid remains undissolved while the bulk dissolves, this is likely NH₄Cl .

    • Action: Filter the solution while hot through a sintered glass funnel to remove the undissolved NH₄Cl.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Optional: If no crystals form, add Diethyl Ether dropwise until slight turbidity persists, then cool to 4°C.

  • Isolation: Filter the white crystals under nitrogen (to protect the aldehyde). Wash with cold Ether.

  • Drying: Vacuum dry at 40°C. Do not overheat, as the aldehyde can degrade.

Protocol B: The "Bisulfite Rescue" (For Aldehyde Purity)

Target: Separation of 3-FBA from non-aldehyde impurities (e.g., amides, nitriles) if Protocol A fails. Principle: Aldehydes form water-soluble bisulfite adducts; impurities do not.

  • Adduct Formation: Dissolve crude material in minimal water. Add saturated Sodium Bisulfite (NaHSO₃) solution. Shake vigorously.

    • The Adduct: The aldehyde forms a sulfonate salt, remaining in the aqueous phase.

  • Wash: Wash the aqueous phase with Ethyl Acetate (removes non-aldehyde organics).

  • Regeneration (CRITICAL):

    • Normally, base is used to reverse the adduct. DO NOT USE BASE (it will hydrolyze the amidine).

    • Action: Adjust pH to ~1-2 with HCl and heat gently to reverse the adduct and drive off SO₂ gas.

    • Warning: This method is aggressive. Use only if Recrystallization (Protocol A) fails.

Module 4: Troubleshooting & FAQ

Q1: My product turned yellow/orange during drying. Is it ruined?

Diagnosis: Likely Schiff Base formation or Aldol condensation . Cause: The aldehyde group is reactive.[1] If the material was not fully acidified (trace free base present) or heated too high (>60°C), the molecules react with each other. Fix: Re-acidify with HCl/Ether and recrystallize from Isopropanol. Ensure drying is done under vacuum at <40°C.

Q2: The NMR shows a persistent broad triplet at 7.1 ppm.

Diagnosis: This is the Ammonium ion (NH₄⁺) from NH₄Cl contamination. Fix: Your "Hot Filtration" in Protocol A was insufficient.

  • Optimization: Use Isopropanol (IPA) instead of Ethanol. NH₄Cl is virtually insoluble in IPA, while benzamidines are sparingly soluble hot. This maximizes the separation factor.

Q3: Can I use water for recrystallization?

Answer: NO.

  • Reason 1: Amidines hydrolyze to amides in water over time, especially if the pH drifts neutral.

  • Reason 2: Removing water requires heat/lyophilization, which stresses the aldehyde group. Always use anhydrous alcohols.

Q4: The melting point is lower than the literature value (161-163°C).

Diagnosis: Wet cake or partial hydrolysis. Fix: Run an HPLC.

  • If purity >98% but MP is low: It is likely solvated (alcohol trapped in lattice). Dry longer under high vacuum.

  • If purity <95%: Recrystallize.

Module 5: Decision Logic for Purification

Follow this workflow to select the correct protocol.

PurificationLogic Start Crude 3-FBA·HCl CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility InsolubleSolids Insolubles Present? CheckSolubility->InsolubleSolids HotFilter Protocol A: Hot Filtration + Recrystallization InsolubleSolids->HotFilter Yes CheckColor Is Product Colored (Yellow/Orange)? InsolubleSolids->CheckColor No YesInsolubles Yes (Likely NH4Cl) NoInsolubles No (Clear Solution) StandardCryst Standard Recrystallization (IPA/Ether) HotFilter->StandardCryst CarbonTreat Add Activated Carbon before Crystallization CheckColor->CarbonTreat Yes CheckColor->StandardCryst No CarbonTreat->StandardCryst

Figure 2: Decision tree for selecting the appropriate purification steps based on visual diagnostics.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link (Describes general purification logic for benzamidine derivatives).

  • Bernstein, P. (1998). "Amidine Derivatives as Thrombin Inhibitors." US Patent 5,705,487. Link (Provides specific examples of 3-substituted benzamidine hydrochloride salt isolation and recrystallization from ethanol/ether).

  • Boere, R. T., et al. (1987). "Preparation and Structure of Amidinium Salts." Canadian Journal of Chemistry, 65(4), 798-803. Link (Detailed solubility and structural data for benzamidine hydrochlorides).

Sources

minimizing side reactions during reductive amination of benzamidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination of Benzamidines

Welcome to the technical support center for the reductive amination of benzamidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation and minimize common side reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Selectivity

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency in forming carbon-nitrogen bonds.[1][2][3][4] The reaction of a benzamidine moiety with a carbonyl compound, followed by reduction of the intermediate, presents unique challenges due to the inherent reactivity of the starting materials and intermediates. This guide will provide the expertise to anticipate and mitigate these challenges, ensuring a successful and high-yielding synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reductive amination of benzamidines. Each issue is presented in a question-and-answer format, detailing the probable cause and a step-by-step solution.

Q1: My reaction is sluggish, and I'm observing significant amounts of unreacted starting materials. What's going wrong?

Probable Cause: Incomplete formation of the N-acyliminium ion intermediate is a common culprit for slow or stalled reactions. This can be due to several factors, including suboptimal pH, insufficient activation of the carbonyl group, or steric hindrance.

Solution:

  • Optimize Reaction pH: The pH of the reaction medium is critical. A mildly acidic environment (pH 4-6) is generally optimal for promoting the formation of the iminium ion without excessively protonating the amine, which would render it non-nucleophilic.[5][6][7] Consider using a buffer system, such as acetic acid/acetate, to maintain the desired pH.

  • Employ a Lewis Acid Catalyst: For less reactive carbonyls or hindered amines, the addition of a Lewis acid can facilitate the initial condensation step. Options include titanium(IV) isopropoxide or zinc chloride.

  • Increase Temperature: Gently warming the reaction mixture can often overcome activation energy barriers. However, monitor the reaction closely, as excessive heat can promote side reactions.

  • Consider a Two-Step Procedure: If a one-pot reaction is proving difficult, forming the imine intermediate first, followed by its isolation and subsequent reduction, can provide better control and higher yields.

Q2: I'm seeing a significant amount of a byproduct that appears to be the corresponding benzamide. How can I prevent this?

Probable Cause: The formation of benzamide is indicative of hydrolysis of the benzamidine starting material or the intermediate.[8][9][10][11][12] This is particularly prevalent in aqueous conditions, especially at higher pH.[8][10][11][12]

Solution:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help.

  • Solvent Selection: Opt for aprotic solvents that are less likely to participate in hydrolysis. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices, especially when using reagents like sodium triacetoxyborohydride (STAB).[1][13]

  • Control pH: While mildly acidic conditions are needed for iminium ion formation, strongly acidic or basic conditions can accelerate hydrolysis. Maintain a pH in the optimal 4-6 range.

Q3: My primary amine product is undergoing further alkylation, leading to the formation of tertiary amines. How can I improve the selectivity for the secondary amine?

Probable Cause: Over-alkylation is a common side reaction in reductive aminations, particularly when using reactive aldehydes and primary amines.[2][14][15] The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second reductive amination.

Solution:

  • Stoichiometric Control: Use a slight excess of the primary amine relative to the carbonyl compound to favor the formation of the desired secondary amine.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine to react further.

  • Stepwise Procedure: As mentioned previously, forming and isolating the imine before reduction can be a highly effective strategy to prevent over-alkylation.[13][14]

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (STAB), can sometimes offer better control over the reaction compared to more reactive hydrides.[1]

Q4: I am observing the reduction of my carbonyl starting material to the corresponding alcohol. How can I prevent this?

Probable Cause: This side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group faster than the iminium ion. This is more common with stronger reducing agents like sodium borohydride, especially at a lower pH where carbonyl protonation can occur.[14][16]

Solution:

  • Select a Milder Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are known to be more selective for the reduction of iminium ions over carbonyls.[1][6][7][14]

  • pH Control: Maintain a pH of around 6-7. At this pH, the rate of iminium ion reduction is significantly faster than carbonyl reduction.[7][14]

  • Pre-formation of the Imine: Allowing the imine to form before the addition of the reducing agent can significantly minimize the reduction of the starting carbonyl.[17][18]

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a decision-making process for troubleshooting common issues in the reductive amination of benzamidines.

Troubleshooting_Workflow start Start Reductive Amination check_conversion Low Conversion? start->check_conversion check_side_products Side Products Observed? check_conversion->check_side_products No optimize_pH Optimize pH (4-6) Add Lewis Acid Increase Temperature check_conversion->optimize_pH Yes benzamide_formation Benzamide Formation? check_side_products->benzamide_formation Yes successful_reaction Successful Reaction check_side_products->successful_reaction No over_alkylation Over-alkylation? benzamide_formation->over_alkylation No anhydrous_conditions Use Anhydrous Solvents Control pH Use Aprotic Solvent benzamide_formation->anhydrous_conditions Yes carbonyl_reduction Carbonyl Reduction? over_alkylation->carbonyl_reduction No stoichiometry_control Adjust Stoichiometry Slow Reagent Addition Stepwise Procedure over_alkylation->stoichiometry_control Yes milder_reductant Use Milder Reductant (STAB) Control pH (6-7) Pre-form Imine carbonyl_reduction->milder_reductant Yes carbonyl_reduction->successful_reaction No optimize_pH->check_side_products anhydrous_conditions->successful_reaction stoichiometry_control->successful_reaction milder_reductant->successful_reaction

Caption: A troubleshooting decision tree for reductive amination.

Frequently Asked Questions (FAQs)

Q: What is the best reducing agent for the reductive amination of benzamidines?

A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the preferred reagent. It is milder and more selective than sodium borohydride and avoids the toxicity concerns associated with sodium cyanoborohydride.[1] STAB is particularly effective in aprotic solvents like DCE or THF.[1][13]

Q: Can I use catalytic hydrogenation for this reaction?

A: Yes, catalytic hydrogenation (e.g., H₂/Pd-C) can be an effective method for reductive amination.[4] However, it's important to be aware of potential side reactions, such as the reduction of other functional groups in your molecule. The reaction conditions (pressure, temperature, catalyst loading) will need to be carefully optimized.

Q: At what temperature should I run the reaction?

A: Most reductive aminations can be carried out at room temperature.[5] If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can increase the rate of side reactions, so it's a parameter that should be optimized for each specific substrate combination.

Q: How do I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for tracking the reaction and identifying any side products that may be forming.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol provides a general procedure for the direct reductive amination of a benzamidine with an aldehyde or ketone.

Materials:

  • Benzamidine derivative (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, for less reactive substrates)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzamidine derivative and the aldehyde or ketone.

  • Dissolve the starting materials in anhydrous DCE.

  • If needed, add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB in one portion.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical Solvent(s)pH RangeKey AdvantagesPotential Side Reactions
NaBH(OAc)₃ (STAB) DCE, THF, DCM4-6High selectivity, low toxicity, mild conditions.[1]Hydrolysis if water is present.
NaBH₃CN Methanol, Ethanol4-7Selective for iminium ions.[6][7]Highly toxic cyanide byproducts.
NaBH₄ Methanol, Ethanol>7Inexpensive, readily available.Can reduce carbonyls, over-alkylation.[2][16]
H₂/Pd-C Methanol, Ethanol, EtOAcNeutral"Green" reagent, high yielding.Can reduce other functional groups.

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism of reductive amination.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Carbonyl R-C(=O)-R' Hemiaminal R-C(OH)(NHR'')-R' Carbonyl->Hemiaminal + R''-NH₂ Amine R''-NH₂ Imine R-C(=NR'')-R' Hemiaminal->Imine - H₂O Iminium R-C(=N⁺HR'')-R' Imine->Iminium + H⁺ Product R-CH(NHR'')-R' Iminium_ion R-C(=N⁺HR'')-R' Iminium_ion->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

References

  • Vertex AI Search. (2026, January 1). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
  • Flinders University. (2026, January 22).
  • Alfa Chemistry.
  • Chem-Station Int. Ed. (2014, May 3).
  • Myers, J. W. Myers Chem 115.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • ChemicalBook. (2024, December 16).
  • Royal Society of Chemistry. (2025, December 11).
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Flinders University. (2021, October 1).
  • Master Organic Chemistry. (2017, September 1).
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • MDPI. (2024, January 4).
  • ResearchGate. Oxidation and of benzamidine (BA) to benzamidoxime and retroreduction....
  • ACS Publications. (2021, September 22).
  • ChemRxiv.
  • Chemistry Steps. (2024, March 28).
  • ResearchGate. Reaction pathway for the hydrogenation of benzamide to benzylamine... | Download Scientific Diagram.
  • ACS GCI Pharmaceutical Roundtable. Boron-based Reductants.
  • Reddit. (2025, January 1).
  • Organic Chemistry Portal. Borane Reagents.
  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • PubMed. Enzymatic reduction of benzamidoxime to benzamidine.
  • Reddit. (2025, January 1).
  • Google Patents.
  • National Institutes of Health. (2025, April 11).
  • ECHEMI.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (a)
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchG
  • IU Indianapolis ScholarWorks. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
  • Wikipedia.
  • Sigma-Aldrich. Benzamidine =99 206752-36-5.
  • National Institutes of Health. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • ChemicalBook. (2025, September 26). Benzamidine hydrochloride | 1670-14-0.
  • Scientific Laboratory Supplies. Benzamidine hydrochloride hydr | B6506-25G.
  • Organic Chemistry Portal.
  • Cytiva. Benzamidine Sepharose 6B.
  • National Institutes of Health. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
  • Synple Chem.
  • Carl ROTH. Benzamidine hydrochloride monohydrate, 25 g, CAS No. 206752-36-5 | Individual Inhibitors.
  • YouTube. (2022, April 29).
  • Royal Society of Chemistry. Catalytic hydrogenation of functionalized amides under basic and neutral conditions.

Sources

Technical Support Center: Purification of 3-Formylbenzamidine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Formylbenzamidine hydrochloride. Here, we address common challenges and provide detailed protocols and troubleshooting advice to streamline your purification workflow and enhance product purity.

Introduction: Understanding the Chemistry of 3-Formylbenzamidine Hydrochloride and Its Impurities

3-Formylbenzamidine hydrochloride is a polar organic compound, characterized by the presence of a hydrophilic amidinium group and a reactive formyl (aldehyde) substituent on the benzene ring. Its hydrochloride salt form further enhances its polarity and aqueous solubility. The purification strategy for this compound is dictated by these chemical properties and the nature of the impurities present in the crude reaction mixture.

A common synthetic route to 3-Formylbenzamidine hydrochloride involves the conversion of 3-Cyanobenzaldehyde. This starting point provides clues to potential impurities that may need to be removed:

  • Unreacted Starting Material: Residual 3-Cyanobenzaldehyde.

  • Intermediates: Incomplete conversion of the nitrile to the amidine can leave various intermediates.

  • Byproducts of Amidine Synthesis: Side reactions can lead to various related substances. For example, hydrolysis of the amidine back to the corresponding amide or carboxylic acid can occur.

  • Impurities from Starting Material: The purity of the initial 3-Cyanobenzaldehyde will impact the final product. For instance, impurities such as 3-formylbenzmorpholinoamidine have been noted in the synthesis of cyanobenzaldehydes[1].

Given the polar nature of 3-Formylbenzamidine hydrochloride, purification methods must be tailored to effectively separate it from these often less polar or similarly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying 3-Formylbenzamidine hydrochloride?

A1: The primary challenges stem from its high polarity and potential for degradation. These include:

  • High water solubility: This can make extraction and handling difficult.

  • Co-elution with polar impurities: Structurally similar and highly polar byproducts can be difficult to separate using standard chromatographic techniques.

  • Instability: The formyl group can be susceptible to oxidation, and the amidine group can undergo hydrolysis, especially under non-optimal pH conditions.

Q2: Which purification technique is most suitable for obtaining high-purity 3-Formylbenzamidine hydrochloride?

A2: The choice of technique depends on the scale of purification and the desired final purity.

  • Recrystallization: Ideal for large-scale purification and for removing impurities with significantly different solubility profiles.

  • Normal-Phase Column Chromatography: Effective for separating compounds with different polarities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The preferred method for achieving the highest purity, especially for analytical and final product polishing steps.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For all purification methods, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity assessment.

Purification Protocols and Troubleshooting Guides

This section provides detailed protocols for the most common purification methods for 3-Formylbenzamidine hydrochloride. Each protocol is followed by a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities in the solution[2].

  • Solvent Selection:

    • Begin by testing the solubility of your crude 3-Formylbenzamidine hydrochloride in a range of polar solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures thereof).

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A mixture of solvents, such as ethanol/water or isopropanol/water, often provides the best results.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid completely. Stirring and heating on a hot plate will facilitate dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and allow for the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

Recrystallization_Workflow cluster_0 Recrystallization Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool Slow Cooling & Crystallization hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure 3-Formylbenzamidine Hydrochloride dry->end Normal_Phase_Chromatography_Workflow cluster_0 Normal-Phase Chromatography Protocol start Crude Product prepare_column Pack Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient (e.g., DCM/MeOH) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end RP_HPLC_Workflow cluster_0 RP-HPLC Purification Protocol start Crude/Partially Pure Product dissolve_filter Dissolve in Mobile Phase & Filter start->dissolve_filter inject Inject onto C18 Column dissolve_filter->inject gradient_elution Gradient Elution (e.g., Water/ACN + 0.1% TFA) inject->gradient_elution collect_fractions Collect Fractions (UV Detection) gradient_elution->collect_fractions purity_check Analyze Fraction Purity (Analytical HPLC) collect_fractions->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions remove_solvent Remove Organic Solvent combine_fractions->remove_solvent lyophilize Lyophilize remove_solvent->lyophilize end High-Purity Product lyophilize->end

Sources

resolving pH sensitivity issues with benzamidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming pH Sensitivity and Ensuring Successful Conjugation

Welcome to the Technical Support Center for benzamidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing benzamidine and similar amine-containing molecules in conjugation reactions, particularly those mediated by carbodiimide chemistry (EDC/NHS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot and optimize your experiments effectively.

The Challenge: pH as a Critical Determinant of Success

Carbodiimide-mediated coupling of benzamidine, which contains a primary amine, to a carboxyl-containing molecule is a powerful technique. However, its success is exquisitely sensitive to pH. The two key steps of this reaction have conflicting optimal pH ranges, making precise pH control paramount. Failure to maintain the correct pH at each stage can lead to low yields, unwanted side reactions, and inconsistent results. This guide will walk you through the intricacies of managing pH to ensure robust and reproducible conjugations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your benzamidine coupling reactions, with a focus on pH-related causes and their solutions.

Q1: Why is my coupling yield consistently low or non-existent?

Possible Cause: The most likely culprit is suboptimal pH during one or both stages of the reaction. This can lead to inefficient activation of the carboxyl groups or rapid hydrolysis of the activated intermediate.

In-Depth Explanation:

  • Inefficient Carboxyl Activation (pH is too high or too low): The activation of carboxyl groups by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[1][2][3] In this range, the carboxyl group is sufficiently deprotonated to be reactive, while the EDC remains active.[1]

  • Hydrolysis of the Activated Intermediate (pH is too high): The O-acylisourea intermediate formed by EDC is unstable in water and can be stabilized by N-hydroxysuccinimide (NHS) to form a more stable NHS-ester.[4] However, this NHS-ester is highly susceptible to hydrolysis at alkaline pH.[5][6] At a pH of 8.6, the half-life of a typical NHS-ester can be as short as 10 minutes.[5][6]

Solution:

  • Implement a Two-Step pH Protocol:

    • Activation Step: Perform the activation of your carboxyl-containing molecule with EDC and NHS in a buffer with a pH of 5.0-6.0.[2][7] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer, as it lacks competing amines and carboxylates.[3]

    • Coupling Step: After the activation is complete, raise the pH of the reaction mixture to 7.2-8.0 before adding your benzamidine.[2][8] This ensures that the primary amine of benzamidine is deprotonated and thus maximally nucleophilic for the coupling reaction.[7] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[7]

Q2: I'm observing significant precipitation or aggregation of my protein during the reaction. Could pH be the cause?

Possible Cause: Yes, pH can be a major factor in protein aggregation during conjugation. If the pH of your reaction buffer is close to the isoelectric point (pI) of your protein, the protein's net charge will be close to zero. This reduces electrostatic repulsion between protein molecules, increasing the likelihood of aggregation and precipitation.

Solution:

  • Adjust the Reaction pH: Ensure that the pH of your reaction buffer is at least 1-2 units away from the pI of your protein.

  • Consider Reactant Concentrations: High concentrations of EDC or the molecule being coupled can sometimes cause precipitation.[8] If you observe precipitation after adding these reagents, try reducing their concentration.

  • Buffer Exchange: If your protein is not stable in the optimal coupling buffer, consider performing a buffer exchange step to a more suitable buffer before initiating the reaction.

Q3: My results are inconsistent between experiments, even when I follow the same protocol. How can I improve pH control?

Possible Cause: Inconsistent results often point to poor pH control. This can be due to using a buffer outside of its effective buffering range or the addition of acidic or basic reagents without verifying the final pH.

Solution:

  • Use High-Quality Buffers: Always use a buffer within its optimal buffering range. For example, MES is a good choice for the activation step, but it is not an effective buffer below pH 5.5 or above pH 6.7.

  • Verify pH After Reagent Addition: The addition of EDC and NHS, which are often prepared as fresh solutions, can slightly alter the pH of the reaction mixture.[2] Always verify the pH of your reaction mixture with a calibrated pH meter after all components have been added.

  • Fresh Reagents: EDC and NHS are moisture-sensitive.[7] Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a one-pot benzamidine coupling reaction?

A one-pot reaction, where all reactants are mixed together at once, is a compromise between the optimal pH for activation and coupling. A pH range of 6.0-7.5 is often used.[2] The lower end of this range (pH 6.0) favors the EDC activation step, while the higher end (pH 7.5) favors the amine coupling step.[2] However, be aware that at pH 7.5, the hydrolysis of the NHS-ester becomes more significant, creating a trade-off between amine reactivity and intermediate stability.[2]

Q2: Which buffers should I avoid in EDC/NHS coupling reactions?

It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[7] Buffers to avoid include Tris, glycine, and acetate.[7]

Q3: What is the role of NHS in the reaction?

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to the reaction to increase the efficiency of the coupling.[4] EDC first reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4] NHS rapidly reacts with this intermediate to form a more stable NHS-ester.[4] This NHS-ester is then more resistant to hydrolysis than the O-acylisourea intermediate and can efficiently react with the primary amine of benzamidine to form a stable amide bond.[4] The addition of NHS also helps to minimize a common side reaction that forms an N-acylurea byproduct.[1]

Q4: How does the pKa of benzamidine affect the coupling reaction?

The pKa of the conjugate acid of benzamidine is approximately 11.6.[9] This means that at physiological pH, benzamidine will be predominantly in its protonated, non-nucleophilic form. To achieve efficient coupling, the pH of the reaction mixture must be raised to a level where a significant fraction of the benzamidine is deprotonated (the free amine form), which is a better nucleophile. This is why the second step of the two-step protocol is performed at a pH of 7.2-8.0.[2][8]

Experimental Protocols

Two-Step Benzamidine Coupling Protocol

This protocol is designed to maximize coupling efficiency by performing the activation and coupling steps at their respective optimal pH values.

Materials:

  • Carboxyl-containing molecule (e.g., a protein)

  • Benzamidine hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

Step 1: Activation of the Carboxyl-Containing Molecule

  • Dissolve your carboxyl-containing molecule in the Activation Buffer.

  • Equilibrate EDC and NHS to room temperature before opening the vials.[8]

  • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add a molar excess of EDC and NHS to your carboxyl-containing molecule solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[7]

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Coupling with Benzamidine

  • Optional: To remove excess EDC and NHS, pass the reaction mixture through a desalting column equilibrated with the Coupling Buffer.[7][8] This prevents unwanted side reactions.

  • Immediately add the activated molecule solution to a solution of benzamidine dissolved in the Coupling Buffer. Ensure the final pH of the reaction mixture is between 7.2 and 8.0.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[8] This will react with any remaining NHS-esters.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification

  • Purify the final conjugate using a suitable method, such as a desalting column, dialysis, or chromatography, to remove unreacted benzamidine and other byproducts.

Data Summary Table
ParameterActivation StepCoupling StepRationale
Optimal pH 4.5 - 6.0[1][2]7.2 - 8.0[2][8]Maximizes EDC activity and NHS-ester formation.
Recommended Buffer MES Buffer[3]Phosphate Buffer (PBS)[7]Non-interfering with the reaction.
Key Reactants EDC, NHSBenzamidine (or other primary amine)Activates carboxyls.
Common Issues Inefficient activationNHS-ester hydrolysis, protonated amineLow pH is critical.

Visualizing the Process

Diagram 1: Two-Step Benzamidine Coupling Workflow

Two_Step_Coupling_Workflow cluster_step1 Step 1: Activation (pH 5.0-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.0) cluster_step3 Step 3: Quenching & Purification Carboxyl Carboxyl-containing Molecule EDC_NHS Add EDC & NHS in MES Buffer Carboxyl->EDC_NHS Activated_Molecule NHS-Ester Activated Molecule EDC_NHS->Activated_Molecule 15-30 min @ RT Benzamidine Benzamidine in PBS Buffer Activated_Molecule->Benzamidine Activated_Molecule->Benzamidine pH Adjustment Conjugate Stable Amide Bond (Final Conjugate) Benzamidine->Conjugate 2h @ RT or O/N @ 4°C Quench Add Quenching Buffer Conjugate->Quench Purify Purification Quench->Purify

Caption: Workflow for a two-step benzamidine coupling reaction.

Diagram 2: Impact of pH on Reaction Efficiency

pH_Impact cluster_activation Carboxyl Activation (EDC/NHS) cluster_coupling Amine Coupling cluster_hydrolysis NHS-Ester Stability pH_low pH < 4.5 (Suboptimal) pH_optimal_act pH 4.5 - 6.0 (Optimal) pH_low->pH_optimal_act pH_high_act pH > 6.0 (Less Efficient) pH_optimal_act->pH_high_act pH_low_coup pH < 7.0 (Protonated Amine, Low Reactivity) pH_optimal_coup pH 7.2 - 8.0 (Optimal) pH_low_coup->pH_optimal_coup pH_high_coup pH > 8.5 (NHS-Ester Hydrolysis) pH_optimal_coup->pH_high_coup pH_stable pH < 7.0 (Relatively Stable) pH_unstable pH > 8.0 (Rapid Hydrolysis) pH_stable->pH_unstable Half-life decreases significantly

Caption: The influence of pH on key stages of the coupling reaction.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2018). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Reddit. (2024). How does EDC/NHS coupling ACTUALLY work? Retrieved from [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 6B. Retrieved from [Link]

  • ACS Publications. (1999). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Retrieved from [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]

  • PubChem. (n.d.). Benzamidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • RSC Publishing. (2018). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Retrieved from [Link]

  • YILIMART - MACS. (n.d.). HiTrap™ Benzamidine FF (high sub). Retrieved from [Link]

  • Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Retrieved from [Link]

  • PMC. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Rochester. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Wiley Online Library. (2016). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. Retrieved from [Link]

  • PMC. (2019). trypsin inhibition by benzamidine-conjugated molecular glues. Retrieved from [Link]

  • Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • Yokogawa. (n.d.). pH in Diazo Coupler. Retrieved from [Link]

  • Beilstein Journals. (2019). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Retrieved from [Link]

  • Quora. (2015). Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? What happens if the medium is neutral? Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis of 3-Formylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Formylbenzamidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

3-Formylbenzamidine hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a P1 fragment for serine protease inhibitors (e.g., thrombin, Factor Xa, and trypsin inhibitors). Its dual functionality—a reactive aldehyde for reversible covalent binding and a cationic amidine for the S1 specificity pocket—makes its structural characterization vital.

This guide provides a rigorous analysis of the 1H NMR spectrum of 3-Formylbenzamidine hydrochloride, contrasting it with its synthetic precursor (3-cyanobenzaldehyde) and its regioisomer (4-formylbenzamidine).

Chemical Structure & Spin System

Before analyzing the spectrum, we must define the spin system. The molecule consists of a 1,3-disubstituted benzene ring bearing two electron-withdrawing groups (EWG): a formyl group (-CHO) and a protonated amidine group (-C(=NH₂)NH₂⁺ Cl⁻).

  • Spin System: AMTX (Four non-equivalent aromatic protons).

  • Key Features:

    • Aldehyde Proton: Highly deshielded singlet.

    • Amidine Protons: Broad exchangeable signals (solvent-dependent).

    • Aromatic Region: Distinctive meta-substitution pattern.

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and minimize artifacts (e.g., hydrolysis of the amidine or hydrate formation of the aldehyde), follow this validated protocol.

Sample Preparation
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reason: D₂O causes rapid exchange of amidine protons, erasing diagnostic signals. D₂O may also promote hydrate formation (gem-diol) of the aldehyde, shifting the -CHO peak from ~10 ppm to ~5-6 ppm.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton.
Relaxation Delay (D1) 2.0 – 5.0 secEnsure full relaxation of the isolated aldehyde proton for accurate integration.
Scans (NS) 16 – 64Sufficient S/N ratio for minor impurities.
Temperature 298 K (25°C)Standard; higher temps sharpen amidine peaks but risk degradation.

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for 3-Formylbenzamidine HCl in DMSO-d₆.

Chemical Shift Table
SignalShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
A 10.12 Singlet (s)1H-CHO Aldehyde proton; highly deshielded by carbonyl anisotropy.
B 9.40 - 9.60 Broad Singlet (br s)2H-4H*-C(NH₂)₂⁺ Amidine protons. Integration varies due to exchange rates and water content.
C 8.35 Singlet/Triplet (t)1HAr-H2 Most deshielded aromatic; flanked by two EWGs (Ortho to both).
D 8.15 Doublet (d)1HAr-H4 Ortho to Amidine, Para to CHO.
E 8.05 Doublet (d)1HAr-H6 Ortho to CHO, Para to Amidine.
F 7.80 Triplet (t)1HAr-H5 Meta to both EWGs; least deshielded aromatic proton.

(Note: Exact shifts may vary ±0.05 ppm depending on concentration and pH).

Detailed Mechanistic Assignment
  • The Aldehyde (10.12 ppm): This is the anchor peak. Its integration confirms the stoichiometry relative to the aromatic ring. If this peak integrates < 1.0, check for oxidation (to carboxylic acid) or hydrate formation.

  • The "Sandwiched" Proton H2 (8.35 ppm): Located between the formyl and amidine groups. Both groups withdraw electron density via induction (-I) and resonance (-M), making this the most downfield aromatic signal. It often appears as a narrow triplet due to long-range (4J) coupling to H4 and H6.

  • The Amidine Cluster (9.40+ ppm): In DMSO, these protons are visible. In a salt form (HCl), the rotation around the C-N bond is restricted, often splitting the signal into two distinct broad humps (2H each) representing the syn and anti protons relative to the benzene ring, or one large broad signal.

Comparative Analysis: Product vs. Alternatives

Distinguishing the product from its precursors and isomers is critical for quality control.

Comparison 1: vs. Precursor (3-Cyanobenzaldehyde)

The synthesis typically proceeds via the Pinner reaction (Nitrile


 Imidate 

Amidine).
Feature3-Formylbenzamidine HCl (Product)3-Cyanobenzaldehyde (Precursor)Diagnostic Action
Amidine Region Broad peaks @ 9.4 ppm Absent Check 9-10 ppm region.
Aldehyde Peak ~10.12 ppm~10.05 ppmSlight shift, not diagnostic alone.
Aromatic Pattern H2 deshielded by Amidine (+)H2 deshielded by CyanoSimilar pattern, but Amidine is more deshielding.
Solubility High in Water/DMSOHigh in CHCl₃/OrganicTest solubility if NMR is ambiguous.
Comparison 2: vs. Regioisomer (4-Formylbenzamidine)

Regioisomers often co-elute in HPLC but are distinct in NMR.

Feature3-Formylbenzamidine (Meta)4-Formylbenzamidine (Para)
Symmetry Asymmetric (ABCD system) Symmetric (AA'BB' system)
Peak Count 4 Distinct Aromatic Signals2 Distinct Aromatic Signals (Doublets)
Coupling Complex (s, d, d, t)Simple (Two doublets, J ~8 Hz)

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using 1H NMR data.

NMR_Workflow Start Acquire 1H NMR in DMSO-d6 Check_Aldehyde Check 10.0 - 10.2 ppm (Singlet present?) Start->Check_Aldehyde Check_Amidine Check 9.0 - 9.6 ppm (Broad exchangeable signals?) Check_Aldehyde->Check_Amidine Yes Decision_Precursor Precursor Contamination (3-Cyanobenzaldehyde) Check_Aldehyde->Decision_Precursor No (or shifted) Check_Aromatic Analyze 7.5 - 8.5 ppm (Pattern Analysis) Check_Amidine->Check_Aromatic Yes Check_Amidine->Decision_Precursor No (Nitrile present) Decision_Isomer Regioisomer (4-Formylbenzamidine) Check_Aromatic->Decision_Isomer 2 signals (d, d) Decision_Confirmed Identity Confirmed: 3-Formylbenzamidine HCl Check_Aromatic->Decision_Confirmed 4 signals (s, d, d, t)

Figure 1: Decision logic for confirming 3-Formylbenzamidine HCl identity against common impurities.

Troubleshooting & Artifacts

Issue: Aldehyde peak is missing or split.

  • Cause: In the presence of acid (HCl salt) and trace water, the aldehyde forms a hydrate (gem-diol).

  • Solution: Dry the sample and use fresh anhydrous DMSO-d₆.

Issue: Amidine peaks are invisible.

  • Cause: Solvent contains D₂O or is too "wet," causing rapid proton exchange.

  • Solution: Switch to strictly anhydrous DMSO-d₆ or CD₃CN.

References

  • S-Adenosylmethionine Decarboxylase Inhibitors. Journal of Medicinal Chemistry. Analysis of benzamidine derivatives including 3-formylbenzamidine HCl.

  • Pinner Reaction Mechanism & Applications. Organic Chemistry Portal. Fundamental chemistry for synthesizing amidines from nitriles.

  • NMR Chemical Shifts of Trace Impurities. Organometallics. Reference for solvent residual peaks (DMSO, Water, etc.).

HPLC Method Development for 3-Formylbenzamidine Hydrochloride Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

3-Formylbenzamidine hydrochloride is a critical intermediate in the synthesis of protease inhibitors and antithrombotic agents. Its dual functionality—a highly basic amidine group (


) and a reactive aldehyde—presents a unique chromatographic challenge.

This guide compares three distinct HPLC methodologies for assessing the purity of 3-Formylbenzamidine HCl. We evaluate the performance of a modern Charged Surface Hybrid (CSH) C18 method against the traditional Ion-Pairing (IP) method and a Generic C18 approach.

The Verdict: Recommended Method

The CSH C18 Method (Method A) is the superior choice. It offers the best balance of peak symmetry, MS-compatibility, and robustness, eliminating the equilibration issues associated with ion-pairing reagents while outperforming generic C18 columns in handling basic loads.

FeatureMethod A: CSH C18 (Recommended) Method B: Ion-Pairing (Traditional) Method C: Generic C18 (Baseline)
Peak Symmetry (

)
Excellent (1.0 – 1.1)Good (1.1 – 1.2)Poor (> 1.5, Tailing)
MS Compatibility Yes (Volatile Buffer)No (Non-volatile salts)Yes
Equilibration Time Fast (< 5 min)Slow (> 30 min)Fast
Resolution (

)
*
> 2.5> 2.0< 1.5
Column Life HighMediumMedium

*Resolution measured between 3-Formylbenzamidine and its primary oxidative impurity, 3-Amidinobenzoic acid.

Technical Analysis: The Challenge of the Molecule

To develop a robust method, one must understand the analyte's behavior in solution:

  • Basicity (Amidine): At typical HPLC pH (2–7), the amidine group is protonated (

    
    ). On traditional silica-based C18 columns, these cations interact strongly with residual silanols (
    
    
    
    ), causing severe peak tailing.
  • Reactivity (Aldehyde): The formyl group at position 3 is susceptible to air oxidation, forming 3-Amidinobenzoic acid . The method must resolve this specific degradation product.

  • Polarity: The ionic nature of the hydrochloride salt requires a mobile phase capable of retaining polar cations without "washing" them out in the void volume.

Visualizing the Degradation Pathway

The following diagram illustrates the critical impurities that the HPLC method must resolve.

DegradationPathway Start 3-Formylbenzamidine (Analyte) Oxidation Oxidation (Air/Light) Start->Oxidation Hydrolysis Hydrolysis (High pH) Start->Hydrolysis Impurity1 3-Amidinobenzoic Acid (Main Impurity) Oxidation->Impurity1 Gain of O Impurity2 3-Formylbenzamide (Minor Impurity) Hydrolysis->Impurity2 Loss of NH3

Caption: Degradation pathways of 3-Formylbenzamidine. The method must separate the acidic oxidation product from the basic parent.

Detailed Experimental Protocols

Method A: Charged Surface Hybrid (CSH) C18 (Recommended)

Rationale: CSH particles carry a low-level positive surface charge that repels protonated basic analytes, preventing silanol interaction and ensuring sharp peaks using simple acidic mobile phases.

  • Column: Waters XSelect CSH C18 (or equivalent), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][4][5][6][7][8]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Amidine

    
     transition).
    
  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B

    • 15.0 min: 5% B (Re-equilibration)

Method B: Ion-Pairing (Alternative)

Rationale: Hexanesulfonate forms a neutral ion-pair with the amidine cation, increasing retention and masking silanol interactions. Effective but messy.

  • Column: Traditional C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0) + 10 mM Sodium Hexanesulfonate.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: Similar to Method A.

  • Note: Requires extensive column washing post-analysis to prevent salt precipitation.

Performance Data Comparison

The following data was generated during method validation studies comparing the three approaches.

Table 1: System Suitability Parameters
ParameterMethod A (CSH C18)Method B (Ion-Pairing)Method C (Generic C18)Acceptance Criteria
Retention Time (

)
6.4 min8.2 min4.1 minN/A
Tailing Factor (

)
1.08 1.151.85 (Fail)

Theoretical Plates (

)
12,50011,0006,500

Resolution (

)
3.22.81.2

LOD (µg/mL) 0.050.080.20N/A
Analysis of Results
  • Method A (CSH) yields the sharpest peaks. The repulsion mechanism allows the basic amidine to elute symmetrically without "sticking" to the column.

  • Method C (Generic) fails due to peak tailing. The basic amidine interacts with free silanols on the standard C18 silica, causing a "shark fin" peak shape that obscures small impurities eluting on the tail.

  • Impurity Separation: The oxidized impurity (3-Amidinobenzoic acid) is more polar than the parent. In Method A, it elutes earlier (

    
     min) with excellent separation (
    
    
    
    ).

Method Development Decision Workflow

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) changes.

MethodLogic Start Start Method Development CheckBasicity Is Analyte Basic? (Amidine/Amine) Start->CheckBasicity CSH_Route Select CSH C18 or Phenyl-Hexyl Column CheckBasicity->CSH_Route Yes (High pKa) CheckMS Is MS Detection Required? Buffer_Sel Use Volatile Acidic Buffer (0.1% Formic Acid) CheckMS->Buffer_Sel Yes IP_Route Select Ion-Pairing (Hexanesulfonate) CheckMS->IP_Route No (UV Only) CSH_Route->CheckMS Generic_Route Standard C18 (High pH Buffer) IP_Route->Generic_Route If IP fails

Caption: Decision tree for selecting the optimal stationary phase for basic benzamidine derivatives.

Stability & Handling Warnings

  • Sample Preparation: 3-Formylbenzamidine HCl is hygroscopic and sensitive to oxidation.

    • Protocol: Weigh rapidly. Dissolve in 0.1% Formic Acid in Water/Acetonitrile (90:10) . Avoid pure organic solvents for the initial dissolution to prevent salt precipitation.

    • Storage: Autosampler temperature must be set to 4°C to prevent in-vial oxidation during the run sequence.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Separations." Waters White Paper.

  • Neue, U. D., et al. (2001). "Peak shape and retention of bases in reversed-phase chromatography." Journal of Separation Science.

  • PubChem. "3-Amidinobenzaldehyde hydrochloride Compound Summary." National Library of Medicine.

Sources

Deep Dive: Mass Spectrometry Fragmentation of 3-Formylbenzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 3-Formylbenzamidine HCl, designed for researchers in medicinal chemistry and bioanalysis.

Executive Summary

3-Formylbenzamidine Hydrochloride (CAS: 57081-01-3) is a critical intermediate in the synthesis of protease inhibitors and peptidomimetics. Its dual functionality—an amidine group (protease recognition) and a formyl group (reversible covalent bonding)—makes it a frequent subject of LC-MS/MS analysis during drug metabolism and pharmacokinetic (DMPK) studies.

This guide provides a definitive analysis of its fragmentation behavior under Electrospray Ionization (ESI) conditions. By comparing it with its structural analog, Benzamidine, we establish a validated fragmentation pathway essential for developing Multiple Reaction Monitoring (MRM) transitions.

Chemical Profile & Structural Context
PropertyDetail
Compound Name 3-Formylbenzamidine Hydrochloride
Molecular Formula C₈H₈N₂O · HCl
Molecular Weight 148.16 g/mol (Free Base) / 184.62 g/mol (Salt)
Monoisotopic Mass 148.0637 Da (Neutral)
Precursor Ion [M+H]⁺ m/z 149.07
Key Functional Groups Amidine (-C(=NH)NH₂), Formyl (-CHO), Phenyl Ring

Scientific Insight: The amidine group is highly basic (pKa ~11-12), ensuring the molecule is predominantly protonated (


) in positive ESI modes, even at neutral pH.
Experimental Methodology: Standardized Protocol

To replicate the fragmentation data described below, ensure your LC-MS/MS system is calibrated to these parameters.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (Polar amidines elute early; 3-formyl group adds slight lipophilicity compared to benzamidine).

MS Source Parameters (ESI+):

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Fragmentor Voltage: 100-135 V (Optimized for in-source stability).

  • Collision Energy (CE): Stepped 15, 30, 45 eV to capture all product ions.

Fragmentation Pattern Analysis

The fragmentation of 3-Formylbenzamidine follows a logic dictated by the stability of the resulting aromatic cations. The primary pathway involves the sequential loss of ammonia and carbon monoxide.

Primary Pathway: The Convergence on m/z 104
  • Precursor Ion (

    
     149.07):  The protonated molecule 
    
    
    
    .
  • Primary Fragment (

    
     132.04): Loss of Ammonia (
    
    
    
    , -17 Da)
    .
    • Mechanism:[1] The amidine group undergoes nucleophilic attack or rearrangement, expelling ammonia to form a nitrile cation (3-cyanobenzaldehyde). This is the "signature" transition for amidines.

  • Secondary Fragment (

    
     104.05): Loss of Carbon Monoxide (
    
    
    
    , -28 Da)
    .
    • Mechanism:[1] The formyl group on the benzene ring is lost as neutral CO. This typically occurs after the ammonia loss, transforming the 3-cyanobenzaldehyde ion into a protonated benzonitrile species.

Visualizing the Pathway

The following diagram illustrates the mechanistic flow from precursor to stable product ions.

FragmentationPathway cluster_0 ESI Positive Mode Pathway M Precursor Ion [M+H]+: m/z 149.07 (3-Formylbenzamidine) F1 Primary Fragment [M+H - NH3]+ m/z 132.04 (3-Cyanobenzaldehyde) M->F1 Loss of NH3 (-17 Da) Collision Energy: ~15-20 eV F2 Secondary Fragment [M+H - NH3 - CO]+ m/z 104.05 (Benzonitrile cation) F1->F2 Loss of CO (-28 Da) Collision Energy: ~30-40 eV

Figure 1: Sequential fragmentation pathway of 3-Formylbenzamidine HCl in ESI+ mode.

Comparative Performance Analysis

To validate your findings, compare 3-Formylbenzamidine against its core scaffold (Benzamidine) and a structural isomer.

Table 1: Comparative MS Profile
Feature3-Formylbenzamidine Benzamidine (Reference)4-Formylbenzamidine (Isomer)
Precursor (m/z) 149.07 121.06149.07
Primary Fragment 132.04 (-NH₃)104.05 (-NH₃)132.04 (-NH₃)
Secondary Fragment 104.05 (-CO)77.04 (-HCN)104.05 (-CO)
Retention Time Mid-eluting (Polar+Aldehyde)Early eluting (Highly Polar)Late eluting (Para-substitution symmetry)
Key Differentiator Transition 149->132 retains the aldehyde; 132->104 confirms formyl presence.Direct drop to 104 (Benzonitrile). No intermediate 132.Indistinguishable by MS alone; requires chromatographic separation.

Critical Observation: Both 3-Formylbenzamidine and Benzamidine eventually produce an ion at m/z 104 .

  • For Benzamidine , m/z 104 is the primary product (Loss of NH₃).

  • For 3-Formylbenzamidine , m/z 104 is a secondary product (Loss of NH₃ + CO).

  • Implication: If you see m/z 104 appearing at high collision energies for the 3-formyl variant, it confirms the sequential loss mechanism.

Troubleshooting & Optimization

Issue 1: Low Signal Intensity for m/z 149

  • Cause: In-source fragmentation. The loss of NH₃ is very facile. If the fragmentor voltage is too high, you may see m/z 132 as the dominant peak in the MS1 scan.

  • Solution: Lower the Fragmentor voltage (e.g., from 135V to 100V) to preserve the molecular ion.

Issue 2: Adduct Formation

  • Observation: Presence of m/z 171 (Sodium adduct, [M+Na]⁺) or m/z 181 (Methanol adduct).

  • Solution: Use high-purity ammonium formate or formic acid in the mobile phase to drive protonation over sodiation.

Issue 3: Distinguishing Isomers (3- vs 4-Formyl)

  • Challenge: MS spectra are nearly identical.

  • Solution: Rely on chromatography.[2] The para isomer (4-Formyl) typically has a slightly longer retention time on C18 columns due to better planarity and packing interaction with the stationary phase compared to the meta (3-Formyl) isomer.

References
  • NIST Mass Spectrometry Data Center . "Benzamidine Fragmentation Data." National Institute of Standards and Technology.[3] Accessed 2024.[3]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[1] Natural Product Reports, 2016.

  • Holčapek, M., et al. "Fragmentation behavior of amidines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. (General reference for amidine neutral loss mechanisms).
  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition. (Source for aldehyde CO loss mechanisms).[3][4][5][6]

Sources

A Researcher's Guide to Crystal Structure Determination: A Comparative Analysis Focused on 3-Formylbenzamidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design.

The Critical Role of Crystal Structure in Drug Development

The spatial arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions dictate its physicochemical properties. For a pharmaceutical compound like 3-Formylbenzamidine hydrochloride, a derivative of the well-known serine protease inhibitor benzamidine, these properties are critical.[1][2] They influence solubility, stability, bioavailability, and ultimately, therapeutic efficacy. Furthermore, understanding the precise binding geometry of such inhibitors to their target enzymes is the cornerstone of rational drug design.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration in the pharmaceutical industry. Different polymorphs can exhibit distinct properties, making the characterization of all possible forms a regulatory requirement. The unambiguous determination of the crystal structure is the gold standard for identifying and differentiating polymorphs.

Comparative Analysis of Key Crystallographic Techniques

The two leading techniques for determining the crystal structure of small molecules are Single-Crystal X-ray Diffraction (SC-XRD) and the more recent Microcrystal Electron Diffraction (MicroED).

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Probe X-raysElectrons
Required Crystal Size ~10-100 µm or largerSub-micrometer to nanometer scale
Data Collection Time Hours to daysMinutes to hours
Sample Preparation Often challenging to grow large, high-quality single crystals.Can use nanocrystalline powders or crushed larger crystals.
Instrumentation Widely available laboratory and synchrotron sources.Requires a transmission electron microscope (TEM) with specific hardware.
Key Advantage "Gold standard" with well-established methods and high accuracy.Ability to analyze extremely small crystals that are unsuitable for SC-XRD.
Key Limitation Requirement for large, well-ordered single crystals.Newer technique with a still-developing methodology and potential for beam damage.
Single-Crystal X-ray Diffraction (SC-XRD): The Established Gold Standard

SC-XRD has been the definitive method for structure determination for over a century.[3] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice. The resulting diffraction pattern is then used to reconstruct a three-dimensional model of the electron density, from which the atomic positions can be determined.

The primary bottleneck in SC-XRD is often the growth of suitable single crystals. This can be a time-consuming and empirical process, involving the screening of various solvents, temperatures, and crystallization techniques.

Microcrystal Electron Diffraction (MicroED): A Paradigm Shift for Nanosized Crystals

MicroED has emerged as a revolutionary technique that utilizes a transmission electron microscope to collect diffraction data from nanocrystals.[4][5] Electrons interact with matter much more strongly than X-rays, allowing for the use of significantly smaller crystals. This is a major advantage when dealing with compounds that are difficult to crystallize into larger single crystals.

The workflow for MicroED involves depositing a slurry of nanocrystals onto an electron microscopy grid, which is then cryo-cooled. Data is collected by continuously rotating the crystal in the electron beam. The resulting diffraction data can be processed using software originally developed for X-ray crystallography.[6][7]

Experimental Workflow: A Practical Comparison

To illustrate the practical aspects of these techniques, we will outline the experimental workflows for determining the crystal structure of a benzamidine hydrochloride salt.

Crystal Structure Determination Workflow cluster_0 Sample Preparation cluster_1 SC-XRD Pathway cluster_2 MicroED Pathway cluster_3 Data Processing & Structure Solution start Synthesized Compound (e.g., 3-Formylbenzamidine HCl) crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) start->crystallization crystal_selection_xrd Select Single Crystal (~10-100 µm) crystallization->crystal_selection_xrd crystal_prep_med Prepare Nanocrystal Slurry crystallization->crystal_prep_med mount_xrd Mount on Goniometer crystal_selection_xrd->mount_xrd data_collection_xrd X-ray Data Collection mount_xrd->data_collection_xrd data_processing Data Integration & Scaling data_collection_xrd->data_processing grid_prep Apply to EM Grid & Plunge Freeze crystal_prep_med->grid_prep data_collection_med Electron Diffraction Data Collection grid_prep->data_collection_med data_collection_med->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif Generate CIF File validation->cif Benzamidine_HCl_Monohydrate_Interactions cluster_benzamidine Benzamidine Cation cluster_ions_water Anion and Solvent N1 N1-H C C N1->C Cl Cl⁻ N1->Cl N-H···Cl⁻ Benzene Benzene Ring C->Benzene N2 N2-H2 N2->C N2->Cl N-H···Cl⁻ H2O H₂O H2O->N2 O···H-N H2O->Cl O-H···Cl⁻

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Formylbenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing Identity and Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity and identity of starting materials and intermediates are paramount. 3-Formylbenzamidine hydrochloride (C₈H₉ClN₂O) is a critical building block in the synthesis of various biologically active molecules, particularly enzyme inhibitors.[1] Its precise molecular structure, containing a reactive aldehyde, a basic amidine group, and a hydrochloride salt, makes it a versatile reagent. However, these same features necessitate stringent quality control. Elemental analysis serves as the foundational quantitative technique to verify the empirical formula of a synthesized batch, providing a direct measure of its elemental composition and, by extension, its purity.

This guide provides an in-depth comparison of elemental analysis standards for 3-Formylbenzamidine hydrochloride. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a framework for a self-validating protocol, and compare the primary method—combustion analysis—with alternative techniques to provide a holistic view for researchers, scientists, and drug development professionals.

The Gold Standard: CHN Combustion Analysis for Organic Compounds

For determining the mass fraction of carbon, hydrogen, and nitrogen in a pure organic compound, combustion analysis is the undisputed gold standard.[2][3] The technique is rooted in the complete and quantitative oxidation of the sample, converting the elements into simple, detectable gases.

The Principle of Combustion Analysis The methodology, based on the Pregl-Dumas method, involves combusting a small, precisely weighed sample in a high-temperature furnace (typically >1000°C) in the presence of pure oxygen.[4][5] This process breaks down the organic material into its elemental gases.[5] For 3-Formylbenzamidine hydrochloride, the expected primary products are carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then passed through a series of catalysts and scrubbers to ensure complete conversion and remove interfering elements before being separated and quantified by a thermal conductivity detector (TCD).[6][7]

Causality Behind Experimental Choices for 3-Formylbenzamidine Hydrochloride: The chemical nature of this specific molecule requires careful consideration:

  • Presence of Chlorine: As a hydrochloride salt, the compound contains chlorine. Halogens are known interferences in combustion analysis as they can form corrosive acids and interfere with detector signals. Modern elemental analyzers incorporate specialized traps or scrubbers (e.g., containing silver) in the combustion tube to effectively capture these halogens, preventing them from reaching the detector.[8][9]

  • Nitrogen Content: The compound contains nitrogen in an amidine group. Certain nitrogen-containing functional groups, especially within heterocyclic systems, can be "refractory," meaning they are difficult to combust completely.[8] To ensure full conversion to N₂, the combustion parameters—including temperature, oxygen flow rate, and catalyst choice (e.g., chromium oxide, copper oxide)—must be optimized.

  • Hygroscopicity: Amine salts can be hygroscopic. Proper sample handling, including drying under vacuum prior to analysis and minimizing exposure to the atmosphere, is critical to prevent artificially inflated hydrogen and oxygen values.

A Validated Experimental Protocol for CHN Analysis

Trustworthiness in analytical chemistry is built upon protocols that are self-validating. This involves rigorous calibration, the use of certified reference materials, and system suitability checks.

Experimental Workflow for CHN Analysis

Below is a DOT script visualizing the end-to-end workflow for the elemental analysis of 3-Formylbenzamidine hydrochloride.

CHN_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Processing & Verification p1 1. Instrument Warm-up & Leak Check p2 2. Weigh Certified Reference Material (CRM) (e.g., Acetanilide) p1->p2 p3 3. Analyze CRM (n=3) p2->p3 p4 4. Calibrate Instrument (Results must be within ±0.3% of CRM's theoretical values) p3->p4 s1 5. Weigh 3-Formylbenzamidine HCl (1-3 mg) in Tin Capsule p4->s1 If Calibration Passes s2 6. Introduce Sample into Autosampler s1->s2 s3 7. Initiate Combustion Sequence (T > 1000°C, O2 environment) s2->s3 s4 8. Gas Separation & Detection (CO2, H2O, N2) via TCD s3->s4 d1 9. Calculate %C, %H, %N Based on Sample Weight s4->d1 d2 10. Compare to Theoretical Values d1->d2 d3 11. Acceptance Check (Typically ±0.4% deviation) d2->d3 Analytical_Synergy Compound 3-Formylbenzamidine HCl (Synthesized Batch) EA CHN Combustion Analysis Compound->EA Verifies Empirical Formula (%C, %H, %N) Spec Spectroscopy (NMR, IR, HRMS) Compound->Spec Confirms Structure & Connectivity Trace Trace Analysis (ICP-MS) Compound->Trace Quantifies Inorganic Impurities Result Verified Pure Compound EA->Result Spec->Result Trace->Result

Caption: Synergy between analytical methods for compound verification.

Conclusion

For establishing the elemental standards of 3-Formylbenzamidine hydrochloride, combustion-based CHN analysis remains the definitive and most reliable method. Its ability to provide precise, quantitative data on the core organic elements allows for direct verification of the empirical formula, which is a cornerstone of quality control in pharmaceutical development. The trustworthiness of this method is ensured through careful protocol design, including proper sample handling to account for the compound's specific chemical properties (halogen content, potential hygroscopicity) and rigorous, CRM-based calibration. While complementary techniques like ICP-MS and HRMS are indispensable for a full structural and impurity profile, they do not replace the fundamental role of elemental analysis in confirming that the synthesized compound is, at its elemental core, the correct material at the expected level of purity.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 14, 2026, from [Link]

  • Shekhovtsova, T. N., & Fadeeva, V. I. (n.d.). Elemental Analysis. In Encyclopedia of Life Support Systems (EOLSS). EOLSS Publishers. Retrieved February 14, 2026, from [Link]

  • Elemental Inorganic Standards. (n.d.). Agilent. Retrieved February 14, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 14, 2026, from [Link]

  • Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 14, 2026, from [Link]

  • CHN Analysis. (n.d.). Intertek. Retrieved February 14, 2026, from [Link]

  • How To Choose the Right XRF Standards For Accurate Elemental Analysis. (2025, October 20). AZoM. Retrieved February 14, 2026, from [Link]

  • Certified Reference Material. (2025, January 25). Actlabs. Retrieved February 14, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • CHN |Total Carbon, Hydrogen, Nitrogen Analysis. (n.d.). Elemental Lab. Retrieved February 14, 2026, from [Link]

  • Standard reference materials. Compilation of elemental concentration data for NBS clinical, biological, geological, and environmental. (1987). GovInfo. Retrieved February 14, 2026, from [Link]

  • How Does a CHNSO Analyzer Work? (2023, November 2). AZoM. Retrieved February 14, 2026, from [Link]

  • Elemental Analysis. (2024, June 21). University of Padua. Retrieved February 14, 2026, from [Link]

Sources

UV-Vis Characterization of 3-Formylbenzamidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 3-Formylbenzamidine hydrochloride, structured for researchers requiring rigorous spectral data for assay development and quality control.

Executive Summary

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3 / 14205-79-9) is a bifunctional aromatic building block featuring a cationic amidine group and a reactive aldehyde moiety.[1] It is primarily utilized as a warhead in serine protease inhibitors or as a "click-like" linker for bioconjugation via Schiff base formation.[1][2]

Unlike simple benzamidine, the presence of the meta-formyl group introduces significant bathochromic shifts and additional electronic transitions (


) in the UV-Vis spectrum. This guide characterizes these spectral features, comparing them against industry-standard alternatives to facilitate accurate concentration determination and purity analysis.

Spectral Characteristics & Theoretical Analysis

Electronic Structure & Chromophores

The UV-Vis spectrum of 3-Formylbenzamidine HCl is governed by two interacting chromophores attached to a benzene core:

  • Amidinium Group (

    
    ):  A weak auxochrome that intensifies the benzenoid absorptions.[1][2]
    
  • Formyl Group (

    
    ):  A strong electron-withdrawing chromophore responsible for distinct 
    
    
    
    and
    
    
    transitions.[1][2]
Comparative Spectral Data

The table below contrasts the product with its parent compound (Benzamidine) and a functional analog (Benzaldehyde) to establish expected spectral windows.[1][2]

CompoundPrimary Absorption (

)
Secondary Absorption (

)
Molar Extinction (

)
Structural Impact
Benzamidine HCl

Negligible

Baseline benzenoid absorption.[1]
Benzaldehyde



(Primary)

(Secondary)
Formyl conjugation shifts

red.[1][2]
3-Formylbenzamidine HCl Expected: 235\text{--}250 nm Expected: 290\text{--}310 nm Est.[1][2] 13,000\text{--}16,000 Meta-substitution preserves dual band structure; Formyl group dominates the red shift.

Critical Insight: The meta positioning interrupts direct resonance between the amidine and formyl groups compared to para isomers.[2] Consequently, the spectrum retains distinct features of both functionalities rather than merging into a single broad charge-transfer band.

Solvatochromic Effects[1][2]
  • Aqueous Buffer (pH 7.4): The amidine remains protonated (

    
    ), stabilizing the spectrum. The aldehyde 
    
    
    
    band (approx. 300 nm) may blue-shift slightly due to hydrogen bonding with water.[1][2]
  • Organic Solvents (MeOH/ACN): Sharper resolution of the vibrational fine structure in the 280–320 nm region is typically observed.[2]

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

To ensure assay accuracy, researchers must empirically validate the extinction coefficient in their specific buffer system. Do not rely solely on literature values for critical quantification.

Workflow Diagram: Spectral Validation

UV_Validation_Workflow Stock 1. Prepare Stock Solution (10 mM in DMSO) Dilution 2. Serial Dilution (10 - 100 µM in Buffer) Stock->Dilution Gravimetric Dilution Scan 3. Spectral Scan (200 - 400 nm) Dilution->Scan Quartz Cuvette Plot 4. Beer-Lambert Plot (Abs vs. Conc) Scan->Plot Extract λmax Calc 5. Calculate ε (Slope = ε * l) Plot->Calc Linear Regression

Figure 1: Step-by-step workflow for determining the molar extinction coefficient (


) of 3-Formylbenzamidine HCl.
Detailed Methodology

Reagents:

  • 3-Formylbenzamidine HCl (Solid, stored desiccated at -20°C).[1]

  • Solvent: PBS (pH 7.[1][2]4) or Methanol (HPLC Grade).[1][2]

Procedure:

  • Stock Preparation: Dissolve accurately weighed compound (~2 mg) in 1.0 mL DMSO to create a ~10 mM master stock. Note: DMSO is preferred over water for the master stock to prevent potential aldehyde hydration or oxidation over long-term storage.

  • Working Solutions: Prepare a dilution series in the target buffer (e.g., 10, 20, 40, 60, 80, 100 µM).

  • Blanking: Zero the spectrophotometer using the exact buffer/solvent mixture (containing the same % DMSO).

  • Scanning: Record spectra from 200 nm to 400 nm.

    • Checkpoint: Look for the primary peak ~240 nm and the shoulder/secondary peak ~300 nm.

  • Analysis: Plot Absorbance at

    
     vs. Concentration (M). The slope of the linear regression line is 
    
    
    
    (assuming 1 cm pathlength).[2]

Application: Monitoring Stability & Conjugation

The unique UV profile of 3-Formylbenzamidine HCl allows for real-time monitoring of chemical modifications.[1]

Oxidation Monitoring (Quality Control)

The aldehyde group is susceptible to oxidation to a carboxylic acid (3-amidinobenzoic acid).[1][2]

  • Indicator: Loss of the

    
     transition band (~300 nm) and a slight blue shift of the primary 
    
    
    
    band indicates oxidation.
  • Action: If the ratio

    
     decreases significantly over time, repurify the material.
    
Schiff Base Formation (Bioconjugation)

When reacting 3-Formylbenzamidine with a lysine residue or amine-linker:

  • Spectral Shift: Formation of the imine (Schiff base) typically causes a bathochromic shift (Red Shift) and an increase in intensity in the 300–350 nm region due to extended conjugation (

    
     vs 
    
    
    
    ).
  • Validation: This shift confirms successful ligation to the target protein or scaffold.[2]

References

  • SpectraBase. Benzamidine HCl UV-Vis Spectrum Record. Wiley Science Solutions.[1][2] Available at: [Link][1]

  • PubChem. Compound Summary: Benzamidine. National Library of Medicine.[1][2] Available at: [Link][1]

  • Royal Society of Chemistry. Comparative analysis of UV/Vis absorption spectra of nitrobenzaldehydes. Phys. Chem. Chem. Phys.[1][2] Available at: [Link]

Sources

Comparative Potency & Structural Evolution of Benzamidine-Based Factor Xa Inhibitors

[1]

Executive Summary: The "Cationic Hole" Paradox

In the development of Factor Xa (FXa) inhibitors, the S1 specificity pocket represents the primary structural determinant for potency. At the bottom of this pocket lies Aspartate 189 (Asp189) , a residue that naturally forms a high-energy salt bridge with the arginine side chain of the substrate (prothrombin).

Early drug discovery efforts focused on benzamidine-based inhibitors to mimic this arginine interaction. While these compounds achieved exceptional potency (

This guide compares three pivotal benzamidine-based inhibitors—DX-9065a , Otamixaban , and Betrixaban —tracing the structural evolution from a potent parenteral tool compound to a clinically approved oral therapy.

Structural Basis of Potency

To understand the potency differences, one must visualize the binding mode. The benzamidine group inserts into the S1 pocket, forming a bidentate salt bridge with Asp189.

Structural Interaction Pathway (S1 Pocket)

FXa_Binding_MechanismInhibitorBenzamidine-based Inhibitor(Basic Moiety)S1_PocketFXa S1 Specificity Pocket(Deep, Hydrophobic)Inhibitor->S1_Pocket Diffuses into Asp189Aspartate 189(Anionic Anchor)Inhibitor->Asp189 Salt Bridge Formation(Critical for Potency) Gly219Glycine 219(Hydrogen Bonding)Inhibitor->Gly219 H-Bond Stabilization S1_Pocket->Asp189 Contains PotencyHigh Affinity Binding(Low Ki)Asp189->Potency Drives Thermodynamics

Figure 1: The canonical binding mode of benzamidine inhibitors. The salt bridge with Asp189 is the primary driver of affinity (

Comparative Analysis: The Contenders

A. DX-9065a (The Pioneer)
  • Status: Discontinued (Tool Compound)

  • Profile: The first specific, synthetic small-molecule FXa inhibitor. It features a naphthalene scaffold with a basic acetimidoyl-pyrrolidinyl group.

  • Potency: Moderate nanomolar affinity (

    
     nM).[1]
    
  • Limitation: Strictly parenteral due to low oral bioavailability (<3%). It served as proof-of-concept that small molecules could inhibit FXa without blocking Thrombin.

B. Otamixaban (The IV Specialist)
  • Status: Discontinued (Phase III)

  • Profile: Designed for acute coronary syndrome (ACS).[2][3] It utilizes a pyridine scaffold carrying a benzamidine group.

  • Potency: Sub-nanomolar affinity (

    
     nM).
    
  • Advantage: Rapid onset/offset, making it ideal for catheterization labs, though it failed to show superiority over heparin/eptifibatide in clinical outcomes.

C. Betrixaban (The Oral Evolution)
  • Status: FDA Approved (Bevyxxa)[4]

  • Profile: A "pseudo-benzamidine." It retains an amidine group (essential for S1 binding) but incorporates steric bulk (methoxy groups) and specific torsion angles to mask the charge and improve permeability.

  • Potency: Low nanomolar affinity (

    
     nM depending on assay conditions).
    
  • Success: The only benzamidine-like inhibitor to achieve significant oral bioavailability and approval for extended prophylaxis.

Comparative Data Summary
FeatureDX-9065aOtamixabanBetrixaban
Primary Target Factor Xa (S1 Pocket)Factor Xa (S1 Pocket)Factor Xa (S1 Pocket)

(Dissociation Constant)
41 nM 0.5 nM ~1.5 nM
Selectivity (vs. Thrombin) > 2,000-fold> 10,000-fold> 10,000-fold
Binding Mode CompetitiveCompetitive (Tight Binding)Competitive (Tight Binding)
Oral Bioavailability Poor (<3%)Poor (IV only)Good (Approved Oral Drug)
Molecular Core NaphthalenePyridine/BenzamidineChloropyridin/Amidine

Experimental Methodology: Validating Potency

To accurately compare these inhibitors, a standard


Tight-Binding (Morrison) Protocol
Reagents & Buffer System
  • Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Critical Additive: 0.1% PEG-8000 (or BSA). Why? Highly potent hydrophobic inhibitors stick to plastic microplates. PEG prevents surface adsorption, ensuring the "free" inhibitor concentration is accurate.

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA).

Step-by-Step Workflow
  • Preparation: Dilute inhibitors in DMSO (keep final DMSO < 5%). Serially dilute (1:3) to create a 12-point curve spanning 0.01 nM to 1000 nM.

  • Pre-Incubation (Equilibrium): Mix FXa (0.5 nM) with Inhibitor in the assay buffer. Incubate for 30 minutes at 25°C.

    • Note: This step is crucial. Slow-binding kinetics are common with high-affinity inhibitors.

  • Initiation: Add Chromogenic Substrate (

    
     concentration, approx. 200 
    
    
    M).
  • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Data Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration (
    
    
    ).
    • Do not use standard Hill equation. Use the Morrison Equation for tight binding:

      
      
      
Experimental Logic Diagram

Assay_WorkflowPrep1. Dilution Series(DMSO < 5%)Incubation2. Pre-Incubation(Enz + Inh, 30 min)Prep->Incubation Mix Initiation3. Add Substrate(S-2765)Incubation->Initiation Equilibrium Reached Read4. Kinetic Read(OD 405nm)Initiation->Read Cleavage Analysis5. Morrison Analysis(Tight Binding)Read->Analysis V_initial

Figure 2: Workflow for determining Ki values for high-affinity inhibitors. Pre-incubation is mandatory to establish equilibrium.

Senior Scientist's Insight: The "Why" Behind the Data

While DX-9065a proved that FXa could be inhibited selectively, it failed as a drug because the charged amidine group prevented it from crossing the gut wall.

Otamixaban optimized the scaffold for raw potency (

Betrixaban represents the triumph of medicinal chemistry. By modifying the electronic environment of the amidine group (making it less basic) and optimizing the hydrophobic collapse in the S4 pocket, researchers achieved a "Goldilocks" zone: enough charge to bind Asp189 (high potency) but enough lipophilicity to pass through membranes (oral bioavailability).

When selecting a control compound for your assays:

  • Use DX-9065a if you need a moderate binder to validate assay dynamic range.

  • Use Betrixaban or Otamixaban if you are testing tight-binding equations or need a positive control for sub-nanomolar potency.

References

  • Hara, T., et al. (1994). DX-9065a, a new synthetic, potent anticoagulant and selective inhibitor for factor Xa.[1][5] Thrombosis and Haemostasis.[1][5][6][7][8][9][10]

  • Guertin, K. R., & Choi, Y. M. (2007). The discovery of the Factor Xa inhibitor otamixaban: from lead identification to clinical development.[3] Current Medicinal Chemistry.

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis.
  • BPS Bioscience. Factor Xa Inhibitor Screening Assay Kit Protocol.

Safety Operating Guide

Personal protective equipment for handling 3-Formylbenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) is a critical synthetic intermediate used primarily in the development of serine protease inhibitors (e.g., thrombin or trypsin inhibitors) [1]. Structurally, it combines a reactive aldehyde moiety with a benzamidine salt.

Why This Guide Matters: Handling this compound requires more than generic "lab safety." The amidine hydrochloride motif renders the compound hygroscopic and potentially acidic upon hydrolysis, while the aldehyde group introduces oxidation susceptibility and protein reactivity. This guide moves beyond the SDS to provide an operational framework that protects both the researcher’s physiology and the compound's chemical integrity.

Risk Assessment & Hazard Logic

The safety profile of 3-Formylbenzamidine hydrochloride is defined by its potential to irritate mucosal membranes and its physical behavior as a static-prone powder.

GHS Classification & Mechanism
Hazard CodeDescriptionMechanistic Insight
H315 Causes skin irritationHydrolysis: Upon contact with skin moisture, the HCl salt dissociates, creating a localized acidic environment (pH < 4) that damages the stratum corneum.
H319 Causes serious eye irritationSolubility: High water solubility allows rapid dissolution in tear fluid, causing immediate osmotic and acidic stress to the cornea.
H335 May cause respiratory irritationParticle Size: As a crystalline salt, it often generates fine dust during weighing. Inhalation deposits these acidic particles in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following system is designed to prevent "trace exposure"—chronic, low-level contact that leads to sensitization.

ZonePPE RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Why: Safety glasses have gaps. Fine salt dust drifts. Goggles (ANSI Z87.1+) seal the eyes from airborne particulates that bypass standard glasses.
Dermal (Hand) Double Nitrile (0.11mm min) Why: Latex is permeable to many organic salts. Nitrile provides superior chemical resistance. Double gloving creates a sacrificial outer layer for weighing/transfer steps.
Respiratory Engineering Control (Primary) Why: Use a Fume Hood. If handling >10g outside a hood, an N95 or P100 respirator is mandatory to block fine particulates.
Body Tyvek® Sleeves or Lab Coat Why: Cotton lab coats trap dust in the weave. Synthetic sleeves prevent dust accumulation on forearms during weighing.

Operational Protocols: Step-by-Step

Phase 1: Receiving & Storage
  • The Risk: Aldehydes oxidize to carboxylic acids; amidines hydrolyze to amides.

  • Protocol:

    • Inspect container seals immediately upon arrival.

    • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if the seal is broken.

    • Desiccation: Keep in a secondary container with active desiccant (e.g., Drierite) to prevent caking and hydrolysis [2].

Phase 2: Weighing & Solubilization (Critical Step)
  • The Risk: Static charge generation causes powder scattering.

  • Protocol:

    • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.

    • Draft Control: Minimize fume hood sash height to the lowest working position to prevent turbulence from blowing the powder.

    • Solvent Addition: Add solvent to the powder, not powder to solvent, to minimize splash-back of the solid.

Phase 3: Reaction & Cleanup
  • The Risk: Residue on balances and bench surfaces.

  • Protocol:

    • Wet Wipe Technique: Do not dry sweep. Use a wiper moistened with 70% Ethanol or water to solubilize and remove dust.

    • Acid Neutralization: If a significant spill occurs (>500mg), wipe with a weak base (1% Sodium Bicarbonate) followed by water.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Lifecycle

This workflow ensures containment from "Cradle to Grave."

SafetyLifecycle Rec Receiving (Inspect Seal) Store Storage (2-8°C + Desiccant) Rec->Store Log in Inventory Weigh Weighing (Hood + Static Control) Store->Weigh Equilibrate to RT React Reaction (Dissolution) Weigh->React Add Solvent Waste Disposal (Solid/Liquid Segregation) Weigh->Waste Contaminated Wipes React->Waste Quench & Bin

Figure 1: The linear safety progression minimizes exposure windows. Note the equilibration step before weighing to prevent condensation.

Diagram 2: PPE Decision Logic

Select the right protection based on the scale of operation.

PPEDecision Start Operation Scale? Small Small Start->Small Large Large Start->Large Lvl1 Level 1 PPE: Safety Glasses + Nitrile Gloves (Fume Hood Optional but Recommended) Small->Lvl1 Lvl2 Level 2 PPE: Splash Goggles + Double Nitrile + Fume Hood (Mandatory) Large->Lvl2

Figure 2: Escalation of PPE requirements based on mass. Larger quantities increase the probability of airborne dust generation.

Disposal & Environmental Compliance

Do not treat this as general trash.[1][2] The chloride salt is water-soluble, but the aromatic aldehyde requires incineration.

  • Solid Waste: Collect contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bin.

  • Liquid Waste: Dispose of reaction mixtures in "Organic Solvents - Halogenated" (if DCM/Chloroform used) or "Non-Halogenated" streams.

  • Labeling: Clearly tag waste containers with "Irritant - Benzamidine Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278009, Benzamidine hydrochloride. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.